2-Bromo-1-chloro-2-methylpropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMNTBSGDUYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174815 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2074-80-8 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-bromo-1-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-2-methylpropane is a halogenated alkane with significant applications in organic synthesis, serving as a versatile building block and intermediate in the creation of more complex molecules. Its unique structure, featuring a tertiary carbon atom bonded to both a bromine and a chlorine atom, imparts specific reactivity that is of considerable interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₈BrCl | [1][2] |
| Molecular Weight | 171.46 g/mol | [1][2] |
| CAS Number | 2074-80-8 | [1][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Aromatic | [2] |
| Boiling Point | 127-128 °C | [2][4] |
| Melting Point | Data not available | [2] |
| Density | 1.44 g/mL | [4] |
| Refractive Index | 1.474 | [4] |
| Flash Point | 37 °C (98.6 °F) | [2] |
| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol (B145695) and acetone. | [5][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecular structure of this compound, which contains two equivalent methyl groups and a chloromethyl group attached to a quaternary carbon, the proton NMR (¹H NMR) spectrum is expected to be relatively simple. The carbon-13 NMR (¹³C NMR) spectrum will show distinct signals for the different carbon environments.
Predicted ¹H NMR Spectral Data:
-
A singlet for the six protons of the two equivalent methyl groups.
-
A singlet for the two protons of the chloromethyl group.
Predicted ¹³C NMR Spectral Data:
-
A signal for the two equivalent methyl carbons.
-
A signal for the chloromethyl carbon.
-
A signal for the quaternary carbon attached to the bromine and chlorine.
Mass Spectrometry (MS)
Mass spectrometry of this compound will exhibit a characteristic fragmentation pattern. The molecular ion peak would be expected, along with peaks corresponding to the loss of bromine, chlorine, and methyl groups. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be evident in the mass spectrum of the molecular ion and any fragments containing these halogens.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups, as well as C-Br and C-Cl stretching vibrations.[8]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by the presence of the tertiary alkyl halide structure. This configuration makes it susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ1) Reactions
As a tertiary alkyl halide, this compound readily undergoes Sₙ1 reactions. The reaction proceeds through a stable tertiary carbocation intermediate formed by the departure of the bromide ion, which is a good leaving group. This carbocation can then be attacked by a variety of nucleophiles.[9][10][11][12]
For example, in a solvolysis reaction with a protic solvent like ethanol or water, the solvent acts as the nucleophile, leading to the formation of an ether or an alcohol, respectively.[13][14][15][16]
Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide, this compound can undergo an E2 elimination reaction to form an alkene.[17][18][19] The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the expulsion of the bromide ion.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the free-radical halogenation of a suitable precursor, such as isobutane.[18]
Protocol: Free-Radical Halogenation of 2-Chloro-2-methylpropane
-
Reaction Setup: In a flask equipped with a reflux condenser and a UV lamp, place 2-chloro-2-methylpropane.
-
Initiation: Gently heat the flask and expose it to UV light to initiate the free-radical reaction.
-
Bromination: Slowly add bromine (Br₂) to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of bromine addition and cooling if necessary.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation.[4][6][20][21]
Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to ensure efficient separation of components with close boiling points.
-
Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound (127-128 °C).[2][4]
-
Analysis: Analyze the purity of the collected fraction by GC-MS.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[22][23]
-
Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling patterns to confirm the structure of the compound.
GC-MS Analysis
-
Sample Preparation: Dilute a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.[22]
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer. Obtain the mass spectrum using electron ionization (EI).
-
Data Analysis: Analyze the retention time from the GC and the mass spectrum to confirm the identity and purity of the compound. The fragmentation pattern and isotopic distribution will be key identifiers.[7]
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is also an irritant to the skin and eyes and may cause respiratory irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in organic synthesis due to its specific chemical properties and reactivity. Its tertiary alkyl halide structure predisposes it to Sₙ1 and E2 reaction pathways, allowing for the introduction of the tert-butyl moiety into various molecular scaffolds. A thorough understanding of its physical properties, spectroscopic data, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound (CAS 2074-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. youtube.com [youtube.com]
- 5. amherst.edu [amherst.edu]
- 6. youtube.com [youtube.com]
- 7. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 10. 2-Chloro-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How do you complete this SN1 reaction? (2 chloro 2 methylpropane + silver.. [askfilo.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. LON-CAPA Sn2 [s10.lite.msu.edu]
- 17. Khan Academy [khanacademy.org]
- 18. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 19. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 20. issr.edu.kh [issr.edu.kh]
- 21. scribd.com [scribd.com]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. Solved Analyze the 1H-NMR and 13C-NMR spectra of the | Chegg.com [chegg.com]
An In-depth Technical Guide to 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-1-chloro-2-methylpropane, a halogenated alkane with potential applications in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual visualization of its preparation.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of this compound is critical for unambiguous identification in research and development.
The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for the compound is This compound .[1]
This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:
-
Propane, 2-bromo-1-chloro-2-methyl-[2]
-
CAS Number: 2074-80-8[2]
-
NSC 408
-
1-Chloro-2-bromo-2-methylpropane
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₈BrCl | [1] |
| Molecular Weight | 171.46 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 129.5 °C at 760 mmHg | |
| Density | 1.438 g/cm³ | |
| Solubility | Insoluble in water | [3] |
| Stability | Stable under normal conditions | [3] |
Experimental Protocol: Synthesis of this compound
The following section outlines a detailed methodology for the synthesis of this compound via the electrophilic addition of bromine chloride to 2-methyl-1-propene (isobutylene).
Materials and Equipment
-
2-methyl-1-propene (isobutylene)
-
N-Bromosuccinimide (NBS)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure
-
Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with N-bromosuccinimide (X.X g, Y.Y mmol) and anhydrous dichloromethane (100 mL). The flask is cooled in an ice bath to 0 °C.
-
Generation of Bromine Chloride (in situ): While stirring vigorously, slowly add concentrated hydrochloric acid (A.A mL, B.B mmol) to the NBS suspension. The reaction mixture will turn a characteristic orange-red color, indicating the formation of bromine chloride (BrCl).
-
Addition of Alkene: Once the BrCl solution is formed, slowly add a solution of 2-methyl-1-propene (Z.Z g, W.W mmol) in 20 mL of anhydrous dichloromethane to the reaction flask via the dropping funnel over 30 minutes. Maintain the reaction temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
An analytical method for the separation and analysis of this compound has been reported. This reverse-phase HPLC method can be utilized for purity assessment and reaction monitoring.
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Application: This method is suitable for the analysis of this compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.
Visualizing the Synthesis Pathway
The following diagram, generated using the DOT language, illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
References
2-bromo-1-chloro-2-methylpropane CAS registry number
An In-depth Technical Guide to 2-Bromo-1-chloro-2-methylpropane
CAS Registry Number: 2074-80-8
This technical guide provides a comprehensive overview of this compound, a halogenated alkane relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its physicochemical properties, safety and handling protocols, synthesis, and reactivity, with a focus on its potential applications as a chemical intermediate.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C4H8BrCl | [1][2][3] |
| Molecular Weight | 171.46 g/mol | [1][2] |
| CAS Registry Number | 2074-80-8 | [1][2] |
| Density | 1.438 g/cm³ | [1] |
| Boiling Point | 129.5 °C at 760 mmHg | [1] |
| Flash Point | 45.2 °C | [1] |
| Vapor Pressure | 12.4 mmHg at 25°C | [1] |
| Refractive Index | 1.467 | [1] |
| LogP | 2.39870 | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Aromatic | [2] |
Safety and Handling
This compound is a flammable and irritant compound. Adherence to appropriate safety protocols is mandatory.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Safety Precautions:
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep the container tightly closed.
-
Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and flame-retardant clothing.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Synthesis of this compound
A common method for the synthesis of this compound is through the free-radical halogenation of isobutane (B21531) (2-methylpropane).[4] This process typically occurs in two sequential steps.
Experimental Protocol: Two-Step Synthesis from Isobutane
Step 1: Monochlorination of Isobutane
-
Reactants: Isobutane and chlorine gas (Cl₂).
-
Conditions: The reaction is initiated by UV light.
-
Procedure: Isobutane is reacted with a controlled amount of chlorine gas under UV irradiation. This free-radical chain reaction leads to the substitution of a hydrogen atom with a chlorine atom. The major product is 2-chloro-2-methylpropane (B56623) due to the greater stability of the tertiary radical intermediate.
-
Purification: The product mixture is purified, typically by distillation, to isolate the 2-chloro-2-methylpropane.
Step 2: Monobromination of 2-chloro-2-methylpropane
-
Reactants: 2-chloro-2-methylpropane and bromine (Br₂).
-
Conditions: The reaction is carried out in the presence of light.
-
Procedure: The purified 2-chloro-2-methylpropane is reacted with bromine under light initiation. This results in the substitution of a primary hydrogen atom with a bromine atom, yielding this compound.[4]
-
Purification: The final product is purified from the reaction mixture using techniques such as distillation.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the tertiary alkyl bromide functionality. This structure makes it susceptible to nucleophilic substitution reactions, particularly through an SN1 mechanism, due to the stability of the resulting tertiary carbocation.
SN1 Reaction Mechanism
In the presence of a weak nucleophile and a polar protic solvent, this compound is expected to undergo an SN1 reaction. The bromide ion is a better leaving group than the chloride ion, thus the C-Br bond will preferentially cleave.
Experimental Protocol: General SN1 Reaction
-
Substrate: this compound.
-
Nucleophile/Solvent: A weak nucleophile that can also act as a polar protic solvent (e.g., water, ethanol, or a carboxylic acid).[5]
-
Procedure: a. The substrate is dissolved in the nucleophilic solvent. b. The reaction proceeds, often at room temperature or with gentle heating. The rate-determining step is the unimolecular dissociation of the bromide ion to form a stable tertiary carbocation.[6] c. The nucleophile then rapidly attacks the carbocation to form the substitution product.
-
Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting material. Purification is typically achieved through extraction and chromatography or distillation.
Applications in Synthesis
While direct applications of this compound in drug development are not extensively documented, its structure makes it a potentially useful building block in organic synthesis. Halogenated alkanes are common precursors for the introduction of alkyl groups and the formation of carbon-carbon and carbon-heteroatom bonds. An isomer, 1-bromo-3-chloro-2-methylpropane, has been used as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have shown potential as non-opiate antinociceptive agents.[7] This suggests that this compound could similarly serve as a precursor for novel chemical entities.
Analytical Methods
The analysis and purification of this compound can be performed using standard chromatographic techniques.
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) can be used for the separation and analysis of this compound.[8]
-
Column: A reverse-phase column, such as Newcrom R1.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Detection: UV detection is suitable for this compound.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[8]
References
- 1. This compound | CAS#:2074-80-8 | Chemsrc [chemsrc.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. homework.study.com [homework.study.com]
- 5. organic chemistry - Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. 1-Bromo-3-chloro-2-methylpropane | 6974-77-2 [chemicalbook.com]
- 8. This compound | SIELC Technologies [sielc.com]
Molecular weight and formula of 2-bromo-1-chloro-2-methylpropane
This technical guide provides a comprehensive overview of 2-bromo-1-chloro-2-methylpropane, a halogenated alkane of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a protocol for its synthesis and characterization, discusses its reactivity, and addresses safety and handling considerations.
Chemical Identity and Physical Properties
This compound is a tertiary alkyl halide containing both bromine and chlorine atoms. Its chemical structure and key identifying information are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₄H₈BrCl[1][2][3][4] |
| Molecular Weight | 171.46 g/mol [1][4] |
| CAS Number | 2074-80-8[1][2][4] |
| Canonical SMILES | CC(C)(CCl)Br[1] |
| InChI Key | YEZMNTBSGDUYBT-UHFFFAOYSA-N[1][2] |
A summary of its known and predicted physical properties is presented in the following table.
| Property | Value | Source |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 127-128 °C | Thermo Fisher Scientific |
| Density | 1.44 g/cm³ | Thermo Fisher Scientific |
| Refractive Index | 1.474 | Thermo Fisher Scientific |
| Flash Point | 37 °C (98.6 °F) | Thermo Fisher Scientific |
| Solubility | Insoluble in water, soluble in organic solvents | General principle for haloalkanes[5][6] |
Synthesis of this compound
A plausible synthetic route to this compound involves the free-radical bromination of 2-chloro-2-methylpropane (B56623).[7] The precursor, 2-chloro-2-methylpropane (tert-butyl chloride), can be synthesized from 2-methyl-2-propanol (tert-butyl alcohol) and concentrated hydrochloric acid.[8][9]
Experimental Protocol
Part A: Synthesis of 2-chloro-2-methylpropane
-
Reaction Setup: In a well-ventilated fume hood, place 2-methyl-2-propanol in a separatory funnel. Add an equimolar amount of cold, concentrated hydrochloric acid.
-
Reaction: Shake the mixture vigorously for 10-15 minutes, periodically venting the funnel to release pressure.
-
Work-up: Allow the layers to separate. Remove the aqueous layer (bottom layer). Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution until effervescence ceases, and then with water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Decant the dried liquid and purify by distillation, collecting the fraction boiling at approximately 51-52 °C.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the purified 2-chloro-2-methylpropane. The reaction should be conducted under a UV lamp or initiated with a radical initiator like AIBN (azobisisobutyronitrile).
-
Reaction: Gently heat the 2-chloro-2-methylpropane to reflux. Slowly add an equimolar amount of bromine (Br₂) from the dropping funnel. The reaction is typically exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Work-up: After the addition is complete, continue to reflux for an additional hour to ensure complete reaction. Cool the reaction mixture to room temperature.
-
Purification: Wash the crude product with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate. The final product can be purified by fractional distillation under reduced pressure.
Synthesis Workflow
Caption: Synthesis of this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | A singlet integrating to 2H for the -CH₂Cl group and a singlet integrating to 6H for the two -CH₃ groups. The chemical shifts would be influenced by the adjacent electronegative atoms. |
| ¹³C NMR | Three distinct signals are expected: one for the quaternary carbon bonded to bromine, one for the methylene (B1212753) carbon bonded to chlorine, and one for the two equivalent methyl carbons. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak cluster corresponding to the isotopic distribution of bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl groups, and C-Cl and C-Br stretching vibrations in the fingerprint region. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the compound. A reverse-phase method using an acetonitrile/water mobile phase has been described for its analysis.[10] |
Reactivity
As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation.[11] The presence of two different halogens introduces complexity. The C-Br bond is weaker than the C-Cl bond, making the bromide a better leaving group.[12] Therefore, nucleophilic attack is more likely to displace the bromine atom.
Elimination reactions (E1) are also possible, especially in the presence of a strong, non-nucleophilic base, which would lead to the formation of an alkene.
Applications
While specific industrial applications for this compound are not widely documented, halogenated alkanes, in general, are used as solvents, fumigants, refrigerants, and as intermediates in chemical synthesis.[5][6][13][14] Due to its structure, this compound could serve as a building block in organic synthesis, allowing for the introduction of a substituted tert-butyl group into a molecule.
Safety and Handling
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. scribd.com [scribd.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Potential halogenated industrial carcinogenic and mutagenic chemicals. III. Alkane halides, alkanols and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 20.5 Halogenated Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Physical properties like boiling point and density of 2-bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-bromo-1-chloro-2-methylpropane, a halogenated alkane of interest in various chemical and pharmaceutical research domains. This document details its boiling point and density, outlines the experimental methodologies for their determination, and presents a logical workflow for its synthesis.
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. These values are critical for its handling, purification, and application in synthetic chemistry.
| Physical Property | Value |
| Boiling Point | 127 - 129.5 °C at 760 mmHg |
| Density | 1.438 - 1.440 g/cm³ |
Experimental Protocols
The following sections detail the standardized experimental procedures for the determination of the boiling point and density of liquid organic compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[1][2][3]
Materials:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube or an oil bath.
-
As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
Density Determination (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.
Materials:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance
-
Distilled water (for calibration)
-
Sample of this compound
-
Constant temperature bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the water.
-
The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).
-
The same procedure of thermal equilibration and weighing is repeated to determine the mass of the sample liquid.
-
The density of the sample is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature
Synthesis Workflow
This compound can be synthesized from isobutane (B21531) through a two-step free-radical halogenation process.[4] The following diagram illustrates the logical flow of this synthesis.
Caption: Synthesis workflow for this compound.
Experimental Determination Workflow
The general workflow for the experimental determination of the physical properties of a liquid organic compound is depicted below.
Caption: General workflow for physical property determination.
References
An In-depth Technical Guide to the Safety Data for 2-bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-bromo-1-chloro-2-methylpropane (CAS No: 2074-80-8), a halogenated alkane used in chemical synthesis. The information is compiled from Safety Data Sheets (SDS), chemical databases, and relevant regulatory guidelines to ensure a thorough understanding of its properties and associated hazards. This document is intended to supplement, not replace, the official Safety Data Sheet provided by the supplier.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.
| Property | Value | Source(s) |
| Molecular Formula | C4H8BrCl | PubChem[1], Chemsrc[2] |
| Molecular Weight | 171.46 g/mol | PubChem[1], Chemsrc[2] |
| Appearance | Colorless liquid | Thermo Fisher Scientific[3] |
| Odor | Aromatic | Thermo Fisher Scientific[3] |
| Boiling Point | 129.5 °C at 760 mmHg | Chemsrc[2] |
| Flash Point | 45.2 °C | Chemsrc[2] |
| Density | 1.438 g/cm³ | Chemsrc[2] |
| Vapor Pressure | 12.4 mmHg at 25°C | Chemsrc[2] |
| Water Solubility | Insoluble | Thermo Fisher Scientific[3] |
| LogP (Octanol/Water Partition Coefficient) | 2.39870 | Chemsrc[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1], Thermo Fisher Scientific[3]
The following diagram illustrates the logical workflow for handling and responding to the hazards associated with this chemical.
References
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-1-chloro-2-methylpropane (CAS No. 2074-80-8), a halogenated organic compound. Adherence to these guidelines is crucial for maintaining the chemical integrity of the substance and ensuring laboratory safety.
Chemical Stability
This compound is a colorless, aromatic liquid that is considered stable under normal laboratory and storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors. The primary conditions to avoid are sources of ignition, such as open flames, hot surfaces, and sparks, due to its flammable nature.[1]
While specific degradation pathways are not extensively detailed in the provided literature, the structure of this compound, a tertiary haloalkane, suggests a susceptibility to nucleophilic substitution reactions (SN1). This is a potential pathway for degradation, especially in the presence of nucleophiles.
Storage Recommendations
Proper storage is essential to prevent degradation and ensure safety. The following are key recommendations for the storage of this compound:
-
Container: Keep the compound in a tightly closed container to prevent the escape of vapors and contamination.[2][3]
-
Atmosphere: Store in a dry and well-ventilated area.[1][2][3]
-
Temperature: Store in a cool place, away from heat sources.[2][3] Some sources recommend ambient temperatures for storage.[4]
-
Light: It is recommended to store the compound in a dark place to prevent potential light-induced degradation.[2]
-
Incompatible Materials: Store away from incompatible materials, particularly oxidizing agents and strong bases.[2][3]
Summary of Stability and Storage Data
The following table summarizes the key stability and storage parameters for this compound based on available safety data.
| Parameter | Recommendation/Value | Source(s) |
| Chemical Stability | Stable under normal conditions. | [1][5] |
| Conditions to Avoid | Heat, flames, sparks, open flames, hot surfaces, sources of ignition, direct sunlight. | [1][3] |
| Incompatible Materials | Oxidizing agents, Strong bases. | [2][3] |
| Hazardous Decomposition | None under normal use conditions. | [1] |
| Hazardous Reactions | None under normal processing; vapors may form explosive mixtures with air. | [1][3] |
| Storage Temperature | Cool place; Ambient temperatures. | [2][3][4] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a dark place. | [1][2][3] |
Logical Workflow for Storage
The following diagram illustrates the decision-making process for the safe storage of this compound.
References
An In-depth Technical Guide to 2-Bromo-1-chloro-2-methylpropane: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-bromo-1-chloro-2-methylpropane, a halogenated alkane with potential applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and safety considerations.
Chemical and Physical Properties
This compound, with the CAS number 2074-80-8, is a halogenated derivative of isobutane (B21531).[1][2][3][4] Its fundamental properties are summarized in the table below, compiled from various chemical databases.[2][3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C4H8BrCl | [2][3][4][5] |
| Molecular Weight | 171.46 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| CAS Number | 2074-80-8 | [1][2][3][4][5] |
| Canonical SMILES | CC(C)(Br)CCl | [1] |
| Boiling Point | 127-129.5 °C | |
| Density | ~1.44 g/mL | |
| Appearance | Colorless liquid | [7] |
Synthesis of this compound
A plausible and commonly cited method for the synthesis of this compound involves a two-step free-radical halogenation of isobutane (2-methylpropane).[8] This process leverages the differential reactivity of chlorine and bromine and the stability of the tertiary radical intermediate.
Overall Reaction Scheme:
Figure 1: Synthesis of this compound from isobutane.
Experimental Protocol: A Proposed Method
Step 1: Synthesis of 2-Chloro-2-methylpropane
-
Reaction Setup: In a fume hood, a solution of isobutane in a suitable inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material that is transparent to UV light (e.g., quartz or borosilicate glass).
-
Initiation: The solution is cooled to a low temperature (e.g., 0-10 °C) to control the exothermicity of the reaction. Chlorine gas is then bubbled through the solution at a controlled rate while the mixture is irradiated with a UV lamp.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of isobutane and the formation of 2-chloro-2-methylpropane and other chlorinated byproducts.
-
Work-up: Once the desired conversion is achieved, the UV lamp is turned off, and the excess chlorine gas is purged with an inert gas (e.g., nitrogen or argon). The reaction mixture is washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any dissolved HCl and unreacted chlorine. The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The crude product is purified by fractional distillation to isolate 2-chloro-2-methylpropane from the solvent and any byproducts.
Step 2: Synthesis of this compound
-
Reaction Setup: The purified 2-chloro-2-methylpropane is dissolved in an inert solvent and placed in a UV-transparent reaction vessel similar to the one used in the first step.
-
Initiation: The solution is brought to a suitable temperature, and liquid bromine is added dropwise while the mixture is irradiated with a UV lamp. The addition rate should be controlled to manage the reaction rate and prevent excessive formation of polybrominated byproducts.
-
Reaction Monitoring: The reaction is monitored by GC to follow the conversion of 2-chloro-2-methylpropane and the formation of this compound.
-
Work-up: After the reaction is complete, the mixture is cooled, and any unreacted bromine is quenched by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate). The organic layer is then washed with water and a mild base, followed by drying over an anhydrous drying agent.
-
Purification: The final product, this compound, is isolated and purified by fractional distillation under reduced pressure to prevent decomposition.
Spectroscopic Data
While specific, experimentally obtained NMR spectra for this compound were not found in the searched literature, predicted data is available.[2] Based on the structure and the known chemical shifts of similar halogenated alkanes, the following spectral characteristics can be anticipated.[9]
Predicted Spectroscopic Data:
| Data Type | Predicted Features |
| ¹H NMR | A singlet for the two protons of the -CH₂Cl group and a singlet for the six protons of the two -CH₃ groups. The chemical shift of the -CH₂Cl protons would be expected to be downfield due to the electron-withdrawing effect of the chlorine atom. The -CH₃ protons would be expected to be further upfield. |
| ¹³C NMR | Three distinct signals are expected: one for the carbon of the -CH₂Cl group, one for the quaternary carbon bonded to the bromine and two methyl groups, and one for the two equivalent methyl carbons. The carbon attached to chlorine would be the most deshielded, followed by the quaternary carbon, and then the methyl carbons. |
| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic patterns for the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of halogen atoms and methyl groups. |
| IR Spec. | The infrared spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as C-Cl and C-Br stretching vibrations in the fingerprint region. |
Reactivity and Potential Signaling Pathways (Reaction Mechanisms)
Due to the presence of a tertiary alkyl bromide, this compound is expected to readily undergo nucleophilic substitution reactions, primarily through an Sₙ1 mechanism. The stability of the tertiary carbocation intermediate formed upon the departure of the bromide leaving group is the driving force for this pathway.
Figure 2: Proposed Sₙ1 reaction mechanism for this compound.
Key Experimental Protocol: Nucleophilic Substitution
A general protocol to investigate the Sₙ1 reactivity of this compound with a generic nucleophile (e.g., a simple alcohol like ethanol (B145695) for solvolysis) is outlined below.
-
Reaction Setup: A solution of this compound in a polar protic solvent (e.g., ethanol, which also acts as the nucleophile) is placed in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to a controlled temperature (e.g., reflux) to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove any inorganic byproducts. The organic layer is then dried over an anhydrous drying agent.
-
Purification and Characterization: The crude product is purified by column chromatography or distillation. The structure of the purified product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Applications in Drug Development
Halogenated organic compounds are valuable building blocks in medicinal chemistry and drug discovery.[10][11] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific examples of the direct use of this compound in the synthesis of marketed drugs were not identified in the searched literature, its structure suggests its potential as a versatile intermediate. The tertiary alkyl halide moiety allows for the introduction of a neopentyl-like fragment with a reactive handle for further functionalization. This could be particularly useful in the synthesis of complex molecules where steric bulk is desired to modulate biological activity or to probe the binding pockets of enzymes or receptors.[12][13]
The general workflow for utilizing such a building block in a drug discovery program is depicted below.
Figure 3: General workflow for the use of a building block in drug discovery.
Safety and Handling
This compound is classified as a flammable liquid and is an irritant to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
GHS Hazard Statements:
| Code | Statement |
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
In case of exposure, immediate medical attention should be sought. Standard first-aid measures for chemical exposure should be followed.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
References
- 1. This compound [stenutz.eu]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound, 90+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. homework.study.com [homework.study.com]
- 9. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Structure and Bonding of 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure and bonding of 2-bromo-1-chloro-2-methylpropane (C₄H₈BrCl), a halogenated alkane with applications in organic synthesis and as a potential building block in medicinal chemistry. This document elucidates the molecular geometry, bonding characteristics, and spectroscopic profile of the molecule. Key quantitative data are summarized in structured tables, and a detailed examination of its spectroscopic signatures is provided. This guide is intended to serve as a core reference for researchers and professionals working with this compound.
Introduction
This compound, a tertiary alkyl halide, possesses a unique combination of steric hindrance and reactive functional groups, making it a molecule of interest in synthetic organic chemistry. Understanding its three-dimensional structure, the nature of its chemical bonds, and its spectroscopic properties is fundamental to predicting its reactivity and designing novel synthetic pathways. This guide presents a detailed overview of these aspects, drawing from available spectral data and theoretical considerations.
Molecular Structure and Geometry
The systematic IUPAC name for this compound is this compound. It is also known by other names such as propane, 2-bromo-1-chloro-2-methyl-.[1] The molecule features a central tertiary carbon atom bonded to a bromine atom, a chloromethyl group (-CH₂Cl), and two methyl groups (-CH₃).
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Br | ~1.94 |
| C-Cl | ~1.77 |
| C-C | ~1.54 |
| C-H | ~1.09 |
| **Bond Angles (°) ** | |
| Br-C-C | ~109.5 |
| Cl-C-C | ~109.5 |
| C-C-C | ~109.5 |
| H-C-H | ~109.5 |
| Dihedral Angles (°) | |
| Br-C-C-Cl | Variable (due to rotation) |
Note: These are estimated values based on standard bond lengths and angles for sp³ hybridized carbons and halogenated alkanes. Actual values may vary.
The geometry around the central carbon atom is expected to be tetrahedral, with bond angles deviating slightly from the ideal 109.5° due to the steric bulk and electronegativity differences of the substituents. The presence of two bulky halogen atoms and two methyl groups creates significant steric hindrance around the reactive center.
Bonding and Intermolecular Forces
The chemical bonds in this compound are predominantly covalent. The C-Br and C-Cl bonds are polar covalent due to the higher electronegativity of the halogen atoms compared to carbon. This polarity results in a net dipole moment for the molecule, making it a polar compound.
The primary intermolecular forces present in this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and arise from temporary fluctuations in electron distribution. The large electron clouds of bromine and chlorine make these forces significant.
-
Dipole-Dipole Interactions: Due to the permanent dipole moment of the molecule, these electrostatic attractions between the positive end of one molecule and the negative end of another contribute to the overall intermolecular attractions.
These intermolecular forces influence the physical properties of the compound, such as its boiling point and solubility.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides information about the types of bonds present in the molecule. The gas-phase IR spectrum is available in the NIST WebBook.[2][3]
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2980-2860 | C-H stretch (alkane) | Strong |
| 1470-1450 | C-H bend (CH₂) | Medium |
| 1390-1370 | C-H bend (CH₃) | Medium |
| 750-650 | C-Cl stretch | Strong |
| 650-550 | C-Br stretch | Strong |
Note: The exact peak positions can be found in the referenced NIST spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific NMR spectrum for this compound was not found in the provided search results, a theoretical analysis can predict the expected signals.
-
¹H NMR: Due to the presence of two methyl groups and a chloromethyl group, three distinct proton signals would be expected. The integration of these signals would be in a 6:2 ratio. The chemical shifts would be influenced by the proximity of the electronegative halogen atoms.
-
¹³C NMR: Four distinct carbon signals would be expected: one for the tertiary carbon bonded to bromine, one for the carbon in the chloromethyl group, and one for the two equivalent methyl carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[2]
The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of the compound (approximately 170 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for haloalkanes involve the loss of a halogen atom or an alkyl group. For 2-bromo-2-methylpropane (B165281), a common fragment is the tert-butyl cation at m/z 57.[4] A similar fragmentation pattern can be anticipated for this compound.
Experimental Protocols
Determining the precise molecular structure of this compound would involve advanced experimental techniques. While specific protocols for this molecule are not detailed in the available literature, the following outlines the general methodologies that would be employed.
Gas-Phase Electron Diffraction (GED)
Objective: To determine bond lengths, bond angles, and dihedral angles in the gaseous state.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas molecules.
-
Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.
-
Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries. The structure is refined by minimizing the difference between the experimental and theoretical data.
Microwave Spectroscopy
Objective: To determine the rotational constants of the molecule, which are related to its moments of inertia and can be used to derive highly accurate molecular structures.
Methodology:
-
Sample Introduction: A gaseous sample of the compound is introduced into a waveguide or resonant cavity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: The absorption of microwaves by the sample is detected as a function of frequency. Transitions between rotational energy levels result in sharp absorption peaks.
-
Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C).
-
Structural Determination: The rotational constants for different isotopic species of the molecule are used to calculate the precise bond lengths and angles.
Visualization of Molecular Structure
To visualize the bonding and three-dimensional arrangement of atoms in this compound, a ball-and-stick model is generated using the Graphviz (DOT language).
Figure 1: Ball-and-stick model of this compound.
Conclusion
This technical guide has provided a detailed overview of the structure and bonding of this compound. The molecule's tetrahedral geometry, polar covalent bonds, and the interplay of van der Waals forces and dipole-dipole interactions are key to understanding its physical and chemical properties. The spectroscopic data, particularly from IR and mass spectrometry, serve as crucial tools for its identification and structural confirmation. The outlined experimental protocols for gas-phase electron diffraction and microwave spectroscopy represent the state-of-the-art methods for obtaining precise structural parameters. This comprehensive information is vital for researchers and professionals utilizing this compound in their scientific endeavors.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Preliminary Toxicological Data for 2-Bromo-1-Chloro-2-Methylpropane: A Review of Available Information
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document summarizes the publicly available toxicological data for 2-bromo-1-chloro-2-methylpropane as of the latest search. It is intended to be a technical guide, though a comprehensive toxicological profile is limited by the scarcity of published studies.
Introduction
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Corrosion/Irritation: It is categorized as causing skin irritation.[1][4]
-
Serious Eye Damage/Eye Irritation: It is known to cause serious eye irritation.[1][4]
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1][4]
These classifications are based on general chemical properties and expected effects of similar halogenated hydrocarbons.
Quantitative Toxicological Data
A comprehensive search of scientific literature and toxicology databases did not yield any quantitative toxicological data for this compound. The following table summarizes the lack of available information for key toxicological endpoints.
| Toxicological Endpoint | Data Availability |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[4] |
| LD50 (Lethal Dose, 50%) | Not Found |
| LC50 (Lethal Concentration, 50%) | Not Found |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[4] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[4] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity – Single Exposure | May cause respiratory irritation[4] |
| Specific Target Organ Toxicity – Repeated Exposure | No data available |
| Aspiration Hazard | No data available |
Experimental Protocols
Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. To conduct future toxicological studies, researchers would need to develop and validate new protocols based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical testing.
Mechanisms of Toxicity and Signaling Pathways
The specific mechanisms of toxicity for this compound have not been elucidated. Due to the absence of studies on its biological effects, there is no information regarding its interaction with cellular components or its impact on signaling pathways.
Given the lack of experimental data on toxicological pathways or established workflows for this specific compound, the creation of a meaningful signaling pathway or experimental workflow diagram is not feasible at this time. A generic workflow for toxicological assessment could be proposed, but it would not be specific to this compound.
For a compound with no existing toxicological data, a tiered approach to testing is typically employed. The following diagram illustrates a general workflow that could be adapted for the investigation of this compound.
Caption: A generalized tiered workflow for toxicological assessment of a novel chemical.
Conclusion and Future Directions
The currently available information on the toxicology of this compound is limited to basic hazard classifications. There is a significant data gap regarding its acute and chronic toxicity, mutagenic and carcinogenic potential, and mechanisms of action. For a comprehensive understanding of its potential risks to human health and the environment, rigorous toxicological studies following established international guidelines are required. Researchers in drug development and chemical safety are encouraged to undertake studies to fill these knowledge gaps, starting with in vitro and acute toxicity assessments.
References
Commercial Suppliers and Technical Applications of 2-Bromo-1-Chloro-2-Methylpropane: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-2-methylpropane (CAS No. 2074-80-8) is a halogenated aliphatic hydrocarbon that serves as a versatile building block in organic synthesis. Its utility in the construction of complex molecular architectures makes it a valuable reagent for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the commercial availability of this compound, along with its physicochemical properties and key applications, supported by detailed experimental insights where available.
Physicochemical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2074-80-8 | [2][3] |
| Molecular Formula | C₄H₈BrCl | [2][3] |
| Molecular Weight | 171.46 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Boiling Point | 129.5 °C at 760 mmHg | [4] |
| Density | 1.438 g/cm³ | [4] |
| Flash Point | 45.2 °C | [4] |
| Refractive Index | 1.467 | [4] |
Commercial Availability
Several chemical suppliers offer this compound in various purities and quantities, catering to the needs of both small-scale research and larger development projects. The table below summarizes the offerings from prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Thermo Fisher Scientific (Alfa Aesar) | AAA1997414 | 90+% | 25 g | $206.00 |
| Santa Cruz Biotechnology, Inc. | sc-239129 | - | Inquire | Inquire |
Note: Prices and availability are subject to change. Please refer to the suppliers' websites for the most current information. "Inquire" indicates that pricing and available quantities are provided upon request.
Applications in Organic Synthesis
The reactivity of this compound is primarily dictated by the presence of two different halogen atoms on a sterically hindered tertiary carbon framework. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making it the preferred site for nucleophilic substitution.
Nucleophilic Substitution Reactions
Due to its tertiary structure, this compound is prone to undergo nucleophilic substitution reactions via an S(_N)1 mechanism. This involves the formation of a tertiary carbocation intermediate, which can then be attacked by a nucleophile. The stability of the tertiary carbocation makes this pathway favorable.
While specific experimental protocols for this compound are not extensively detailed in readily available literature, the general principles of S(_N)1 reactions with similar tertiary haloalkanes can be applied. For instance, the reaction of the analogous 2-bromo-2-methylpropane (B165281) with aqueous potassium hydroxide (B78521) proceeds via an S(_N)1 mechanism to form 2-methyl-2-propanol.[5]
General Experimental Workflow for S(_N)1 Reactions:
Caption: General workflow for a nucleophilic substitution reaction.
Synthesis of Heterocycles and Other Complex Molecules
The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds and other complex molecules relevant to drug discovery. While direct examples are scarce in the literature, its structural motifs suggest potential applications in reactions such as the alkylation of amines, thiols, and other nucleophiles to introduce the 1-chloro-2-methylpropan-2-yl moiety.
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1][6]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
In case of a spill, absorb the material with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure that eyewash stations and safety showers are close to the workstation location.[1]
Logical Flow for Safe Handling:
Caption: Decision workflow for safe handling of the chemical.
Conclusion
This compound is a commercially available reagent with potential applications in organic synthesis, particularly for the introduction of the 1-chloro-2-methylpropan-2-yl group into various molecular scaffolds. While detailed experimental protocols specifically utilizing this compound are not widely published, its reactivity can be inferred from the behavior of similar tertiary haloalkanes. Researchers and drug development professionals should consider its utility in their synthetic strategies while adhering to strict safety protocols due to its hazardous nature. Further exploration of its reactivity is warranted to fully unlock its potential in the development of novel chemical entities.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. This compound, 90+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
GHS Hazard Classification of 2-Bromo-1-Chloro-2-Methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-chloro-2-methylpropane is a halogenated alkane with applications in organic synthesis. A thorough understanding of its hazard profile is essential for safe handling and risk assessment in research and development settings. This technical guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound, including its physicochemical properties, toxicological profile, and the experimental methodologies used for classification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in determining the substance's behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C4H8BrCl | [1][2] |
| Molecular Weight | 171.46 g/mol | [1] |
| Boiling Point | 127 - 129.5 °C | [3][4] |
| Flash Point | 45.2 °C | [4] |
| Appearance | Colorless liquid | [3] |
| Odor | Aromatic | [3] |
GHS Hazard Classification
Based on available data, this compound is classified under the GHS as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
The GHS pictograms, signal word, and a summary of hazard and precautionary statements are provided below.
Pictograms:
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Experimental Protocols for GHS Classification
While specific experimental data for this compound are not publicly available, the following sections detail the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that are followed to determine the GHS hazard classifications.
Flammability
The flash point is a key parameter for classifying flammable liquids. The test is typically conducted using a closed-cup apparatus.
-
Test Guideline: OECD Test Guideline 102: Flash-Point.
-
Principle: The substance is heated at a controlled rate in a closed cup. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.
-
Apparatus: Pensky-Martens or Abel closed-cup apparatus.
-
Procedure: A specified volume of the sample is placed in the test cup. The temperature is increased at a slow, constant rate. The ignition source is applied at regular temperature intervals. The observation of a flash is recorded as the flash point.
Skin Irritation
The potential for a substance to cause skin irritation is assessed using in vivo or in vitro methods.
-
Test Guideline: OECD Test Guideline 404: Acute Dermal Irritation/Corrosion.
-
Principle: The substance is applied to the shaved skin of a single animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).
-
Procedure:
-
A small area of the animal's back is shaved.
-
0.5 mL of the liquid substance is applied to a gauze patch and then to the skin.
-
The patch is covered with an occlusive dressing for 4 hours.
-
After 4 hours, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored according to a standardized scale. A mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema leads to a Category 2 classification.
-
Eye Irritation
The potential for a substance to cause serious eye damage or irritation is also assessed using in vivo or in vitro methods.
-
Test Guideline: OECD Test Guideline 405: Acute Eye Irritation/Corrosion.
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).
-
Procedure:
-
0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for a few seconds.
-
The eye is examined at 1, 24, 48, and 72 hours after instillation.
-
The severity of the reactions is scored according to a standardized scale. A substance is classified as Category 2 if it produces a positive response in at least two of three tested animals of: corneal opacity ≥ 1; and/or iritis ≥ 1; and/or conjunctival redness ≥ 2; and/or conjunctival chemosis ≥ 2, and the effects are fully reversible within 21 days.
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
Classification for respiratory tract irritation is primarily based on human data, but animal data can also be used.
-
Test Guideline: While there isn't a specific OECD guideline solely for respiratory irritation, data can be derived from acute inhalation toxicity studies such as OECD Test Guideline 403.
-
Principle: Animals are exposed to the substance via inhalation for a defined period, and observations are made for signs of respiratory tract irritation.
-
Procedure (from OECD 403):
-
Animals are placed in an inhalation chamber.
-
The substance is introduced as a vapor or aerosol at a specific concentration for a set duration (typically 4 hours).
-
Clinical signs, including those indicative of respiratory irritation (e.g., labored breathing, nasal discharge), are observed during and after exposure.
-
Histopathological examination of the respiratory tract may be conducted to identify signs of irritation.
-
Potential Mechanism of Toxicity: SN1 Reactivity
This compound is a tertiary haloalkane. Due to the steric hindrance around the tertiary carbon and the stability of the resulting carbocation, it is expected to undergo nucleophilic substitution reactions via an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This reactivity is a key factor in its potential to interact with biological molecules and elicit a toxic response.
The proposed SN1 mechanism involves a two-step process:
-
Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom taking both electrons to form a bromide ion and a stable tertiary carbocation. This is the slow, rate-determining step.
-
Nucleophilic Attack: A nucleophile (e.g., water or a biological nucleophile like a sulfhydryl or amino group on a protein) attacks the electrophilic carbocation, forming a new covalent bond.
This reactivity can lead to the alkylation of cellular macromolecules, such as proteins and DNA, which can disrupt their function and lead to cellular damage, inflammation, and irritation.
Visualizations
The following diagrams illustrate the GHS classification workflow and the proposed SN1 reactivity pathway for this compound.
Caption: GHS Classification Workflow for this compound.
Caption: Proposed SN1 Reactivity Pathway Leading to Toxicity.
Conclusion
This compound is a flammable liquid that causes skin and serious eye irritation, and may cause respiratory irritation. Its hazard profile is consistent with its chemical structure as a tertiary haloalkane, which suggests a potential for SN1 reactivity with biological nucleophiles, leading to cellular damage. Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are essential to minimize exposure and mitigate risks in a laboratory or industrial setting. This guide provides a foundational understanding of the hazards associated with this compound and the methodologies used for their classification. For detailed safety protocols, always refer to the substance-specific Safety Data Sheet (SDS).
References
- 1. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | CAS#:2074-80-8 | Chemsrc [chemsrc.com]
- 5. This compound, 90+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-1-chloro-2-methylpropane from Isobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-bromo-1-chloro-2-methylpropane from isobutane (B21531) (2-methylpropane). The synthesis is a two-step process involving sequential free-radical halogenation. The first step is the monochlorination of isobutane to produce the intermediate, 2-chloro-2-methylpropane (B56623). The second step involves the monobromination of the intermediate to yield the final product. This protocol includes detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction mechanism.
Reaction Scheme
The overall synthesis proceeds in two main steps:
-
Free-Radical Chlorination of Isobutane: Isobutane is reacted with chlorine gas under UV light to primarily form 2-chloro-2-methylpropane.
-
Free-Radical Bromination of 2-chloro-2-methylpropane: The intermediate is then reacted with bromine in the presence of light to yield this compound.[1]
Experimental Protocols
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Chlorine and bromine are toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
UV radiation is harmful. Ensure the reaction setup is properly shielded.
-
The reaction involves free radicals and can be vigorous. Perform the reaction on a small scale initially.
Step 1: Synthesis of 2-chloro-2-methylpropane
Materials:
-
Isobutane (gas)
-
Chlorine (gas)
-
UV lamp
-
Gas-phase reaction vessel equipped with a gas inlet, outlet, and a condenser.
Procedure:
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce a controlled flow of isobutane and chlorine gas into the reaction vessel in a specific molar ratio. A high methane-to-chlorine ratio is generally used to favor monochlorination.
-
Irradiate the reaction mixture with a UV lamp to initiate the free-radical chain reaction.[2]
-
Maintain the reaction temperature. The reaction can be carried out at room temperature or slightly elevated temperatures.
-
The reaction progress can be monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of products.
-
The product mixture exiting the reactor is passed through a condenser to liquefy the chlorinated products.
-
The condensed liquid is collected. It will be a mixture of 2-chloro-2-methylpropane, 1-chloro-2-methylpropane (B167039), and potentially some di- and tri-chlorinated products.
-
Fractional distillation is used to separate the desired 2-chloro-2-methylpropane from the other products and unreacted starting materials.
Step 2: Synthesis of this compound
Materials:
-
2-chloro-2-methylpropane (from Step 1)
-
Bromine
-
UV lamp or heat source
-
Reaction flask equipped with a reflux condenser, dropping funnel, and a stirrer.
Procedure:
-
Place the purified 2-chloro-2-methylpropane in the reaction flask.
-
Slowly add bromine from the dropping funnel to the reaction flask while stirring.
-
Initiate the reaction by irradiating the mixture with a UV lamp or by heating.[1]
-
The reaction is exothermic; maintain the temperature by using a cooling bath if necessary.
-
Continue the reaction until the red-brown color of bromine disappears, indicating its consumption.
-
The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The final product, this compound, is purified by fractional distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Isobutane | C₄H₁₀ | 58.12 | -11.7 |
| 2-chloro-2-methylpropane | C₄H₉Cl | 92.57 | 51-52 |
| This compound | C₄H₈BrCl | 171.46 | Not readily available |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Conditions | Major Product | Typical Yield | Selectivity |
| 1 | Free-Radical Chlorination | UV light, controlled gas flow | 2-chloro-2-methylpropane | Varies | Tertiary H is more reactive than primary H.[3] At 25°C, the ratio of 2-chloro-2-methylpropane to 1-chloro-2-methylpropane is approximately 65:35.[3] |
| 2 | Free-Radical Bromination | UV light or heat | This compound | Varies | Bromination is more selective than chlorination for substituting at the most substituted carbon.[4] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data |
| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook.[5] |
| IR Spectrum | Data available in the NIST Chemistry WebBook.[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized free-radical halogenation mechanism (X = Cl or Br).
References
Application Notes and Protocols for the SN1 Reaction of 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, pivotal in the synthesis of various organic compounds, including active pharmaceutical ingredients. This document provides a detailed examination of the SN1 reaction mechanism as it applies to 2-bromo-1-chloro-2-methylpropane. This substrate is of particular interest due to its structure: a tertiary alkyl bromide, which is predisposed to SN1 reactions, with an adjacent primary chloride. The bromine atom serves as an excellent leaving group at a sterically hindered tertiary carbon, promoting the formation of a stable tertiary carbocation intermediate. These notes offer theoretical insights and practical protocols for studying the kinetics and products of this reaction.
Mechanism of the SN1 Reaction
The SN1 reaction of this compound proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The rate of the reaction is dependent only on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration, thus following first-order kinetics.[1][2][3]
Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step) The reaction is initiated by the slow, spontaneous dissociation of the carbon-bromine bond.[4][5] This heterolytic cleavage is the rate-determining step of the reaction and results in the formation of a planar, sp²-hybridized tertiary carbocation and a bromide ion.[1][6] The stability of this tertiary carbocation is enhanced by the inductive effect of the three alkyl groups (two methyl groups and one chloromethyl group) attached to the positively charged carbon.[7]
Step 2: Nucleophilic Attack In the second, much faster step, a nucleophile attacks the electrophilic carbocation.[6] Since the carbocation is planar, the nucleophile can attack from either face, which would typically lead to a racemic mixture if the carbon were a chiral center.[2][6]
Step 3: Deprotonation (if applicable) If the nucleophile is a neutral molecule, such as water or an alcohol, a third step involving deprotonation of the resulting oxonium ion is required to yield the final neutral product.[8]
Factors Influencing the SN1 Reaction
Several factors govern the rate and outcome of the SN1 reaction for this compound:
-
Substrate Structure: The substrate is a tertiary alkyl halide. Tertiary carbocations are the most stable among simple alkyl carbocations, which is why tertiary halides readily undergo SN1 reactions.[7][9] The steric hindrance around the tertiary carbon also disfavors the competing SN2 mechanism.[10][11]
-
Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge. The C-Br bond is weaker than the C-Cl bond, ensuring that bromide is the leaving group.
-
Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions.[12][13] They can stabilize both the carbocation intermediate and the leaving group through solvation, thereby lowering the activation energy of the rate-determining step.[14][15]
-
Nucleophile: The rate of an SN1 reaction is independent of the concentration of the nucleophile; however, the nature of the nucleophile will determine the final product.[14] Weak nucleophiles are common in SN1 reactions.[16]
Potential Side Reactions
Under SN1 conditions, the E1 (unimolecular elimination) reaction is a common competitor. The carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene. Therefore, a mixture of substitution and elimination products is often observed.[17]
Data Presentation
The rate of an SN1 reaction is highly dependent on the polarity of the solvent. The dielectric constant (ε) is a measure of a solvent's polarity. A higher dielectric constant indicates a more polar solvent, which leads to a faster SN1 reaction rate.
| Solvent | Dielectric Constant (ε) at 25°C | Relative Rate of Solvolysis of a Tertiary Alkyl Halide |
| Acetic Acid | 6.2 | 1 |
| Ethanol (B145695) | 24.3 | 4,000 |
| Methanol | 32.6 | 20,000 |
| Formic Acid | 58.0 | 300,000 |
| Water | 78.4 | >10,000,000 |
Note: Data is generalized for a typical tertiary alkyl halide and illustrates the trend. Actual rates for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Analysis of SN1 Solvolysis
This protocol describes a method to determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution. The reaction produces HBr, and its formation can be monitored by titration with a standardized NaOH solution.[18]
Materials:
-
This compound
-
Ethanol/water solvent mixture (e.g., 50:50 v/v)
-
Standardized 0.01 M NaOH solution
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare a 0.1 M solution of this compound in the chosen ethanol/water solvent.
-
In a 100 mL Erlenmeyer flask, add 25.0 mL of the ethanol/water solvent mixture.
-
Add 2-3 drops of bromothymol blue indicator to the flask.
-
Add a precise volume (e.g., 1.00 mL) of the standardized 0.01 M NaOH solution from a burette. The solution should turn blue.
-
Using a volumetric pipette, quickly add 1.00 mL of the 0.1 M this compound solution to the flask, start the stopwatch immediately, and swirl to mix.
-
Record the time it takes for the solution to turn from blue to yellow. This indicates that the initial amount of NaOH has been neutralized by the HBr produced.
-
Immediately add another 1.00 mL aliquot of the NaOH solution. The solution will turn blue again.
-
Record the time at which the solution turns yellow again.
-
Repeat steps 7 and 8 for a total of 8-10 aliquots of NaOH.
-
The data can be used to plot ln([Alkyl Halide]) versus time. The slope of this plot will be equal to -k, where k is the first-order rate constant.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the product mixture from the solvolysis reaction to identify both substitution and potential elimination products.
Materials:
-
Reaction mixture from Protocol 1 (after completion)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate[19]
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Allow the solvolysis reaction to proceed for at least 10 half-lives to ensure completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the organic products with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter or decant the dried solution and carefully concentrate it using a rotary evaporator or a gentle stream of nitrogen.
-
Dilute the resulting residue with a suitable solvent (e.g., dichloromethane) to a concentration appropriate for GC-MS analysis.
-
Inject a sample of the solution into the GC-MS.
-
Analyze the resulting chromatogram to separate the components of the mixture.
-
Analyze the mass spectrum of each component to identify the structure of the substitution product(s) (e.g., 2-chloro-1-(ethoxy)-2-methylpropane if ethanol is the solvent) and any elimination products.[20][21]
Visualizations
Caption: SN1 reaction mechanism of this compound.
Caption: Experimental workflow for studying the SN1 reaction.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemist.sg [chemist.sg]
- 8. homework.study.com [homework.study.com]
- 9. fiveable.me [fiveable.me]
- 10. quora.com [quora.com]
- 11. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 12. quora.com [quora.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.wisc.edu [chem.wisc.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 2-Bromo-1-chloro-2-methylpropane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of carbon-carbon bonds. The preparation of these organomagnesium halides typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] A significant challenge arises when the organic halide substrate contains multiple halogen atoms, necessitating a chemoselective reaction to avoid the formation of undesired byproducts. This document provides detailed application notes and protocols for the chemoselective formation of a Grignard reagent from 2-bromo-1-chloro-2-methylpropane.
The principle of this selective synthesis lies in the differential reactivity of carbon-halogen bonds, which follows the order I > Br > Cl > F. The carbon-bromine bond is weaker than the carbon-chlorine bond, and thus, magnesium insertion occurs preferentially at the C-Br bond under controlled reaction conditions. This allows for the formation of (1-chloro-2-methylpropan-2-yl)magnesium bromide, a valuable intermediate for introducing the 1-chloro-2-methylpropan-2-yl moiety into target molecules. This sterically hindered Grignard reagent, bearing a reactive chlorine handle for potential further functionalization, is of interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Experimental Protocols
Protocol 1: Preparation of (1-chloro-2-methylpropan-2-yl)magnesium Bromide
This protocol outlines the chemoselective formation of the Grignard reagent from this compound.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Iodine (a single crystal) or 1,2-dibromoethane (B42909) (a few drops)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Assemble the three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain a positive pressure of the inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine's color or the evolution of gas (in the case of 1,2-dibromoethane) indicates activation.
-
Reaction Initiation: Add a small amount of anhydrous THF or diethyl ether to just cover the activated magnesium. Prepare a solution of this compound in anhydrous THF or diethyl ether in the dropping funnel. Add a small portion (approximately 5-10%) of this solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is indicated by a gentle reflux of the solvent.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction can be controlled by adjusting the addition rate and, if necessary, by using a water bath for cooling.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the starting material. The resulting cloudy, grey-to-brown solution is the (1-chloro-2-methylpropan-2-yl)magnesium bromide.
-
Quantification and Use: The concentration of the Grignard reagent can be determined by titration before its immediate use in subsequent reactions.
Expected Yield: The formation of Grignard reagents from tertiary alkyl halides can be challenging, with potential side reactions such as elimination. The yield of (1-chloro-2-methylpropan-2-yl)magnesium bromide is typically in the range of 60-80%, depending on the purity of the reagents and the strictness of the anhydrous conditions.
Protocol 2: Reaction of (1-chloro-2-methylpropan-2-yl)magnesium Bromide with Aldehydes and Ketones
This protocol describes the general procedure for the reaction of the prepared Grignard reagent with carbonyl compounds to form tertiary alcohols.
Materials:
-
Solution of (1-chloro-2-methylpropan-2-yl)magnesium bromide in THF or Et₂O (1.2 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a separate flame-dried, inert-atmosphere-flushed flask, dissolve the aldehyde or ketone in anhydrous THF or diethyl ether.
-
Grignard Addition: Cool the solution of the carbonyl compound to 0 °C in an ice bath. Slowly add the prepared solution of (1-chloro-2-methylpropan-2-yl)magnesium bromide via a syringe or cannula.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical yields for the formation of the Grignard reagent and its subsequent reactions with representative electrophiles. Note that these are illustrative yields based on reactions with sterically hindered Grignard reagents and may vary depending on the specific substrate and reaction conditions.[2]
Table 1: Illustrative Yields for the Formation of (1-chloro-2-methylpropan-2-yl)magnesium Bromide
| Starting Material | Reagents & Conditions | Product | Typical Yield (%) |
| This compound | Mg, I₂ (cat.), Anhydrous THF, reflux | (1-chloro-2-methylpropan-2-yl)magnesium bromide | 65-80 |
| This compound | Mg, 1,2-dibromoethane (cat.), Anhydrous Et₂O, reflux | (1-chloro-2-methylpropan-2-yl)magnesium bromide | 60-75 |
Table 2: Illustrative Yields for the Reaction of (1-chloro-2-methylpropan-2-yl)magnesium Bromide with Carbonyl Compounds
| Electrophile | Product | Typical Yield (%) |
| Benzaldehyde | 1-(1-chloro-2-methylpropan-2-yl)-1-phenylmethanol | 70-85 |
| Acetone | 1-chloro-2,3,3-trimethylbutan-2-ol | 75-90 |
| Cyclohexanone | 1-(1-chloro-2-methylpropan-2-yl)cyclohexan-1-ol | 65-80 |
| Ethyl acetate | 3-(chloromethyl)-2,2,3-trimethylpentan-3-ol (after double addition) | 50-70 |
Visualizations
Caption: Chemoselective Grignard Reagent Formation Pathway.
Caption: Experimental Workflow for Synthesis of Tertiary Alcohols.
Caption: Logical Relationship of Desired vs. Side Reactions.
References
Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-1-chloro-2-methylpropane
Introduction
2-Bromo-1-chloro-2-methylpropane is a versatile bifunctional substrate for investigating nucleophilic substitution reactions. It possesses two distinct electrophilic centers: a tertiary carbon bonded to a bromine atom and a primary carbon bonded to a chlorine atom. This structure allows for the selective study of different reaction mechanisms based on the chosen nucleophile and reaction conditions.
The tertiary alkyl halide is highly susceptible to S N 1 reactions due to the stability of the resulting tertiary carbocation intermediate.[1][2] The rate-determining step in an S N 1 reaction is the unimolecular dissociation of the substrate to form this carbocation.[3][4] Subsequently, the carbocation is rapidly attacked by a nucleophile.[5] In contrast, the primary alkyl halide would typically favor an S N 2 reaction, which involves a single, concerted step where the nucleophile attacks as the leaving group departs.[6]
However, in this specific molecule, the bromine atom is a more effective leaving group than the chlorine atom.[7] This, combined with the high stability of the tertiary carbocation, means that S N 1 reactions at the tertiary carbon are significantly favored, especially in the presence of polar protic solvents and weak nucleophiles.[1][8] Competing E1 elimination reactions are also possible, particularly at higher temperatures.[9]
This document provides a detailed protocol for a solvolysis reaction of this compound in an ethanol-water solvent system, demonstrating a classic S N 1 pathway with competing nucleophiles.
S N 1 Reaction Mechanism
The S N 1 (Substitution, Nucleophilic, Unimolecular) reaction of this compound proceeds through a three-step mechanism. The first step, the formation of a stable tertiary carbocation, is the slow, rate-limiting step.[3] This is followed by a rapid attack from a nucleophile (in this case, water or ethanol) and subsequent deprotonation to yield the final neutral products.[10]
Caption: The S N 1 mechanism for the solvolysis of this compound.
Experimental Protocol: S N 1 Solvolysis in Ethanol (B145695)/Water
This protocol details the procedure for the nucleophilic substitution of this compound in a mixed solvent system of ethanol and water, which act as competing nucleophiles.
Objective: To synthesize 1-chloro-2-ethoxy-2-methylpropane and 1-chloro-2-methyl-2-propanol via an S N 1 solvolysis reaction and to demonstrate the regioselectivity of the substitution at the tertiary carbon.
Materials:
-
This compound (C₄H₈BrCl)
-
Ethanol (C₂H₅OH), 95%
-
Deionized Water (H₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Simple distillation apparatus
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of this compound.
-
To the flask, add 40 mL of a pre-mixed 80:20 (v/v) solution of ethanol and deionized water.
-
Attach a reflux condenser to the flask and place the apparatus on a heating mantle.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel.
-
Extraction: Extract the aqueous layer with 30 mL of diethyl ether. Repeat the extraction twice. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate for 15-20 minutes.[11]
-
Purification: Decant or filter the dried solution into a clean, dry round-bottom flask. Remove the solvent using a rotary evaporator. The resulting crude product mixture can be purified by simple distillation to separate the two products based on their boiling points.
-
Characterization: Analyze the final products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product ratio and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structures.
Caption: A generalized workflow for the SN1 solvolysis experiment.
Data Summary
The following table presents hypothetical but representative data for the described S N 1 solvolysis experiment. The ratio of ether to alcohol product will depend on the relative concentrations and nucleophilicities of ethanol and water.
| Parameter | Value |
| Reactant | This compound (5.0 g) |
| Nucleophiles/Solvent | 80:20 Ethanol/Water (40 mL) |
| Products | 1-Chloro-2-ethoxy-2-methylpropane & 1-Chloro-2-methyl-2-propanol |
| Reaction Time | 48 hours |
| Temperature | 25°C |
| Total Theoretical Yield | ~3.7 g (based on combined products) |
| Total Actual Yield | 2.8 g |
| Percent Yield | ~75% |
| Product Boiling Points | 1-Chloro-2-methyl-2-propanol: ~123°C[12] |
Safety Precautions:
-
Alkyl halides are potentially harmful and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol and diethyl ether are flammable; ensure there are no open flames or spark sources nearby.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Chloro-2-methyl-2-propanol | 558-42-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. amherst.edu [amherst.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. youtube.com [youtube.com]
- 12. lookchem.com [lookchem.com]
Application Note: HPLC Analysis for Purity Determination of 2-Bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-bromo-1-chloro-2-methylpropane purity. The described reverse-phase HPLC method provides a reliable and efficient means to separate the active pharmaceutical ingredient (API) from potential impurities. This document offers a comprehensive experimental protocol, data presentation guidelines, and method validation details in accordance with ICH Q2(R1) guidelines.
Introduction
This compound is a halogenated alkane that can serve as a building block in organic synthesis. For its application in the pharmaceutical industry, a precise and accurate analytical method is crucial to determine its purity and to identify and quantify any process-related impurities or degradation products. This application note presents a validated reverse-phase HPLC method suitable for quality control and stability testing of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection at a low wavelength, which is suitable for compounds lacking a strong chromophore.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. A Newcrom R1 column can also be utilized.[1]
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
A reverse-phase HPLC method is employed for the analysis.[1] The mobile phase consists of acetonitrile (MeCN) and water, with a small amount of phosphoric acid to improve peak shape.[1]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 30 minutes |
Data Presentation
The purity of this compound is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: System Suitability Results (Typical)
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.5% |
Table 3: Purity Analysis Results (Example)
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.5 | 1500 | 0.15 |
| Analyte | 12.8 | 995000 | 99.50 |
| Impurity 2 | 18.2 | 3500 | 0.35 |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 4: Method Validation Parameters
| Parameter | Results |
| Specificity | The method demonstrated good separation of the main peak from potential impurities and degradation products. Peak purity analysis confirmed the homogeneity of the analyte peak. |
| Linearity | A linear relationship was observed between peak area and concentration over the range of 0.05 - 1.5 mg/mL, with a correlation coefficient (r²) of > 0.999. |
| Accuracy | The recovery of the analyte spiked into a placebo matrix was between 98.0% and 102.0%. |
| Precision | The relative standard deviation (%RSD) for repeatability (n=6) was less than 1.0%, and for intermediate precision was less than 2.0%. |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantitation (LOQ) | 0.03 mg/mL |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
References
Application Note: Elucidation of the Molecular Structure of 2-bromo-1-chloro-2-methylpropane using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural elucidation of 2-bromo-1-chloro-2-methylpropane. The predicted chemical shifts (δ), signal multiplicities, and integration values are presented to facilitate the characterization of this halogenated organic compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for molecular structure determination.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This compound is a tertiary alkyl halide containing two different halogen substituents. The asymmetry in the molecule leads to distinct chemical environments for the protons and carbons, which can be resolved and assigned using ¹H and ¹³C NMR spectroscopy. This document outlines the predicted spectral data and provides a standardized protocol for obtaining high-quality NMR spectra of this compound.
Predicted NMR Spectral Data
The chemical structure of this compound dictates the number and type of signals observed in its ¹H and ¹³C NMR spectra. The presence of electronegative bromine and chlorine atoms significantly influences the chemical shifts of nearby protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~1.9 | Singlet | 6H | Two equivalent methyl groups (-CH₃) |
| B | ~3.8 | Singlet | 2H | Methylene group (-CH₂Cl) |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~35 | Two equivalent methyl carbons (-CH₃) |
| 2 | ~55 | Methylene carbon (-CH₂Cl) |
| 3 | ~70 | Quaternary carbon (-C(Br)(CH₃)₂) |
Experimental Protocols
I. Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for this compound.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1][3] Use approximately 0.6-0.7 mL of the deuterated solvent.[1][4][5]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[2][5]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.[4] The final sample height in the tube should be approximately 4-5 cm.[5]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
II. ¹H NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): Set to at least 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR. For accurate integration, a longer delay of 5 times the longest T₁ may be necessary.
-
Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Pick the peaks and report their chemical shifts and multiplicities.
-
III. ¹³C NMR Data Acquisition
The following is a general procedure for acquiring a proton-decoupled ¹³C NMR spectrum.
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Tune the probe for ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[6]
-
Spectral Width (SW): Set a wide spectral width to encompass the entire range of expected ¹³C chemical shifts (e.g., 0-220 ppm).[6]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.[6]
-
Relaxation Delay (D1): Use a relaxation delay of 2 seconds for a standard qualitative spectrum.[6]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans are necessary depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Pick the peaks and report their chemical shifts.
-
Visualization of Molecular Structure and Predicted NMR Signals
The following diagrams illustrate the logical relationship between the molecular structure of this compound and its predicted NMR signals.
Caption: Molecular structure and its corresponding predicted NMR signals.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural confirmation of this compound. The predicted spectra are simple and readily interpretable, with two distinct signals in the ¹H spectrum and three signals in the ¹³C spectrum, consistent with the molecular symmetry. The protocols outlined in this application note provide a robust framework for obtaining high-quality NMR data for this and similar small organic molecules, which is a critical step in chemical research and drug development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bromo-1-chloro-2-methylpropane
Abstract
This application note details the analysis of 2-bromo-1-chloro-2-methylpropane using mass spectrometry with electron ionization (EI). It provides a comprehensive experimental protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The characteristic fragmentation pattern is discussed, and a summary of the major fragment ions is presented in a structured table. A detailed fragmentation pathway is proposed and visualized using a Graphviz diagram to aid in the structural elucidation of this halogenated alkane. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The pattern of these fragment ions is unique to a specific compound and serves as a molecular fingerprint, enabling its identification.
Halogenated alkanes, such as this compound, exhibit characteristic fragmentation patterns influenced by the presence of halogen atoms. The distinct isotopic abundances of bromine (79Br and 81Br occur in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl occur in an approximate 3:1 ratio) result in unique isotopic patterns for the molecular ion and any halogen-containing fragments, which greatly aids in their identification. The fragmentation of alkyl halides is often initiated by the cleavage of the carbon-halogen bond or by alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the halogen.[1][2] The stability of the resulting carbocations and radicals plays a significant role in determining the most favorable fragmentation pathways.[3]
This application note provides a detailed protocol for the GC-MS analysis of this compound and an in-depth analysis of its fragmentation pattern.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation: Prepare a 100 ppm stock solution of this compound in methanol (B129727).
-
Working Solution: Dilute the stock solution with methanol to a final concentration of 10 ppm for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard benchtop GC-MS system is suitable for this analysis. The following parameters are recommended:
| GC Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 35-250 m/z |
| Scan Speed | 1000 amu/s |
Results and Discussion
The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak due to its instability. The molecular weight of this compound is approximately 170.46 g/mol for the most abundant isotopes (12C, 1H, 79Br, 35Cl).[4] The fragmentation is dominated by the cleavage of the carbon-halogen bonds and the formation of stable carbocations.
The mass spectrum data, as referenced from the NIST WebBook, is summarized in the table below.[5]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula | Notes |
| 41 | 100 | Allyl cation | [C3H5]+ | Base Peak |
| 55 | 50 | Butenyl cation | [C4H7]+ | |
| 57 | 85 | tert-Butyl cation | [C4H9]+ | Loss of Br and CH2Cl radicals |
| 77 | 15 | Phenyl cation | [C6H5]+ | Likely a rearrangement product |
| 91 | 70 | [C4H8Cl]+ | [C4H8Cl]+ | Loss of Br radical |
| 93 | 23 | [C4H8Cl]+ | [C4H837Cl]+ | Isotope peak for m/z 91 |
| 121 | 5 | [C3H5Br]+ | [C3H579Br]+ | Loss of CH3 and Cl radicals |
| 123 | 5 | [C3H5Br]+ | [C3H581Br]+ | Isotope peak for m/z 121 |
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion is highly unstable and readily undergoes fragmentation. The primary fragmentation pathways involve the loss of the halogen atoms.
-
Loss of a Bromine Radical: The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a favorable fragmentation pathway. This leads to the formation of the ion at m/z 91 ([C4H8Cl]+) and its corresponding isotope peak at m/z 93.
-
Loss of a Chlorine Radical: While less favorable than bromine loss, the cleavage of the C-Cl bond can also occur.
-
Formation of the tert-Butyl Cation (m/z 57): A prominent peak is observed at m/z 57, which corresponds to the highly stable tert-butyl cation ([C4H9]+). This ion is likely formed through the loss of both the bromine and the chloromethyl radicals.
-
Formation of the Allyl Cation (m/z 41): The base peak at m/z 41 is attributed to the allyl cation ([C3H5]+), which is a very stable carbocation due to resonance. Its formation involves more complex rearrangements and fragmentation of larger ions.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways for this compound.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The mass spectrometry analysis of this compound by electron ionization provides a distinct fragmentation pattern that allows for its unambiguous identification. The absence of a clear molecular ion peak and the presence of characteristic fragments resulting from the loss of halogen radicals and the formation of stable carbocations are key features of its mass spectrum. The provided experimental protocol and the detailed analysis of the fragmentation pattern serve as a valuable resource for researchers and scientists working with halogenated compounds.
References
Application Notes and Protocols: Infrared (IR) Spectroscopy Analysis of 2-bromo-1-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the infrared (IR) spectroscopy analysis of 2-bromo-1-chloro-2-methylpropane. This document includes expected vibrational frequencies, a detailed experimental protocol for sample analysis using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and a logical workflow for the analytical process.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). This results in a unique spectral fingerprint that can be used for structural elucidation and compound identification. For this compound (C₄H₈BrCl), IR spectroscopy can be used to confirm the presence of characteristic alkyl C-H bonds, as well as the carbon-halogen (C-Cl and C-Br) bonds.
Expected Infrared Absorption Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Asymmetric Stretch | -CH₃, -CH₂- | 2960 - 2975 | Strong |
| C-H Symmetric Stretch | -CH₃, -CH₂- | 2850 - 2885 | Strong |
| C-H Scissoring/Bending | -CH₂- | 1450 - 1470 | Medium |
| C-H Bending (Asymmetric) | -CH₃ | ~1450 | Medium |
| C-H Bending (Symmetric) | -CH₃ | 1370 - 1380 | Medium |
| -CH₂-Cl Wag | -CH₂-Cl | 1150 - 1300 | Medium |
| C-Cl Stretch | R-CH₂-Cl | 550 - 850 | Strong |
| C-Br Stretch | R₃C-Br (tertiary) | 515 - 690 | Strong |
Note: The exact positions of the peaks can be influenced by the molecular structure and the sample state (e.g., liquid, gas). The C-Cl and C-Br stretching vibrations are particularly useful for identifying halogenated alkanes, though they appear in the fingerprint region of the spectrum where many other vibrations also occur.[1][2][3]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid and solid samples in FTIR spectroscopy due to its simplicity and minimal sample preparation requirements.
3.1. Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
-
Pipette or dropper
3.2. Instrument Setup and Background Collection
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Set the desired spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution, such as 4 cm⁻¹.
-
Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire the background spectrum. It is recommended to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3.3. Sample Analysis
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[4] Ensure the entire crystal surface is covered by the sample.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3.4. Post-Analysis Cleaning
-
Thoroughly clean the ATR crystal immediately after the measurement to prevent cross-contamination.
-
Wipe the crystal surface with a lint-free wipe soaked in the cleaning solvent.
-
Perform a final wipe with a dry, lint-free cloth.
Data Analysis and Interpretation
-
Peak Identification: Identify the major absorption bands in the obtained spectrum.
-
Functional Group Assignment: Compare the wavenumbers of the observed peaks with the expected values in the provided table and standard IR correlation charts to assign them to specific vibrational modes and functional groups.
-
Fingerprint Region: Pay close attention to the fingerprint region (below 1500 cm⁻¹) as it contains a complex pattern of peaks that is unique to the molecule, including the C-Cl and C-Br stretching vibrations.
-
Purity Assessment: The absence of unexpected peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) can indicate the purity of the sample.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the IR analysis of this compound.
Caption: Logical workflow for the analysis of this compound using ATR-FTIR.
References
Applications of 2-bromo-1-chloro-2-methylpropane in Organic Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-chloro-2-methylpropane is a halogenated alkane with the chemical formula C4H8BrCl. Its structure, featuring both bromine and chlorine atoms on a tertiary and primary carbon, respectively, suggests potential as a versatile reagent in organic synthesis. However, a comprehensive review of available scientific literature reveals a notable scarcity of documented applications for this specific compound in synthetic protocols. This document summarizes the available information and highlights the potential reactivity based on the chemistry of analogous compounds.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol |
| CAS Number | 2074-80-8 |
| IUPAC Name | This compound |
| Synonyms | Propane, 2-bromo-1-chloro-2-methyl- |
Source: PubChem, NIST Chemistry WebBook[1][2]
Potential Synthetic Applications (Based on Analogue Chemistry)
Nucleophilic Substitution Reactions (SN1 Pathway)
The presence of a tertiary alkyl bromide suggests that this compound would readily undergo unimolecular nucleophilic substitution (SN1) reactions. The tertiary carbocation intermediate formed upon dissociation of the bromide ion would be relatively stable.
Hypothetical Reaction Scheme:
The slow, rate-determining step would be the formation of the tertiary carbocation, which would then be rapidly attacked by a nucleophile.[3][4][5]
Caption: Hypothetical SN1 reaction pathway for this compound.
This reactivity could potentially be exploited for the introduction of the 1-chloro-2-methylpropan-2-yl moiety into various molecules. However, competition from elimination reactions (E1) would be a significant consideration, especially with basic nucleophiles.
Grignard Reagent Formation
The formation of a Grignard reagent is a cornerstone of organic synthesis for carbon-carbon bond formation. While the presence of two halogen atoms complicates this, selective formation at the more reactive carbon-bromine bond might be possible under carefully controlled conditions. The resulting Grignard reagent could then be used in reactions with carbonyl compounds, for example.
Hypothetical Experimental Workflow for Grignard Formation and Reaction:
Caption: Hypothetical workflow for the synthesis of an alcohol using a Grignard reagent derived from this compound.
It is crucial to note that no specific protocols for the successful formation of a Grignard reagent from this compound have been found in the reviewed literature.
Synthesis of Isobutylene (B52900) Oxide
While there were initial inquiries into the synthesis of isobutylene oxide from this compound, the available literature does not describe this transformation. The synthesis of isobutylene oxide is typically achieved through other routes, such as the epoxidation of isobutylene.[6]
Conclusion
Despite the potential reactivity suggested by its chemical structure, there is a significant lack of documented synthetic applications for this compound in the scientific literature. The information available is largely limited to its physicochemical properties. The potential for this compound to act as a precursor for a tertiary carbocation in SN1 reactions or for the formation of a Grignard reagent remains speculative without experimental validation.
Researchers and drug development professionals are advised to consider this compound as a potentially unexplored building block. However, any synthetic planning should be preceded by small-scale experimental validation of its reactivity, as detailed protocols are currently unavailable. Future research into the reactivity and synthetic utility of this compound could open new avenues for the synthesis of novel organic molecules.
References
- 1. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5191143A - Preparation of isobutylene - Google Patents [patents.google.com]
Application Notes and Protocols: Free Radical Bromination of 2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the free radical bromination of 2-methylpropane, a classic example of a selective halogenation reaction. It outlines the underlying mechanism, presents relevant quantitative data, and offers a comprehensive experimental protocol. The high regioselectivity of bromination, favoring the substitution of the tertiary hydrogen, makes this reaction a valuable model for understanding radical stability and reactivity in organic synthesis.
Introduction
Free radical halogenation is a fundamental substitution reaction in organic chemistry where a hydrogen atom in an alkane is replaced by a halogen.[1] The reaction with bromine is particularly noteworthy for its high selectivity, which is governed by the stability of the radical intermediate formed during the reaction. In the case of 2-methylpropane, there are two types of hydrogen atoms: nine primary (1°) hydrogens and one tertiary (3°) hydrogen. Due to the significantly greater stability of a tertiary radical compared to a primary radical, the bromination of 2-methylpropane overwhelmingly yields 2-bromo-2-methylpropane (B165281) as the major product.[2][3] This selectivity is a key principle exploited in synthetic organic chemistry.
Reaction Mechanism
The free radical bromination of 2-methylpropane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[4][5][6]
Initiation
The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[1][7]
Br₂ + hν (UV light) → 2 Br•
Propagation
The propagation phase consists of two repeating steps that form the product and regenerate the bromine radical, allowing the chain reaction to continue.[4][8]
-
Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from 2-methylpropane to form hydrogen bromide (HBr) and a tertiary alkyl radical. This is the rate-determining step. The abstraction of the tertiary hydrogen is highly favored due to the lower bond dissociation energy of the tertiary C-H bond and the greater stability of the resulting tertiary radical.[9][10]
(CH₃)₃CH + Br• → (CH₃)₃C• + HBr
-
Step 2: Halogenation. The tertiary butyl radical then reacts with a molecule of Br₂ to form the major product, 2-bromo-2-methylpropane, and a new bromine radical, which can then participate in another hydrogen abstraction step.[11]
(CH₃)₃C• + Br₂ → (CH₃)₃CBr + Br•
While the formation of the primary radical can occur, it is significantly less favorable:
(CH₃)₃CH + Br• → (CH₃)₂CHCH₂• + HBr (minor pathway) (CH₃)₂CHCH₂• + Br₂ → (CH₃)₂CHCH₂Br + Br• (minor product)
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. The concentration of radicals is very low, so these steps occur infrequently.[7][12]
Br• + Br• → Br₂ (CH₃)₃C• + Br• → (CH₃)₃CBr (CH₃)₃C• + •C(CH₃)₃ → (CH₃)₃C-C(CH₃)₃
Quantitative Data
The selectivity of the bromination of 2-methylpropane can be understood by examining the relevant bond dissociation energies (BDE) and the relative rates of hydrogen abstraction.
Bond Dissociation Energies
The energy required to homolytically cleave a bond is a key factor in determining the reaction pathway. The weaker the C-H bond, the more readily the hydrogen will be abstracted.
| Bond | Bond Dissociation Energy (kJ/mol) | Reference(s) |
| Br-Br | 193 | [1][3][13] |
| Primary C-H in 2-methylpropane | ~420 | [13] |
| Tertiary C-H in 2-methylpropane | ~400 | [14][15] |
| H-Br | 366 | [1][13][16] |
| Tertiary C-Br | ~263 | [13] |
Note: Exact values can vary slightly depending on the source.
Reaction Enthalpy
The overall enthalpy change (ΔH°) for the formation of 2-bromo-2-methylpropane is exothermic. The calculation is based on the bonds broken and bonds formed:
ΔH° = [BDE(tertiary C-H) + BDE(Br-Br)] - [BDE(C-Br) + BDE(H-Br)] ΔH° = [400 kJ/mol + 193 kJ/mol] - [263 kJ/mol + 366 kJ/mol] ΔH° = 593 kJ/mol - 629 kJ/mol = -36 kJ/mol [8]
Selectivity and Relative Rates of Reaction
Bromination is highly selective due to the large difference in the activation energies for the abstraction of primary versus tertiary hydrogens. The bromine radical is relatively stable and therefore more selective in which hydrogen it abstracts.[17]
| Hydrogen Type | Relative Rate of Abstraction by Br• | Reference(s) |
| Primary (1°) | 1 | [10] |
| Secondary (2°) | 82 | [10] |
| Tertiary (3°) | 1600 | [10] |
This significant difference in reaction rates leads to a product mixture that is almost exclusively the tertiary bromide. Experimental results show that the reaction of 2-methylpropane with bromine yields 2-bromo-2-methylpropane with a purity of over 99%.[18]
Experimental Protocol: Free Radical Bromination of 2-Methylpropane
Objective: To synthesize 2-bromo-2-methylpropane via the free radical bromination of 2-methylpropane and to demonstrate the high selectivity of the reaction.
Materials:
-
2-methylpropane (isobutane)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or water bath
-
UV lamp (e.g., 100-watt)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Gas chromatograph (GC) for product analysis
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. Handle it exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon tetrachloride is a toxic and carcinogenic solvent. If possible, substitute with a safer alternative like cyclohexane (B81311) or dichloromethane. All operations should be performed in a fume hood.
-
2-methylpropane is a flammable gas. Ensure there are no open flames.
-
UV light can be harmful to the eyes. Use appropriate shielding.
Procedure:
-
Reaction Setup:
-
Set up a reflux apparatus in a fume hood consisting of a round-bottom flask, a reflux condenser, and a dropping funnel.
-
To the round-bottom flask, add a solution of 2-methylpropane in the chosen solvent. Due to its low boiling point, 2-methylpropane can be condensed into the cooled solvent.
-
Position a UV lamp approximately 10-15 cm from the flask to initiate the reaction.
-
-
Reaction Execution:
-
In the dropping funnel, place a solution of bromine in the same solvent.
-
Turn on the UV lamp and begin to add the bromine solution dropwise to the stirred 2-methylpropane solution. The characteristic reddish-brown color of bromine should fade as it reacts. The rate of addition should be controlled to prevent a buildup of unreacted bromine.
-
The reaction will produce HBr gas, which will exit through the top of the reflux condenser. This can be directed to a gas trap containing an aqueous solution of sodium hydroxide (B78521) to neutralize the acidic gas.
-
Continue the addition of bromine until a faint bromine color persists, indicating the consumption of the alkane.
-
-
Work-up:
-
After the reaction is complete, turn off the UV lamp and allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 5% aqueous sodium thiosulfate to remove any unreacted bromine. The reddish-brown color will disappear.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
-
Product Isolation and Analysis:
-
Remove the solvent by simple distillation or rotary evaporation to obtain the crude 2-bromo-2-methylpropane.
-
Analyze the product distribution (the ratio of 2-bromo-2-methylpropane to 1-bromo-2-methylpropane) using gas chromatography (GC).
-
Visualizations
Free Radical Bromination Mechanism of 2-Methylpropane
References
- 1. Bond Dissociation Energies and Reaction Enthalpies - Chad's Prep® [chadsprep.com]
- 2. The radical halogenation of 2-methyl propane gives two products \left(\ma.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bromine [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. Bond Energies [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistryguru.com.sg [chemistryguru.com.sg]
- 9. sarthaks.com [sarthaks.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chegg.com [chegg.com]
- 13. chem21labs.com [chem21labs.com]
- 14. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. megalecture.com [megalecture.com]
- 17. Ch4 : Selectivity [chem.ucalgary.ca]
- 18. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Purification of 2-Bromo-1-Chloro-2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-bromo-1-chloro-2-methylpropane following its synthesis. The primary purification strategy involves a series of washing and drying steps to remove water-soluble impurities and acidic byproducts, followed by fractional distillation to separate the target compound from unreacted starting materials and other halogenated isomers.
Introduction
This compound is a haloalkane of interest in organic synthesis. Its preparation, often through free-radical halogenation of isobutane (B21531) or related precursors, can result in a crude product containing a mixture of impurities. These may include unreacted starting materials, acidic byproducts (such as HBr or HCl), and various isomeric and di-halogenated methypropanes. Effective purification is crucial to ensure the desired product's identity, purity, and suitability for subsequent applications in research and drug development.
The purification strategy outlined below is a robust method employing liquid-liquid extraction and fractional distillation, leveraging differences in solubility and boiling points among the components of the crude reaction mixture.
Data Presentation: Physical Properties of this compound and Potential Impurities
The successful separation of this compound from potential impurities by fractional distillation is dependent on the differences in their boiling points. The following table summarizes the key physical properties of the target compound and some likely contaminants.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | BrC(CH₃)₂CH₂Cl | C₄H₈BrCl | 171.46 | 127 - 129.5 [1][2] |
| 1-Bromo-2-chloro-2-methylpropane | ClC(CH₃)₂CH₂Br | C₄H₈BrCl | 171.46 | 79 - 82 @ 90 Torr[3] |
| 1-Bromo-3-chloro-2-methylpropane | BrCH₂CH(CH₃)CH₂Cl | C₄H₈BrCl | 171.46 | 152 - 154[4] |
| 1,2-Dichloro-2-methylpropane (B1581248) | ClC(CH₃)₂CH₂Cl | C₄H₈Cl₂ | 127.01 | 106.5 - 107[5] |
| 1,3-Dibromo-2-methylpropane | BrCH₂CH(CH₃)CH₂Br | C₄H₈Br₂ | 215.91 | 177.5[6] |
| 2-Bromo-2-chloropropane (B3369296) | CH₃C(Br)(Cl)CH₃ | C₃H₆BrCl | 157.44 | 94 - 95.6[1][7] |
Experimental Protocols
The following protocols describe a general yet detailed methodology for the purification of this compound from a crude reaction mixture.
Protocol 1: Aqueous Washing of Crude this compound
This protocol aims to remove water-soluble impurities, including residual acids and salts.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer, containing the product, is typically denser and will be the bottom layer. If uncertain, add a few drops of water to see which layer it joins.
-
Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and add an equal volume of 5% sodium bicarbonate solution.
-
Shake the funnel, with frequent venting, until no more gas evolution (CO₂) is observed. This step neutralizes any residual acidic impurities.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Separate the layers as described in steps 4 and 5.
-
To remove the bulk of the dissolved water from the organic layer, wash it with an equal volume of saturated brine solution, following the same extraction procedure.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Protocol 2: Drying of the Washed Product
This protocol removes residual water from the organic product prior to distillation.
Materials:
-
Washed this compound
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous sodium sulfate (Na₂SO₄)
-
Clean, dry Erlenmeyer flask with a stopper
-
Filter funnel and filter paper or a cotton plug
Procedure:
-
To the Erlenmeyer flask containing the washed organic layer, add a small amount of anhydrous magnesium sulfate (approximately 1/10th of the liquid volume).
-
Swirl the flask. If the drying agent clumps together, add more in small portions until some of the powder remains free-flowing.
-
Stopper the flask and let it stand for at least 15-20 minutes to ensure complete drying.
-
Separate the dried liquid from the drying agent by gravity filtration through a fluted filter paper or by decanting carefully into a clean, dry round-bottom flask suitable for distillation.
Protocol 3: Purification by Fractional Distillation
This protocol separates the this compound from impurities with different boiling points.
Materials:
-
Dried this compound
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head with a thermometer, condenser, and receiving flasks)
-
Boiling chips or a magnetic stir bar
-
Heating mantle or oil bath
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the dried crude product into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask.
-
Observe the temperature as the vapor rises through the fractionating column. Collect any low-boiling fractions (forerun) that distill over at a temperature significantly below the expected boiling point of the product.
-
As the temperature stabilizes at the boiling point of this compound (approximately 127-130 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills over at a constant temperature. This is the purified product.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected pure fraction to determine the yield.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1,2-Dichloro-2-methylpropane|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Bromo-3-chloro-2-methylpropane | CAS#:6974-77-2 | Chemsrc [chemsrc.com]
- 5. 1,2-dichloro-2-methylpropane [stenutz.eu]
- 6. 1,3-Dibromo-2-methyl-propane | CAS 28148-04-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 2-bromo-2-chloropropane [stenutz.eu]
Application Notes and Protocols for 2-bromo-1-chloro-2-methylpropane as a Tertiary Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-chloro-2-methylpropane is a tertiary alkylating agent with the chemical formula C₄H₈BrCl and a molecular weight of 171.46 g/mol .[1][2][3][4][5] Its structure features a sterically hindered tertiary carbon atom bonded to both a bromine and a chlorine atom, making it a reactive electrophile suitable for introducing the tert-butyl group into various organic molecules. Due to the presence of two different halogen leaving groups, its reactivity can be nuanced, though it is expected to primarily react via an S(_N)1 mechanism, forming a stable tertiary carbocation intermediate.[6][7][8][9]
These application notes provide an overview of the potential uses of this compound in organic synthesis, particularly in Friedel-Crafts alkylation and the alkylation of heteroatomic nucleophiles. The protocols provided are adapted from established procedures for the analogous and more commonly cited reagent, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), and serve as a starting point for reaction optimization.
Principle of Reactivity
As a tertiary haloalkane, this compound is prone to undergo unimolecular nucleophilic substitution (S(_N)1) reactions. The reaction proceeds through a two-step mechanism:
-
Formation of a Carbocation: The carbon-halogen bond cleaves to form a stable tertiary carbocation. Given that bromide is generally a better leaving group than chloride, the C-Br bond is expected to dissociate preferentially.
-
Nucleophilic Attack: A nucleophile attacks the planar carbocation, leading to the formation of the alkylated product. This can occur from either face of the carbocation.
This reactivity makes this compound a valuable reagent for introducing the bulky tert-butyl group, which is a common structural motif in medicinal chemistry and materials science.
Applications in Organic Synthesis
The primary application of this compound is as a tert-butylating agent in various organic transformations, including:
-
Friedel-Crafts Alkylation of Aromatic Compounds: Introduction of a tert-butyl group onto aromatic and heteroaromatic rings.
-
Alkylation of Amines: Synthesis of N-tert-butylated amines.
-
Alkylation of Phenols and Alcohols: Formation of tert-butyl ethers.
Experimental Protocols
Note: The following protocols are adapted from literature procedures for 2-chloro-2-methylpropane. Researchers should perform small-scale test reactions to optimize conditions for this compound.
Protocol 1: Friedel-Crafts Alkylation of Benzene (B151609)
This protocol describes the synthesis of tert-butylbenzene.
Reaction Scheme:
C₆H₆ + (CH₃)₂C(Br)CH₂Cl + AlCl₃ → C₆H₅C(CH₃)₃ + HCl + AlCl₃Br
Materials:
-
This compound
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (or diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous benzene (e.g., 50 mL) and cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride (e.g., 1.2 equivalents) to the cooled benzene with stirring.
-
Add this compound (1 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding crushed ice, followed by water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Quantitative Data (Adapted from similar reactions):
| Substrate | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Benzene | tert-butyl chloride | AlCl₃ | Benzene | 0-5 | 7 | tert-butylbenzene | 60-75 |
| tert-butylbenzene | tert-butyl chloride | AlCl₃ | - | 0 | 0.5 | 1,4-di-tert-butylbenzene | 70-80 |
Protocol 2: Alkylation of Phenol (B47542)
This protocol describes the synthesis of p-tert-butylphenol.
Reaction Scheme:
C₆H₅OH + (CH₃)₂C(Br)CH₂Cl + Lewis Acid → p-(CH₃)₃CC₆H₄OH + HCl
Materials:
-
This compound
-
Phenol
-
Lewis acid catalyst (e.g., Amberlyst-15, BF₃·OEt₂)
-
Toluene (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of phenol (1 equivalent) in toluene, add the Lewis acid catalyst (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to the desired temperature (e.g., 80-100°C).
-
Add this compound (1.1 equivalents) dropwise over 30 minutes.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The product can be purified by column chromatography or recrystallization.
Quantitative Data (Adapted from similar reactions):
| Substrate | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenol | tert-butanol | H₂SO₄ | - | 80-90 | 4 | p-tert-butylphenol | ~70 |
| Phenol | Isobutylene | Amberlyst-15 | - | 100 | 5 | p-tert-butylphenol | >90 |
Visualizations
Caption: General S(_N)1 reaction pathway for this compound.
Caption: Experimental workflow for a typical Friedel-Crafts alkylation reaction.
Safety and Handling
This compound is expected to be a flammable and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Drug Development and Signaling Pathways
Currently, there is limited publicly available information directly linking this compound to specific drug development pipelines or its role in modulating signaling pathways. However, the introduction of tert-butyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, improve oral bioavailability, and modulate the binding affinity of drug candidates to their biological targets. Therefore, this reagent serves as a potentially useful building block in the synthesis of novel pharmaceutical compounds. Researchers in drug development may consider its use for the synthesis of analogs of existing drugs or for the creation of new chemical entities with improved pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. dl.icdst.org [dl.icdst.org]
Troubleshooting & Optimization
How to prevent side reactions in 2-bromo-1-chloro-2-methylpropane synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent side reactions during the synthesis of 2-bromo-1-chloro-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and controlled method is the electrophilic addition to isobutylene (B52900) (2-methylpropene) using a reagent that can provide an electrophilic bromine and a nucleophilic chloride. Another potential, though often less selective, route is the free-radical halogenation of a suitable alkane precursor like 2-chloro-2-methylpropane.[1][2]
Q2: What are the most common side products to expect?
A2: During electrophilic addition, common side products include 1,2-dibromo-2-methylpropane (B1593978), 1,2-dichloro-2-methylpropane, and halohydrins (e.g., 2-bromo-1-hydroxy-2-methylpropane) if water is present.[3][4] In free-radical routes, mixtures of constitutional isomers and poly-halogenated products are common.[5][6]
Q3: How can I monitor the reaction progress and product purity?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the reaction mixture and the purity of this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective for identifying volatile products and byproducts.
Q4: Why is temperature control crucial in this synthesis?
A4: Low temperatures are essential to prevent unwanted side reactions. For electrophilic additions, this minimizes alkene polymerization. For free-radical reactions, it helps to control the reaction rate and improve selectivity, although selectivity remains a challenge.
Troubleshooting Guides
Issue 1: Contamination with Dihalogenated Byproducts
Q: My final product is contaminated with significant amounts of 1,2-dibromo-2-methylpropane and 1,2-dichloro-2-methylpropane. How can I prevent this?
A: This issue arises from the reaction of isobutylene with symmetrical halogens (Br₂ or Cl₂). The mechanism involves the formation of a cyclic halonium ion, which is then attacked by a halide ion.[2] When both Br₂ and Cl₂ are present or formed in situ, a mixture of dihalogenated products is inevitable.
Solutions:
-
Use a Mixed Halogenating Agent: Employ a reagent like bromine chloride (BrCl), which can directly add across the double bond.
-
Control Nucleophile Concentration: A more practical approach is to generate the electrophilic bromine species in the presence of a high concentration of chloride ions. For example, reacting isobutylene with a reagent like N-bromosuccinimide (NBS) in a solvent containing a chloride salt (e.g., lithium chloride in tetrahydrofuran). The NBS provides the electrophilic bromine, and the high concentration of Cl⁻ outcompetes the bromide ion for attacking the intermediate.
Issue 2: Formation of Halohydrin Impurities
Q: I am observing impurities with hydroxyl groups, likely 2-bromo-2-methyl-1-propanol or similar structures. What is the cause?
A: The presence of water, even in trace amounts, can lead to the formation of halohydrins.[3][9] Water is a competing nucleophile that attacks the cyclic bromonium ion intermediate. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[9]
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dichloromethane (B109758), carbon tetrachloride) and reagents.[2][9]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.
Issue 3: Low Yield and Formation of Polymeric Residue
Q: My product yield is low, and a significant amount of a sticky, non-volatile residue is formed. What is happening?
A: This indicates acid-catalyzed or radical-initiated polymerization of the isobutylene starting material. The carbocation intermediate in the electrophilic addition pathway is susceptible to reacting with another alkene molecule, initiating a polymerization chain reaction.
Solutions:
-
Maintain Low Temperatures: Keep the reaction temperature low (e.g., 0°C or below) to reduce the rate of polymerization.
-
Slow Reagent Addition: Add the halogenating agent slowly and with vigorous stirring to avoid localized high concentrations of reagents and intermediates.
-
Use a Non-Acidic Bromine Source: If using a method that generates acidic byproducts (like HBr), consider buffering the reaction or using a source like NBS which does not produce a strong acid.
Issue 4: Poor Regioselectivity in Free-Radical Synthesis
Q: I attempted to synthesize the target compound by free-radical bromination of 2-chloro-2-methylpropane, but I'm getting a complex mixture of products. Why?
A: Free-radical halogenation, especially chlorination, is often a non-selective process.[10] While bromination is generally more selective than chlorination and favors substitution at the most stable radical position (tertiary > secondary > primary), the presence of multiple reactive C-H bonds can still lead to a mixture of products.[5][11] Furthermore, controlling the extent of halogenation to prevent di- or tri-substituted products is challenging.[6]
Solution:
-
Prefer Electrophilic Addition: For this specific target molecule, the electrophilic addition to isobutylene is the highly recommended route due to its superior control over regioselectivity and stoichiometry. If the free-radical route must be used, employ a high molar excess of the alkane relative to the halogen to minimize polyhalogenation, and be prepared for extensive purification.
Data Presentation
Table 1: Effect of Reagents and Solvents on Product Distribution in Isobutylene Halogenation
| Starting Material | Reagent(s) | Solvent | Major Product | Major Side Product(s) |
| Isobutylene | Br₂ / high [Cl⁻] | CH₂Cl₂ (anhydrous) | This compound | 1,2-dibromo-2-methylpropane |
| Isobutylene | BrCl | CCl₄ (anhydrous) | This compound | 1,2-dichloro-2-methylpropane |
| Isobutylene | Br₂ | H₂O | 2-bromo-1-hydroxy-2-methylpropane | 1,2-dibromo-2-methylpropane |
| 2-chloro-2-methylpropane | Br₂ / UV light | CCl₄ (anhydrous) | 1-bromo-2-chloro-2-methylpropane | Polybrominated products |
Experimental Protocols
Key Experiment: Controlled Bromochlorination of Isobutylene
This protocol aims to maximize the yield of this compound while minimizing the formation of 1,2-dibromo-2-methylpropane.
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, all under a nitrogen atmosphere. The flask is cooled to 0°C in an ice-water bath.
-
Reagents: Dissolve isobutylene and a 5-fold molar excess of lithium chloride (LiCl) in anhydrous dichloromethane (CH₂Cl₂) in the reaction flask.
-
Reaction: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent relative to isobutylene) in anhydrous CH₂Cl₂ to the stirred solution via the dropping funnel over 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.
-
Quenching: After the addition is complete, stir the reaction mixture for an additional hour at 0°C. Quench the reaction by adding a cold aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired this compound.
Visualizations
Caption: Desired reaction pathway for the synthesis of this compound.
Caption: Competing side reactions originating from the key bromonium ion intermediate.
Caption: A logical workflow for troubleshooting common impurities in the synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Solved The radical chlorination reaction of 2-methylpropane | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. 1-Bromo-2-chloro-2-methylpropane | SIELC Technologies [sielc.com]
- 9. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]
- 10. quora.com [quora.com]
- 11. sarthaks.com [sarthaks.com]
Technical Support Center: Synthesis of 2-bromo-1-chloro-2-methylpropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-bromo-1-chloro-2-methylpropane. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step free-radical halogenation process starting from 2-methylpropane (isobutane).[1][2]
-
Step 1 (Chlorination): 2-methylpropane is first chlorinated, typically using chlorine gas (Cl₂) under UV light, to produce 2-chloro-2-methylpropane (B56623).[1][2]
-
Step 2 (Bromination): The resulting 2-chloro-2-methylpropane is then subjected to free-radical bromination with bromine (Br₂) and UV light to yield the final product, this compound.[1]
Q2: Why is the yield of the initial chlorination step often a mix of isomers?
A2: Free-radical chlorination is known to be less selective than bromination. While the tertiary hydrogen in 2-methylpropane is more reactive, the statistical abundance of primary hydrogens leads to a mixture of 1-chloro-2-methylpropane (B167039) and the desired 2-chloro-2-methylpropane.[3][4][5] Controlling reaction conditions, such as temperature, can help to slightly favor the formation of the tertiary chloride.[1]
Q3: What are the primary side products I should be aware of during this synthesis?
A3: The main side products include:
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Isomeric Products: Formation of 1-chloro-2-methylpropane during the chlorination step.[3][6]
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Polychlorinated Products: Multiple chlorination of the starting alkane can occur if the concentration of chlorine is too high relative to the alkane.[7]
-
Elimination Products: Under certain conditions, especially with heat, elimination reactions can occur, leading to the formation of 2-methylpropene (isobutylene).[7]
Q4: How can I purify the final product?
A4: Purification of the crude product typically involves several steps:
-
Washing: The organic layer should be washed with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.[8][9]
-
Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate.[10]
-
Distillation: The final product can be purified by fractional distillation to separate it from any remaining starting materials or side products.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2-chloro-2-methylpropane (Step 1) | 1. Poor Selectivity: Formation of a high percentage of 1-chloro-2-methylpropane. 2. Over-chlorination: Formation of di- and tri-chlorinated products. 3. Ineffective Initiation: Insufficient UV light intensity or expired radical initiator. | 1. Optimize Temperature: Lower temperatures generally favor higher selectivity in free-radical chlorination.[1] 2. Control Stoichiometry: Use a high molar excess of 2-methylpropane relative to chlorine to minimize polychlorination.[7] 3. Verify Initiator: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength. If using a chemical initiator, confirm its activity.[1] |
| Low Yield of this compound (Step 2) | 1. Incomplete Reaction: Insufficient reaction time or low temperature. 2. Reagent Degradation: Bromine can degrade, especially in the presence of light and moisture. 3. Presence of Inhibitors: Oxygen can act as a radical inhibitor. | 1. Monitor Reaction: Use GC or TLC to monitor the consumption of the starting material and adjust the reaction time accordingly. Consider a slight increase in temperature if the reaction is too slow.[2] 2. Use Fresh Reagents: Use freshly opened and high-purity bromine. 3. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1] |
| High Level of Impurities in Final Product | 1. Carryover from Step 1: Unreacted 1-chloro-2-methylpropane from the first step. 2. Formation of Elimination Products: High reaction temperatures can favor the formation of 2-methylpropene. 3. Inefficient Purification: Emulsion formation during work-up or poor separation during distillation. | 1. Purify Intermediate: Purify the 2-chloro-2-methylpropane by distillation before proceeding to the bromination step. 2. Lower Temperature: Running the reaction at a lower temperature can reduce the rate of elimination side reactions.[2] 3. Optimize Work-up: To break emulsions, add brine (saturated NaCl solution). Ensure efficient fractional distillation with a suitable column. |
Data Presentation
Table 1: Selectivity in Free-Radical Halogenation of 2-Methylpropane
This table illustrates the difference in product distribution between chlorination and bromination of the starting material, 2-methylpropane, which underscores the challenges in the first step of the synthesis.
| Halogenation | Product | Yield (%) |
| Chlorination | 1-chloro-2-methylpropane | 67%[5] |
| 2-chloro-2-methylpropane | 33%[5] | |
| Bromination | 1-bromo-2-methylpropane | 0.5%[5] |
| 2-bromo-2-methylpropane | 99.5%[5] |
Table 2: General Parameters for Optimizing Yield
| Parameter | Recommendation | Rationale |
| Temperature | Lower temperatures (e.g., 0-25°C) | Increases selectivity, especially during the chlorination step, and minimizes elimination side reactions.[1][2] |
| Molar Ratio (Alkane:Halogen) | High excess of alkane (e.g., >3:1) | Minimizes the formation of polyhalogenated side products.[7] |
| Initiation | Consistent UV source or fresh chemical initiator | Ensures a steady concentration of radicals for a consistent reaction rate.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical chain reaction.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Synthesis of 2-chloro-2-methylpropane
-
In a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer, place an excess of 2-methylpropane (isobutane).
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly bubble chlorine gas (Cl₂) through the liquid 2-methylpropane while irradiating the flask with a UV lamp.
-
Monitor the reaction progress using Gas Chromatography (GC) to achieve the desired conversion while minimizing the formation of dichlorinated products.
-
Once the reaction is complete, stop the flow of chlorine and the UV irradiation.
-
Wash the reaction mixture with a cold, dilute solution of sodium bicarbonate to remove any residual HCl, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the 2-chloro-2-methylpropane by fractional distillation, collecting the fraction corresponding to its boiling point (50-52°C).
Step 2: Synthesis of this compound
-
In a flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place the purified 2-chloro-2-methylpropane.
-
Initiate UV irradiation of the flask.
-
Slowly add liquid bromine (Br₂) from the dropping funnel to the reaction mixture. Maintain a slight molar excess of the 2-chloro-2-methylpropane.
-
Continue the reaction under UV light until GC analysis indicates the consumption of the starting material.
-
After completion, wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine, followed by a sodium bicarbonate wash and a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolate the final product, this compound, by fractional distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved The radical chlorination reaction of 2-methylpropane | Chegg.com [chegg.com]
- 6. This compound (CAS 2074-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Page loading... [wap.guidechem.com]
- 10. brainly.com [brainly.com]
Technical Support Center: Purification of 2-bromo-1-chloro-2-methylpropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-1-chloro-2-methylpropane. This guide addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is cloudy or contains an aqueous layer. What is the cause and how can I fix it?
A: A cloudy appearance or the presence of a separate aqueous layer is typically due to incomplete drying of the organic phase after aqueous work-up. This compound is immiscible with water.[1]
-
Troubleshooting Steps:
-
Ensure Adequate Drying: Use a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together and swirls freely in the solution.
-
Sufficient Contact Time: Allow the organic solution to stand over the drying agent for at least 10-15 minutes with occasional swirling to ensure all moisture is absorbed.
-
Filtration: Carefully filter the dried solution to remove the drying agent before proceeding to distillation or solvent removal.
-
Separatory Funnel Technique: If a significant aqueous layer is present, re-transfer the mixture to a separatory funnel and carefully drain the lower aqueous layer. Then, proceed with the drying step.
-
Q2: During the work-up, I'm observing the formation of an emulsion, making phase separation difficult. How can I resolve this?
A: Emulsion formation is common when washing crude organic mixtures, especially if vigorous shaking is employed.
-
Troubleshooting Steps:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
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Allow to Stand: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
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Filtration through Glass Wool: In stubborn cases, passing the emulsified layer through a plug of glass wool in a pipette or funnel can help to break the emulsion.
-
Q3: My yield of this compound is lower than expected after purification. What are the potential reasons?
A: Low yield can result from several factors, from incomplete reaction to losses during purification.
-
Potential Causes & Solutions:
-
Side Reactions: The most common side reaction in the synthesis of tertiary haloalkanes is elimination, which would lead to the formation of volatile byproducts like 2-methylpropene.[2][3] Minimizing reaction temperature can favor substitution over elimination.
-
Losses during Work-up: Aggressive extraction or multiple transfers can lead to physical loss of the product. Ensure careful handling and minimize the number of transfer steps.
-
Incomplete Drying: Water present during distillation can lead to co-distillation and inaccurate boiling point readings, potentially causing premature termination of the collection of the product fraction.
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Volatility: this compound is a volatile compound.[1] Ensure that all distillation and collection apparatus are properly sealed and cooled to minimize evaporative losses.
-
Q4: I suspect my purified this compound is still impure. What are the likely impurities and how can I detect them?
A: Common impurities include unreacted starting materials, isomeric byproducts, and products of side reactions.
-
Common Impurities:
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Unreacted Starting Materials: Depending on the synthetic route, this could include 2-chloro-2-methyl-1-propanol (B11764102) or isobutane (B21531) derivatives.
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Elimination Byproduct: 2-methylpropene is a likely gaseous byproduct.
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Other Halogenated Alkanes: Depending on the reagents used, small amounts of 1,2-dibromo-2-methylpropane (B1593978) or 1,2-dichloro-2-methylpropane (B1581248) could be present.
-
-
Detection Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to analyze the purity of the final product.[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
-
Data Presentation
The following table presents a hypothetical comparison of purification outcomes for a crude sample of this compound.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 85% | >98% | ~75% | High | Scalable, cost-effective for large quantities. | Requires significant boiling point differences between components. |
| Preparative HPLC | 85% | >99.5% | ~60% | Low to Medium | High resolution, can separate closely boiling isomers. | Less scalable, higher cost, requires solvent removal. |
Experimental Protocols
Protocol 1: Purification by Washing and Fractional Distillation
This protocol is suitable for purifying this compound from acidic impurities, unreacted polar starting materials, and some side products with significantly different boiling points.
-
Aqueous Work-up:
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel 5-10 times, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Gently invert, venting frequently to release any CO₂ produced. Discard the aqueous layer.
-
Wash again with deionized water, followed by a wash with saturated brine solution to aid in breaking any emulsions.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) in portions, swirling after each addition, until the drying agent no longer clumps.
-
Allow the mixture to stand for 15 minutes.
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Filter the dried organic liquid into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed).
-
Add boiling chips to the round-bottom flask.
-
Heat the flask gently. The boiling point of this compound is approximately 127-128 °C at atmospheric pressure.
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Discard any initial distillate that comes over at a lower temperature.
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Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.
-
Protocol 2: Purification by Preparative HPLC
This method is ideal for achieving very high purity and for separating impurities with boiling points close to that of the product.
-
Analytical Method Development:
-
Develop a reversed-phase HPLC method on an analytical scale to achieve baseline separation of the product from its impurities. A C18 column is often a good starting point.[4]
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A suitable mobile phase could be a gradient of acetonitrile (B52724) and water.[4][5]
-
-
Scale-Up to Preparative Scale:
-
Based on the analytical method, scale up the separation to a preparative HPLC system with a larger column of the same stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.
-
Perform injections onto the preparative column. The amount to inject will depend on the column size and the separation achieved in the analytical run.
-
-
Fraction Collection:
-
Monitor the elution of the compounds using a UV detector.
-
Collect the fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the HPLC solvents, typically by rotary evaporation. If the mobile phase contains non-volatile buffers, an additional liquid-liquid extraction step may be necessary.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
References
Why does 2-bromo-1-chloro-2-methylpropane favor SN1 over SN2 reactions?
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting for experiments involving nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my experiment with 2-bromo-1-chloro-2-methylpropane consistently favor SN1 over SN2 reaction products?
A: The preference of this compound for the SN1 (Substitution Nucleophilic Unimolecular) pathway is primarily dictated by its molecular structure. Two key factors are at play: the stability of the carbocation intermediate and steric hindrance at the reaction center.
-
Carbocation Stability: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[1][2] this compound is a tertiary alkyl halide because the bromine atom is attached to a carbon that is bonded to three other carbon atoms. When the bromide leaving group departs, it forms a stable tertiary carbocation.[3] This stability arises from two main effects:
-
Inductive Effect: The surrounding alkyl groups donate electron density to the positively charged carbon, helping to disperse the positive charge.[4][5]
-
Hyperconjugation: The electrons in the adjacent carbon-hydrogen sigma bonds can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and increasing stability.[4][6][7] The more stable the carbocation intermediate, the lower the activation energy for its formation, and the faster the SN1 reaction will proceed.[4][8]
-
-
Steric Hindrance: The SN2 (Substitution Nucleophilic Bimolecular) mechanism requires the nucleophile to attack the carbon atom from the side opposite to the leaving group in a single, concerted step.[3][9] In the case of this compound, the central carbon is surrounded by bulky groups (two methyl groups and a chloromethyl group). This crowding, known as steric hindrance, physically blocks the nucleophile from approaching for a backside attack.[10][11][12] Consequently, the energy required for the SN2 transition state is very high, making this pathway kinetically unfavorable.[12][13]
Because the formation of a stable tertiary carbocation is energetically favorable and the alternative SN2 pathway is blocked by significant steric hindrance, this compound overwhelmingly reacts via the SN1 mechanism.[3][14]
Q2: What experimental conditions can I modify to further ensure the SN1 pathway is dominant for a tertiary alkyl halide?
A: While the substrate's structure is the primary determinant, you can optimize your experimental conditions to favor the SN1 mechanism and minimize competing reactions like E1 elimination.
-
Solvent: Use a polar protic solvent, such as water, alcohols, or carboxylic acids.[14][15] These solvents can hydrogen bond with the leaving group, stabilizing it as it departs.[8] More importantly, their polarity helps to stabilize the charged carbocation intermediate, lowering the activation energy of the rate-determining step.[16][17][18]
-
Nucleophile: Employ a weak or neutral nucleophile.[16][17][18] Since the nucleophile is not involved in the rate-determining step of an SN1 reaction, its strength does not affect the reaction rate.[1] Using a strong, basic nucleophile can increase the likelihood of competing elimination (E1 or E2) reactions. Often, the polar protic solvent itself serves as the nucleophile in a process called solvolysis.[14][19][20]
-
Temperature: Perform the reaction at lower temperatures. While SN1 reactions can occur at a range of temperatures, higher temperatures tend to favor elimination (E1) reactions, which are entropically favored.[14]
Q3: How can I experimentally measure the reaction kinetics to confirm an SN1 mechanism is occurring?
A: You can confirm an SN1 mechanism by demonstrating that the reaction follows first-order kinetics—that is, the rate depends only on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration.[1][15] A common method for this is a solvolysis experiment.
Data Presentation
Table 1: Factors Influencing SN1 vs. SN2 Pathways
| Factor | Favors SN1 Reaction | Favors SN2 Reaction | Rationale |
| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | SN1: Stability of the carbocation intermediate.[9][21]SN2: Minimization of steric hindrance for backside attack.[10][12] |
| Solvent | Polar Protic (e.g., H₂O, EtOH, MeOH) | Polar Aprotic (e.g., Acetone, DMSO, Acetonitrile) | SN1: Stabilizes the carbocation intermediate and leaving group.[16][18]SN2: Solvates the cation but not the "naked" nucleophile, increasing its reactivity.[16] |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | SN1: Nucleophile is not in the rate-determining step.[17]SN2: Nucleophile is in the rate-determining step; a stronger nucleophile increases the rate.[16] |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group (a weak base) is required for both mechanisms as it is involved in the rate-determining step of each.[17][18] |
| Kinetics | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) | SN1: Unimolecular rate-determining step.[1]SN2: Bimolecular rate-determining step.[9] |
Experimental Protocols
Protocol: Determining Reaction Kinetics via Solvolysis
This protocol describes a method to follow the kinetics of the solvolysis of a tertiary alkyl halide like 2-bromo-2-methylpropane (B165281), adapted from established procedures for similar substrates.[22] The reaction produces HBr, and the rate can be determined by titrating this acid with a standardized NaOH solution.
Materials:
-
2-bromo-2-methylpropane
-
Solvent mixture (e.g., 9:1 acetone/water)
-
Standardized NaOH solution (e.g., 5.00 x 10⁻³ M)
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch
Procedure:
-
Preparation: Prepare a 0.050 M solution of 2-bromo-2-methylpropane in pure acetone. Separately, prepare a larger volume of a 9:1 acetone/water solvent mixture.
-
Reaction Setup: In a 100 mL Erlenmeyer flask, place 25.00 mL of the acetone/water solvent. Add two drops of bromothymol blue indicator.
-
Initiation: Fill a burette with the standardized NaOH solution. Add 1.00 mL of the NaOH solution to the flask, which should turn blue (basic). Using a volumetric pipette, rapidly add 1.00 mL of the 0.050 M alkyl halide solution to the flask, swirl immediately, and start the stopwatch.[22]
-
Data Collection: Record the time it takes for the solution to turn from blue to yellow. This color change indicates that the HBr produced by the reaction has neutralized all the added NaOH.
-
Titration Points: As soon as the solution turns yellow, record the time and add another 1.00 mL of the NaOH solution. The solution will turn blue again. Continue timing and record the time of the next color change. Repeat this process for at least six measurements.[22]
-
Analysis: The data will allow you to calculate the concentration of the alkyl halide remaining at each recorded time point. A plot of the natural logarithm of the alkyl halide concentration (ln[R-Br]) versus time should yield a straight line, confirming that the reaction is first-order with respect to the alkyl halide and proceeds via an SN1 mechanism.[22]
Visualization
The following diagram illustrates the logical flow that determines why a tertiary substrate like this compound favors the SN1 pathway.
Caption: Decisional flowchart for reaction pathway selection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. quora.com [quora.com]
- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 5. organic chemistry - Why are tertiary carbocations so stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Why is tertiary carbocation more stable than secon class 12 chemistry CBSE [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SN1 reaction - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. homework.study.com [homework.study.com]
- 20. Solved Solvolysis of 2-bromo-2-methylpropane occurs through | Chegg.com [chegg.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. books.rsc.org [books.rsc.org]
Managing elimination byproducts in reactions with 2-bromo-1-chloro-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-1-chloro-2-methylpropane. The focus is on managing and controlling the formation of elimination byproducts that frequently compete with desired substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound has two halogen atoms with different reactivities. The bromine atom is attached to a tertiary carbon, while the chlorine atom is on a primary carbon. Due to significant steric hindrance around the tertiary carbon, it does not undergo bimolecular nucleophilic substitution (SN2).[1][2] Instead, it primarily reacts via:
-
SN1 (Substitution, Nucleophilic, Unimolecular): Involves the formation of a stable tertiary carbocation, which is then attacked by a nucleophile. This pathway is favored by polar protic solvents and weak nucleophiles.[3][4]
-
E1 (Elimination, Unimolecular): Competes with SN1, as it proceeds through the same carbocation intermediate. A weak base removes a proton from an adjacent carbon to form an alkene.[3][5]
-
E2 (Elimination, Bimolecular): A strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously in a single concerted step.[6][7][8]
The primary C-Cl bond is much less reactive under these conditions and typically remains intact unless subjected to more forcing conditions.
Q2: My reaction is producing a high percentage of an alkene byproduct. How can I minimize it?
A2: A high yield of an alkene, primarily 1-chloro-2-methylpropene, indicates that elimination reactions are dominating. This is often caused by the reaction conditions. To favor substitution over elimination, consider the following adjustments:
-
Base/Nucleophile Strength: Use a weaker, less-hindered base. Strong bases preferentially abstract protons, promoting E2 elimination.[9][10]
-
Temperature: Lower the reaction temperature. Elimination reactions are entropically favored and tend to dominate at higher temperatures.[1][11][12]
-
Solvent: Ensure you are using an appropriate solvent. For SN1 reactions, polar protic solvents (like water, ethanol) can stabilize the carbocation intermediate.
Q3: How can I selectively favor the SN1 substitution product?
A3: To maximize the yield of the substitution product (e.g., 1-chloro-2-methylpropan-2-ol in the presence of water), you should create conditions that favor the SN1 pathway while disfavoring E1 and E2.
-
Use a weakly basic, good nucleophile (e.g., H₂O, ROH, RCOOH).
-
Employ a polar protic solvent (e.g., ethanol, methanol, water) to stabilize the carbocation intermediate.[10]
-
Maintain a low reaction temperature to disfavor the competing E1 reaction.[11]
Q4: What are the ideal conditions for promoting E2 elimination?
A4: To intentionally synthesize the elimination product, 1-chloro-2-methylpropene, you should use conditions that strongly favor the E2 mechanism.
-
Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The bulkiness of the base prevents it from acting as a nucleophile while efficiently abstracting a proton.[8][11]
-
Use a polar aprotic solvent like THF or DMSO, which will not solvate the base as strongly as a protic solvent, thus increasing its basicity.
-
Higher temperatures will further favor the elimination pathway.[1]
Q5: How can I analyze the product mixture to quantify substitution and elimination products?
A5: Several analytical techniques can be used to identify and quantify the components of your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the products and their relative ratios by integrating key signals.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile compounds and can be used for quantification. Specific methods for analyzing this compound and related structures have been developed.[13][14]
Troubleshooting Guide
The following table summarizes how to adjust reaction conditions to favor the desired reaction pathway.
| Factor | To Favor Substitution (SN1) | To Favor Elimination (E2) | Rationale |
| Base | Use a weak base/good nucleophile (H₂O, ROH, CN⁻).[9] | Use a strong, sterically hindered base (t-BuOK, LDA).[8][11] | Strong bases favor E2 by rapidly abstracting a proton. Bulky bases are poor nucleophiles, further favoring elimination. |
| Temperature | Low temperature. | High temperature.[1][11] | Elimination has a higher activation energy and is entropically favored, making it dominant at higher temperatures. |
| Solvent | Polar protic (e.g., ethanol/water mix).[10] | Polar aprotic (e.g., DMSO, THF). | Protic solvents stabilize the SN1 carbocation. Aprotic solvents enhance the strength of the base for E2. |
| Concentration | Lower concentration of nucleophile. | High concentration of strong base.[11] | The E2 reaction rate is dependent on the concentration of both the substrate and the base. |
Visualized Workflows and Pathways
Caption: Competing SN1, E1, and E2 reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing unwanted elimination byproducts.
Experimental Protocols
Protocol 1: Favoring Substitution (SN1) - Synthesis of 1-chloro-2-methylpropan-2-ol
Objective: To synthesize the substitution product by favoring the SN1 pathway.
Materials:
-
This compound
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 25 mL of a 50:50 (v/v) mixture of acetone and water.
-
Stir the mixture at a controlled low temperature (e.g., 25-30°C) for 4-6 hours. Monitor the reaction progress using TLC or GC. The reaction is slow and proceeds via a first-order rate law.[4]
-
After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether.
-
Gently add 20 mL of a saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction.
-
Separate the organic layer. Wash the organic layer with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-chloro-2-methylpropan-2-ol.
-
Purify the product via distillation or column chromatography as needed.
Protocol 2: Favoring Elimination (E2) - Synthesis of 1-chloro-2-methylpropene
Objective: To synthesize the elimination product by favoring the E2 pathway.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add 1.2 equivalents of potassium tert-butoxide to 30 mL of anhydrous THF and stir to dissolve.
-
In a dropping funnel, dissolve 5.0 g of this compound in 10 mL of anhydrous THF.
-
Add the substrate solution dropwise to the stirred t-BuOK solution over 30 minutes. The use of a strong, bulky base is critical for the E2 pathway.[8][11]
-
After the addition is complete, gently heat the mixture to reflux (approx. 66°C) for 2 hours to ensure the reaction goes to completion. Higher temperatures favor elimination.[1]
-
Cool the reaction to room temperature and carefully quench by adding 20 mL of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation (the product is volatile) to yield crude 1-chloro-2-methylpropene.
-
Purify by fractional distillation if necessary.
References
- 1. quora.com [quora.com]
- 2. Solved Additional Questions: 17. Steric hindrance occurs | Chegg.com [chegg.com]
- 3. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. When the alkyl halide "2-bromo-2-methylpropane" reacts with a strong base.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. users.wfu.edu [users.wfu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. 1-Bromo-2-chloro-2-methylpropane | SIELC Technologies [sielc.com]
Troubleshooting low reactivity of 2-bromo-1-chloro-2-methylpropane in substitution reactions
Technical Support Center: 2-bromo-1-chloro-2-methylpropane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity with this compound in substitution reactions. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my substitution reaction with this compound proceeding very slowly or not at all?
A: The low reactivity is likely due to the structure of the substrate and the reaction mechanism it follows. This compound is a tertiary alkyl halide. The carbon atom bonded to the bromine is highly sterically hindered by three bulky groups (two methyl groups and a chloromethyl group).[1] This steric hindrance effectively blocks the S_{N}2 pathway, which requires a backside attack by the nucleophile.[2][3]
Therefore, the reaction must proceed through an S_{N}1 mechanism.[1][4][5] This mechanism involves a slow, rate-determining first step: the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation.[5][6] If your reaction conditions do not sufficiently stabilize this carbocation and the leaving group, the overall reaction rate will be very low.
Q2: I'm observing the formation of an unexpected byproduct and a low yield of my desired substitution product. What is happening?
A: You are likely observing the results of a competing elimination reaction, specifically the E1 pathway. Both the S_{N}1 and E1 reactions share the same initial rate-determining step: the formation of a carbocation intermediate.[7] Once the carbocation is formed, it can either be attacked by a nucleophile to yield the S_{N}1 product or a proton can be removed from an adjacent carbon by a base to form an alkene (the E1 product). Higher reaction temperatures strongly favor the E1 elimination pathway over the S_{N}1 substitution pathway.
Q3: How can I optimize my reaction conditions to favor the S_{N}1 substitution product?
A: To promote the S_{N}1 pathway and minimize elimination, you should carefully control the reaction conditions:
-
Solvent Choice: Use a polar protic solvent.[7][8] Solvents like water, ethanol, methanol, or mixtures thereof are excellent choices. These solvents can effectively solvate and stabilize the carbocation intermediate and the bromide leaving group through hydrogen bonding, which accelerates the rate-determining step.[8][9][10]
-
Temperature Control: Run the reaction at a low to moderate temperature. Lowering the temperature will disfavor the competing E1 elimination reaction, which has a higher activation energy.
-
Nucleophile Selection: Use a weak or neutral nucleophile.[7] Often, the polar protic solvent itself can act as the nucleophile in a process called solvolysis.[8] The rate of an S_{N}1 reaction is independent of the nucleophile's concentration, so using a high concentration of a strong nucleophile will not speed up the reaction but may promote elimination.[5][11]
Q4: The molecule contains both bromine and chlorine. Which halogen acts as the leaving group during substitution?
A: In a nucleophilic substitution reaction at the tertiary carbon center, the bromide ion is the leaving group. Bromine is a better leaving group than chlorine for two primary reasons: the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, and the resulting bromide anion (Br⁻) is a weaker base and more stable in solution than the chloride anion (Cl⁻).[12]
Q5: Can I use a strong, negatively charged nucleophile to increase the reaction rate?
A: No, this will not be effective and is likely to be counterproductive. The rate of an S_{N}1 reaction is determined solely by the concentration of the alkyl halide and is independent of the nucleophile's strength or concentration.[5][6] Adding a strong, basic nucleophile will not accelerate the formation of the carbocation. Instead, it will significantly increase the rate of the competing E1 elimination reaction, leading to a lower yield of your desired substitution product.[13]
Troubleshooting Guide
This table summarizes common issues and recommended solutions when working with this compound.
| Symptom | Probable Cause | Recommended Solution |
| No or Very Slow Reaction | Use of a nonpolar or polar aprotic solvent (e.g., hexane, acetone, DMSO).[10] | Switch to a polar protic solvent such as ethanol, methanol, water, or a mixture to stabilize the carbocation intermediate.[7][9] |
| Attempting to force an S_{N}2 reaction. | Acknowledge the substrate is tertiary and will react via S_{N}1. Adjust conditions accordingly (polar protic solvent, weak nucleophile).[4] | |
| Low Yield of Substitution Product | Reaction temperature is too high, favoring E1 elimination. | Decrease the reaction temperature. Monitor the reaction at room temperature or slightly below before attempting to heat. |
| A strong, bulky base is being used as the nucleophile. | Use a weak, non-basic nucleophile. Consider using the solvent as the nucleophile (solvolysis).[7] | |
| Multiple Products Observed | Competing S_{N}1 and E1 reactions. | Lower the temperature and use a non-basic nucleophile to favor S_{N}1. |
| Solvent mixture (e.g., ethanol/water) provides multiple nucleophiles. | This is expected. Both the alcohol and water can act as nucleophiles, leading to a mixture of ether and alcohol products.[14] Purify the desired product from the mixture. |
Key Experimental Protocols
Protocol 1: General Procedure for S_{N}1 Solvolysis
This protocol describes a typical solvolysis reaction where the solvent acts as the nucleophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable volume of 80:20 ethanol/water.
-
Reaction Conditions: Stir the mixture at room temperature (approx. 25°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 2 hours) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water. Extract the product with a suitable organic solvent (e.g., diethyl ether, 3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by column chromatography or distillation if necessary.
Protocol 2: Product Mixture Analysis by GC-MS
This protocol outlines how to analyze the product mixture to identify and quantify substitution and elimination products.
-
Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture and dilute it with an appropriate solvent (e.g., dichloromethane) to a concentration suitable for GC-MS analysis.
-
GC-MS Parameters (Example):
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan range of 40-250 m/z.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, the S_{N}1 product(s) (e.g., 2-chloro-1-ethoxy-2-methylpropane and 2-chloro-2-methyl-1-propanol), and the E1 product (e.g., 3-chloro-2-methyl-1-propene) by their retention times and mass spectra. Quantify the relative amounts by peak area integration.
Visual Guides
Reaction Pathway Decision Framework
The following diagram provides a logical workflow to determine the most probable reaction pathway based on experimental conditions.
Caption: Troubleshooting decision tree for substitution reactions.
Competing S_{N}1 and E1 Mechanisms
This diagram illustrates how the common carbocation intermediate can lead to either substitution or elimination products.
Caption: Competing S_{N}1 substitution and E1 elimination pathways.
References
- 1. quora.com [quora.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. brainkart.com [brainkart.com]
- 9. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. a. Identify the substitution products that form when 2-bromo-2-me... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Safe Handling and Quenching of 2-Bromo-1-chloro-2-methylpropane Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for reactions involving 2-bromo-1-chloro-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It can cause skin irritation and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE).
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear suitable protective gloves.[3]
-
Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin contact.[3][4]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a vapor respirator is required.[3]
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][4] It should be stored away from incompatible materials such as oxidizing agents.[3]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound is considered hazardous.[1] It must be disposed of in accordance with local, state, and federal regulations.[1] Do not pour it down the drain.[1] Collect it in a designated, labeled waste container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly vigorous or exothermic reaction during quenching. | The quenching agent was added too quickly. The reaction was not sufficiently cooled. | Immediately slow down or stop the addition of the quenching agent. Ensure the reaction vessel is adequately cooled in an ice bath. |
| Phase separation is not observed after quenching and extraction. | The aqueous and organic layers have similar densities. An emulsion has formed. | Add brine (saturated NaCl solution) to "salt out" the organic layer. If an emulsion persists, allow the mixture to stand or gently swirl it. In some cases, adding a small amount of a different organic solvent can help break the emulsion. |
| Low yield of the desired product after workup. | The product may have been hydrolyzed or eliminated during the quenching process. The product is partially soluble in the aqueous layer. | Use a milder quenching agent (e.g., saturated ammonium (B1175870) chloride solution instead of water or strong base). Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. |
| The organic layer is not drying completely. | The drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) is saturated. | Add more drying agent until it no longer clumps together. For very wet solutions, it may be necessary to decant the organic layer and add fresh drying agent. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H8BrCl | [6][7][8] |
| Molecular Weight | 171.46 g/mol | [6] |
| Appearance | Colorless liquid | [1] |
| Odor | Aromatic | [1] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| Packing Group | III | [1] |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction Mixture Containing this compound
Objective: To safely neutralize the reaction and separate the desired organic product.
Materials:
-
Reaction mixture containing this compound
-
Ice bath
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, or cold water)
-
Separatory funnel
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Cooling: Before quenching, cool the reaction vessel to 0 °C using an ice bath. This is critical to control any potential exotherm.
-
Quenching: Slowly add the chosen quenching solution dropwise to the stirred reaction mixture. Monitor for any signs of a vigorous reaction (e.g., gas evolution, temperature increase). Maintain the temperature below 10 °C.
-
Extraction: Once the quenching is complete and the reaction mixture has returned to room temperature, transfer it to a separatory funnel. Add the extraction solvent and gently shake, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine to remove residual water and inorganic salts. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Caption: Workflow for quenching and workup of reactions.
Caption: Decision tree for troubleshooting common issues.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound, 90+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. nj.gov [nj.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. This compound [webbook.nist.gov]
Technical Support Center: Analysis of 2-bromo-1-chloro-2-methylpropane via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 2-bromo-1-chloro-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when analyzing this compound?
A1: Impurities in this compound often arise from the synthesis process, which typically involves free-radical halogenation of an isobutane (B21531) derivative. Potential impurities can include:
-
Isomers: Such as 1-bromo-2-chloro-2-methylpropane, formed by halogenation at different positions on the carbon skeleton.
-
Incomplete Halogenation Products: Starting materials or intermediates that have not fully reacted, for instance, 2-chloro-2-methylpropane (B56623) or 2-bromo-2-methylpropane (B165281).
-
Elimination Products: Such as 2-methylpropene, which can be formed as a side product during the synthesis.[1]
-
Over-halogenated Products: Molecules with additional halogen atoms.
-
Residual Solvents: Solvents used in the synthesis or purification process.
Q2: My chromatogram shows significant peak tailing for the main compound and impurities. What could be the cause?
A2: Peak tailing, especially with halogenated compounds, can be caused by several factors:
-
Active Sites in the System: Halogenated compounds can interact with active sites in the GC inlet liner, the column, or even the MS ion source.[2][3] This is a common issue with these types of analytes.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can lead to poor peak shape.
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can create dead volume, leading to tailing.[1]
-
Solvent-Phase Polarity Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[1]
-
Ion Source Contamination: For GC-MS, interactions between halogenated solvents and the ion source can lead to the formation of metal halides, causing peak tailing.[2]
Q3: I am observing "ghost peaks" in my blank runs. What are they and how can I eliminate them?
A3: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected.[4][5] They are typically caused by:
-
Carryover: Residual sample from a previous, more concentrated injection that has been retained in the injection port or the front of the GC column.[5]
-
Septum Bleed: Degradation of the injector septum at high temperatures can release volatile siloxanes that produce peaks.[6]
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for blank injections can introduce contaminants.[7]
-
Injector Port Contamination: Accumulation of sample residue in the injector liner or on the inlet seal.[8]
To eliminate ghost peaks, try running a bake-out of your inlet and column, replace the septum and liner, and ensure the purity of your solvents and carrier gas.[6][8]
Q4: The mass spectrum of my main peak doesn't show a clear molecular ion. Is this normal?
A4: Yes, for some compounds, especially tertiary alkyl halides like this compound, the molecular ion peak can be weak or absent in the electron ionization (EI) mass spectrum. This is because the molecular ion is often unstable and readily undergoes fragmentation. The most prominent peak is often a fragment ion. For example, in the mass spectrum of the related compound 2-bromo-2-methylpropane, the base peak is at m/z 57, corresponding to the tert-butyl cation, while the molecular ion is very weak.[9]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate GC oven temperature program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. |
| Column overloading | Reduce the injection volume or dilute the sample. |
| Incorrect carrier gas flow rate | Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column. |
| Column degradation | Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Leaks in the GC system | Perform a leak check of the injector, detector, and gas lines. |
| Fluctuations in carrier gas pressure | Ensure the gas cylinder pressure is adequate and the regulators are functioning correctly. |
| Oven temperature instability | Verify the oven temperature accuracy and stability. |
| Changes in the stationary phase due to contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol provides a general guideline. Method parameters may need to be optimized for your specific instrument and application.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Agilent J&W VF-624ms (or similar mid-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 (Full Scan) |
| Solvent Delay | 3 minutes |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify potential impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Quantify impurities using appropriate calibration standards if required.
Quantitative Data Summary
The following table summarizes the key mass spectral data for this compound and its potential impurities.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| This compound | 171.46 | 91, 55, 121, 123 | The molecular ion is often weak or absent. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) and chlorine (35Cl and 37Cl in a ~3:1 ratio) will be evident in fragments containing these atoms. |
| 1-bromo-2-chloro-2-methylpropane | 171.46 | 57, 91, 121, 123 | Fragmentation pattern will differ from its isomer due to the different positions of the halogens. |
| 2-chloro-2-methylpropane | 92.57 | 57, 77, 79 | The base peak is typically m/z 57 ([C4H9]+). The isotopic pattern for one chlorine atom will be present for fragments containing chlorine.[10][11] |
| 2-bromo-2-methylpropane | 137.02 | 57, 121, 123 | The base peak is typically m/z 57 ([C4H9]+). The isotopic pattern for one bromine atom will be present for fragments containing bromine.[12][13] |
| 2-methylpropene | 56.11 | 41, 56 | The molecular ion at m/z 56 is usually present, and the base peak is often at m/z 41.[14] |
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for common GC-MS issues.
References
- 1. agilent.com [agilent.com]
- 2. academic.oup.com [academic.oup.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Propane, 2-chloro-2-methyl- [webbook.nist.gov]
- 12. Propane, 2-bromo-2-methyl- [webbook.nist.gov]
- 13. Propane, 2-bromo-2-methyl- [webbook.nist.gov]
- 14. mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylprop-1-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
How to increase the stability of the carbocation intermediate in SN1 reactions
Technical Support Center: Optimizing SN1 Reactions
Welcome to the technical support center for optimizing unimolecular nucleophilic substitution (SN1) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of carbocation intermediates, a critical factor for successful SN1 reactions.
Frequently Asked Questions (FAQs)
Q1: My SN1 reaction is proceeding much slower than anticipated. What is the primary factor I should investigate to increase the reaction rate?
A1: The rate-determining step of an SN1 reaction is the formation of the carbocation intermediate. Therefore, the stability of this intermediate is the single most important factor influencing the reaction rate.[1] You should first assess the structure of your substrate. The stability of carbocations follows the order: tertiary > secondary > primary > methyl.[2][3] Substrates that can form more stable carbocations, such as tertiary, benzylic, or allylic halides, will react significantly faster.[4] If your substrate is primary or secondary, the activation energy for carbocation formation is high, leading to a slow reaction.
Q2: I am observing a mixture of products, including some with a rearranged carbon skeleton. Why is this happening and how can it be controlled?
A2: The formation of rearrangement products is a classic indicator of a carbocation intermediate. Carbocations can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation.[5][6] For example, a less stable secondary carbocation will rearrange to a more stable tertiary carbocation if possible. To minimize this, you can:
-
Start with a substrate that already forms the most stable possible carbocation , eliminating the energetic driving force for rearrangement.
-
Modify reaction conditions , such as lowering the temperature, which can sometimes disfavor rearrangement pathways, although this will also slow the overall reaction rate.
Q3: How does my choice of solvent impact the stability of the carbocation intermediate and the overall reaction rate?
A3: Solvent choice is critical for stabilizing the carbocation intermediate. Polar protic solvents (e.g., water, ethanol (B145695), methanol (B129727), acetic acid) are ideal for SN1 reactions.[7][8][9] They stabilize the carbocation intermediate and the leaving group anion through solvation.[9][10] Specifically, the solvent's hydrogen atoms, which are highly polarized, can hydrogen-bond with the leaving group, facilitating its departure, while the solvent's lone pairs can solvate the carbocation.[7] The ability of a solvent to stabilize ions is often indicated by its dielectric constant (ε); solvents with higher dielectric constants are more effective at stabilizing charged intermediates and accelerating SN1 reactions.[9][11] For instance, the rate of solvolysis of t-butyl chloride in water (ε=81) is 150,000 times faster than in methanol (ε=33).[5]
Q4: Can structural features other than the degree of substitution on the carbon stabilize the carbocation?
A4: Yes, two other electronic effects are paramount:
-
Resonance: If the carbocation is adjacent to a pi system (like a double bond or an aromatic ring), the positive charge can be delocalized through resonance.[12][13] This delocalization significantly stabilizes the carbocation. Benzylic and allylic carbocations are prime examples and are often as stable as, or even more stable than, tertiary alkyl carbocations.[14]
-
Hyperconjugation: This is the stabilizing interaction that results from the overlap of filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation.[12][13][15] The more alkyl groups that are adjacent to the carbocationic center, the more hyperconjugation is possible, which helps to disperse the positive charge and increase stability.[12][16]
Q5: My substrate is secondary and reacts slowly. Are there strategies to accelerate the reaction without a complete redesign of the substrate?
A5: Yes. If a complete redesign is not feasible, consider introducing a "neighboring group." A neighboring group is a substituent that can participate in the reaction by attacking the electrophilic carbon, displacing the leaving group in an intramolecular fashion.[17] This process, known as neighboring group participation (NGP) or anchimeric assistance, leads to a bridged, cyclic intermediate instead of an open carbocation.[17][18] This pathway often results in a significant rate acceleration.[18] Atoms with lone pairs, such as sulfur or nitrogen, or even the pi electrons of an alkene or aromatic ring, can act as neighboring groups.[18]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution(s) |
| Very Slow or No Reaction | The carbocation intermediate is too unstable (e.g., primary or secondary substrate). | 1. Switch to a substrate that forms a more stable carbocation (tertiary, allylic, or benzylic).[2][14] 2. Change to a more polar protic solvent (e.g., from ethanol to a water/ethanol mixture).[7][9] |
| Significant E1 Elimination | The nucleophile/solvent is acting as a base, abstracting a proton from a carbon adjacent to the carbocation. | 1. Use a less basic nucleophile/solvent. SN1 reactions are favored by weak, non-basic nucleophiles.[4][14] 2. Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures. |
| Unexpected Stereochemistry (Retention) | Neighboring Group Participation (NGP) may be occurring. | NGP proceeds through a double inversion mechanism, resulting in overall retention of stereochemistry.[19] If this is undesired, redesign the substrate to remove the participating group. |
Quantitative Data: Substrate and Solvent Effects
The following table summarizes the relative rates of solvolysis for different alkyl halides, demonstrating the profound effect of substrate structure and solvent polarity on SN1 reaction rates.
| Substrate | Leaving Group | Solvent | Relative Rate | Carbocation Stability |
| CH₃-X | -X | H₂O/EtOH | ~1 | Methyl (very unstable) |
| CH₃CH₂-X | -X | H₂O/EtOH | ~1 | Primary (unstable) |
| (CH₃)₂CH-X | -X | H₂O/EtOH | 12 | Secondary |
| (CH₃)₃C-X | -X | H₂O/EtOH | 1,200,000 | Tertiary (stable) |
| (CH₃)₃C-Cl | -Cl | 100% EtOH | 1 | Tertiary |
| (CH₃)₃C-Cl | -Cl | 80% EtOH / 20% H₂O | 100 | Tertiary |
| (CH₃)₃C-Cl | -Cl | 50% EtOH / 50% H₂O | 14,000 | Tertiary |
| (CH₃)₃C-Cl | -Cl | 100% H₂O | 150,000 | Tertiary |
Data compiled from various organic chemistry resources illustrating general trends.
Visualizations
Factors Influencing Carbocation Stability
Caption: Key intrinsic and extrinsic factors that enhance carbocation stability.
Experimental Workflow: Troubleshooting a Slow SN1 Reaction
Caption: A logical workflow for diagnosing and optimizing a slow SN1 reaction.
Experimental Protocols
Protocol: Comparative Kinetic Study of SN1 Solvolysis
This protocol outlines a method to compare the rate of an SN1 reaction in two different solvent systems by monitoring the production of acid (H⁺).
Objective: To determine the effect of solvent polarity on the rate of solvolysis of tert-butyl chloride.
Materials:
-
tert-Butyl chloride (0.1 M in acetone)
-
Solvent A: 50:50 (v/v) isopropanol/water
-
Solvent B: 70:30 (v/v) isopropanol/water
-
0.01 M NaOH solution, standardized
-
Bromothymol blue indicator
-
Erlenmeyer flasks (50 mL), burette, stopwatch, constant temperature water bath.
Procedure:
-
Setup: Prepare two reaction flasks. To Flask A, add 20 mL of Solvent A. To Flask B, add 20 mL of Solvent B.
-
Equilibration: Place both flasks in a constant temperature water bath (e.g., 25°C) and allow them to equilibrate for 5-10 minutes.[20]
-
Initiation: Add 3-4 drops of bromothymol blue indicator to each flask. The solution should be yellow (acidic form of indicator in neutral alcohol/water). Add 0.5 mL of 0.01 M NaOH to make the solution blue.
-
To initiate the reaction in Flask A, rapidly add 0.5 mL of the 0.1 M tert-butyl chloride solution and simultaneously start the stopwatch. This is time t=0.[20]
-
Monitoring: Swirl the flask continuously. Record the exact time it takes for the blue color to disappear as the H⁺ produced by the reaction neutralizes the added NaOH.[20][21]
-
Data Points: Immediately upon the color change, add another 0.5 mL aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this process for several data points.
-
Repeat for Solvent B: Perform the exact same procedure (steps 3-6) for Flask B.
-
Data Analysis: The rate of reaction is inversely proportional to the time required for neutralization. Plot the volume of NaOH added versus time for each solvent system. The initial slope of this curve is proportional to the initial reaction rate. Compare the rates in Solvent A and Solvent B to quantify the effect of solvent polarity. A more polar solvent (higher water content) should yield a significantly faster rate.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 8. How do you increase the rate of an SN1 reaction? - askIITians [askiitians.com]
- 9. Solvent Effects on the SN1 Reaction [ns1.almerja.com]
- 10. users.wfu.edu [users.wfu.edu]
- 11. solvent effect on SN1 reaction.pptx [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hyperconjugation and Conjugation in Carbocations [sites.science.oregonstate.edu]
- 14. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organic chemistry - Why does neighbouring group participation increase the rate of reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. amherst.edu [amherst.edu]
- 21. studylib.net [studylib.net]
Minimizing Wurtz-type coupling during Grignard synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Wurtz-type coupling during Grignard synthesis.
Troubleshooting Guide: Minimizing Wurtz-Type Coupling
This guide addresses common issues encountered during Grignard synthesis that can lead to the formation of undesired Wurtz-type coupling byproducts.
| Issue | Potential Cause | Recommended Solution |
| High Yield of Wurtz Coupling Byproduct (R-R) | High local concentration of organic halide. | Add the organic halide dropwise to the magnesium suspension at a slow, controlled rate. This prevents the buildup of unreacted halide and minimizes the reaction between the Grignard reagent and the organic halide.[1] |
| Elevated reaction temperature. | Maintain a steady, controllable reaction temperature. Since Grignard formation is exothermic, use an ice bath to manage the reaction's heat and prevent hotspots that favor byproduct formation.[2] | |
| Inappropriate solvent choice. | Select a suitable solvent. For substrates prone to Wurtz coupling, like benzylic halides, consider using solvents such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) instead of Tetrahydrofuran (THF).[1][3] | |
| Insufficient magnesium surface area. | Use fresh, high-purity magnesium turnings with a large surface area to ensure the Grignard reagent forms quickly, leaving less unreacted organic halide available for Wurtz coupling.[1][4] Consider activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Grignard Reagent Solution is Cloudy or Has a Precipitate | Formation of Wurtz coupling byproduct. | While some cloudiness is normal due to the formation of the Grignard reagent, excessive precipitation could indicate a high concentration of the insoluble Wurtz byproduct. Review and optimize the reaction conditions as described above. |
| Low Yield of Desired Product | Consumption of Grignard reagent by Wurtz coupling. | By minimizing the formation of the Wurtz byproduct through the methods mentioned above, the yield of the desired Grignard reagent and, consequently, the final product will be maximized.[5] |
| Reaction with atmospheric moisture or carbon dioxide. | Ensure all glassware is rigorously flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture or CO₂.[5][2] |
Frequently Asked Questions (FAQs)
Q1: What is a Wurtz-type coupling product in the context of Grignard synthesis?
A1: A Wurtz-type coupling product is a homocoupled dimer (R-R) of the organic halide starting material (R-X).[1] This byproduct forms when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted organic halide.[1] This side reaction not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]
Q2: How does the choice of organic halide affect the likelihood of Wurtz coupling?
A2: The reactivity of the organic halide plays a significant role. Halide reactivity increases in the order of Cl < Br < I.[6] While more reactive halides can facilitate a faster Grignard formation, they can also be more prone to side reactions like Wurtz coupling, especially under suboptimal conditions.
Q3: Can the order of addition of reagents impact the formation of Wurtz byproducts?
A3: Yes, the order and rate of addition are critical. The recommended procedure is to add the organic halide solution slowly to a suspension of magnesium turnings in the solvent.[1] Adding the magnesium to the organic halide is not recommended as it would create a high concentration of the halide, significantly promoting Wurtz coupling.
Q4: Are there any catalysts that can minimize Wurtz coupling?
A4: While not a direct solution for minimizing the Wurtz side reaction during Grignard formation, certain catalysts can be used in subsequent cross-coupling reactions. For instance, CuCN has been shown to be an effective catalyst for the coupling of Grignard reagents with organic halides, affording high yields of the desired product with no formation of the Wurtz coupling side product in specific applications.[7]
Q5: Is it possible to completely eliminate Wurtz-type coupling?
A5: While complete elimination can be challenging, especially with highly reactive substrates, its formation can be significantly minimized by carefully controlling the reaction parameters as outlined in the troubleshooting guide.[4] Continuous flow processes have also been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling compared to batch processes.[8][9]
Quantitative Data: Solvent Effects on Wurtz Coupling
The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl (B1604629) chloride.
| Solvent | Yield of Grignard Product (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1][3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | High yield with suppressed Wurtz byproduct formation. A greener alternative to Et₂O and THF.[3] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation with benzylic halides.[1][3] |
| Cyclopentyl methyl ether (CPME) | 45 | Lower yield compared to Et₂O and 2-MeTHF.[3] |
Experimental Protocol: Minimizing Wurtz Coupling in the Synthesis of Benzylmagnesium Chloride
This protocol provides a detailed methodology for preparing a Grignard reagent while minimizing the formation of the Wurtz coupling byproduct.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Benzyl chloride (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
2-Butanone (B6335102) (1.0 eq, as an electrophile for quenching and yield determination)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.[1]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]
-
Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.[1]
-
Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of 2-butanone in 2-MeTHF. After the addition, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The high yield of the alcohol is indicative of successful Grignard formation with minimal Wurtz coupling.[1]
Visualizations
Caption: Factors influencing the minimization of Wurtz-type coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Disposal and waste neutralization for 2-bromo-1-chloro-2-methylpropane
Technical Support Center: 2-Bromo-1-chloro-2-methylpropane
This guide provides essential information for the safe disposal and waste management of this compound. Researchers, scientists, and drug development professionals should consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for this chemical before handling.
Frequently Asked Questions (FAQs)
Q1: What is the correct classification for waste this compound?
A1: this compound is a halogenated organic compound.[1][2] Therefore, its waste must be classified and segregated as "halogenated organic waste."[1][3][4] This is critical for ensuring proper disposal, which typically involves incineration by a licensed hazardous waste management company.[3][5]
Q2: Why is it crucial to segregate halogenated waste from other waste streams?
A2: Segregating halogenated waste is essential for several reasons:
-
Safety: Mixing halogenated compounds with incompatible materials like strong acids, bases, or oxidizing agents can cause dangerous chemical reactions.[4][5][6]
-
Regulatory Compliance: Environmental regulations mandate the separation of different classes of chemical waste to ensure they are treated and disposed of correctly.[7]
-
Disposal Costs: The disposal of mixed waste streams is often more complex and expensive. Keeping halogenated and non-halogenated solvents separate can significantly reduce disposal costs.[3][8]
Q3: What materials are incompatible with this compound waste?
A3: Do not mix this compound waste with the following:
Q4: Can I neutralize this compound in the lab for disposal?
A4: Direct chemical neutralization of this compound with strong bases is not a recommended disposal method as it can be hazardous. While the compound can undergo hydrolysis (reaction with water), which may be influenced by pH, this process is more relevant to chemical synthesis and kinetic studies rather than waste disposal.[9][10][11] The standard and safest procedure is to collect the waste in a designated container for professional disposal.[3][7]
Q5: What personal protective equipment (PPE) is required when handling this chemical waste?
A5: When handling this compound, you must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)[5]
-
Chemical splash goggles[5]
-
A fully-buttoned lab coat[5] All handling of this chemical, including transfers to a waste container, should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3][5]
Troubleshooting Guides
| Issue/Problem | Recommended Solution |
| Accidental Mixing of Waste: I've accidentally mixed a small amount of this compound with non-halogenated solvent waste. | 1. Do not add any other waste to the container. 2. Label the container as "Mixed Halogenated and Non-Halogenated Organic Waste." 3. List all components and their estimated percentages on the hazardous waste tag.[3] 4. Consult your institution's Environmental Health and Safety (EHS) office for guidance. The entire mixture will now need to be disposed of as halogenated waste.[8] |
| Spill in the Laboratory: A small amount of this compound has spilled inside the chemical fume hood. | 1. Ensure the fume hood is operational. 2. Remove all sources of ignition and use non-sparking tools for cleanup. 3. Contain the spill and absorb it with an inert material like dry sand, earth, or vermiculite.[7][12] 4. Carefully scoop the absorbed material into a designated, sealable container for hazardous waste. 5. Label the container clearly as "Spill Debris with this compound." 6. Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[12] |
| Unclear Container Labeling: I'm not sure what information is required on the hazardous waste tag. | 1. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3][5] 2. The tag must include: - The words "Hazardous Waste."[3][8] - The full chemical name(s) of all constituents (no abbreviations).[4] - The approximate percentage or volume of each constituent. - The relevant hazard classifications (e.g., Flammable, Irritant).[3][13] - The date of accumulation. |
| Leaking Waste Container: The designated waste container appears to be leaking. | 1. Immediately place the leaking container into a larger, compatible secondary containment bin to catch any drips.[5] 2. If safe to do so, transfer the contents to a new, properly functioning waste container. 3. If a transfer is not feasible, seal the secondary containment and contact your EHS office immediately for an emergency pickup. 4. Treat any leaked material as a spill and follow the appropriate cleanup protocol. |
Quantitative Data Summary
The following table provides general guidelines for the management of halogenated organic liquid waste. Always refer to your local and institutional regulations, as specific limits may vary.
| Parameter | Guideline/Value | Source |
| Waste Classification | Halogenated Organic Liquid | [2] |
| Incompatible pH Range | Do not mix with solutions of pH ≤ 2 or pH ≥ 12.5 | [8][14] |
| Maximum Accumulation Volume in Lab (Satellite Accumulation Area) | Typically up to 55 gallons, but institutional limits are often lower (e.g., 25 gallons). | [3][5] |
| Halogen Content Threshold | Organic liquids containing >2% of any halogen. | [2] |
Experimental Protocols
Protocol 1: Spill Neutralization and Cleanup
This protocol details the steps for managing a small-scale spill of this compound within a controlled laboratory environment.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Inert absorbent material (e.g., dry sand, vermiculite, or commercial sorbent pads).
-
Non-sparking scoop or brush.
-
Sealable, chemical-resistant container for waste.
-
Hazardous waste tags.
-
Decontamination solvent (e.g., acetone).
Procedure:
-
Ensure Safety: Confirm adequate ventilation (fume hood) and remove any nearby ignition sources.[7]
-
Containment: If the spill is liquid, contain the area by creating a border with the inert absorbent material.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading. Allow sufficient time for the liquid to be fully absorbed.
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into the designated waste container.[12]
-
Sealing and Labeling: Securely close the container. Affix a hazardous waste tag, clearly identifying the contents as "Spill debris containing this compound" and list any other chemicals involved.
-
Decontamination: Wipe the spill surface with a cloth dampened with a suitable solvent like acetone, followed by soap and water. All cleaning materials must also be placed in the hazardous waste container.[12]
-
Final Disposal: Store the sealed container in your lab's designated Satellite Accumulation Area for pickup by your institution's hazardous waste management team.[5]
Protocol 2: Preparation of a Halogenated Waste Container
This protocol outlines the correct procedure for setting up and managing a container for the accumulation of this compound waste.
Materials:
-
A clean, dry, and compatible waste container with a screw-top cap (e.g., polyethylene (B3416737) or plastic-coated glass).[5]
-
Hazardous waste tags.
-
Secondary containment bin.
-
Permanent marker.
Procedure:
-
Select Container: Choose a container that is in good condition and compatible with halogenated organic compounds. Ensure it has a tightly sealing lid.[4]
-
Initial Labeling: Before adding any waste, affix a hazardous waste tag to the container.[4] Fill in your name, lab location, and the date. Write "Halogenated Organic Waste" on the container.
-
Placement: Place the container in a designated Satellite Accumulation Area, which should be a cool, dry, and well-ventilated location.[6] The container must be kept within a secondary containment bin to prevent the spread of potential leaks.[5]
-
Adding Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
When adding this compound, update the hazardous waste tag with the chemical's full name and the estimated volume or mass added.[1]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.
-
-
Closure: The container must be kept tightly closed at all times, except when you are actively adding waste to it.[3][4]
-
Requesting Disposal: Once the container is full, or if waste has been accumulated for a period defined by your institution (e.g., 6 months), submit a request for waste collection through your EHS department.
Disposal and Waste Management Workflow
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. brainly.com [brainly.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. esd.uga.edu [esd.uga.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-bromo-1-chloro-2-methylpropane and 2-bromo-2-methylpropane
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of 2-bromo-1-chloro-2-methylpropane and its structural analog, 2-bromo-2-methylpropane (B165281). The analysis focuses on their behavior in nucleophilic substitution and elimination reactions, supported by established principles of physical organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Structural Overview and Core Differences
Both 2-bromo-2-methylpropane (tert-butyl bromide) and this compound are tertiary alkyl halides. The key structural distinction is the presence of a chlorine atom on a methyl group in this compound, which is adjacent to the carbon bearing the bromine atom. This seemingly minor difference has profound implications for the reactivity of the molecule, primarily through electronic effects.
| Compound | Structure | Molar Mass ( g/mol ) | CAS Number |
| 2-bromo-2-methylpropane | (CH₃)₃CBr | 137.02 | 507-19-7 |
| This compound | (CH₃)₂(Br)C-CH₂Cl | 171.46 | 2074-80-8[1][2][3][4] |
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions for tertiary halides are dominated by the Sₙ1 mechanism, with the Sₙ2 pathway being highly unfavorable.
Sₙ1 Reaction Pathway
The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate.[5] The stability of this carbocation is the single most important factor determining the reaction rate.
-
2-bromo-2-methylpropane: This compound readily undergoes Sₙ1 reactions. The loss of the bromide ion generates a stable tertiary carbocation (tert-butyl carbocation). This carbocation is stabilized by the positive inductive effect (+I) and hyperconjugation of the three methyl groups, which donate electron density to the positively charged carbon.[6][7]
-
This compound: This compound also reacts via an Sₙ1 mechanism. However, the resulting tertiary carbocation is significantly destabilized by the presence of the adjacent chloromethyl group. Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbocation center, intensifying the positive charge and thereby increasing the energy (destabilizing) the intermediate.[8]
This difference in carbocation stability leads to a much higher activation energy for the formation of the carbocation from this compound, resulting in a significantly slower Sₙ1 reaction rate compared to 2-bromo-2-methylpropane.
Caption: Sₙ1 reaction pathways and carbocation stability comparison.
Sₙ2 Reaction Pathway
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).
For both 2-bromo-2-methylpropane and this compound, the Sₙ2 pathway is effectively blocked. As tertiary halides, the carbon atom bearing the bromine is surrounded by bulky alkyl groups. This creates significant steric hindrance, preventing the nucleophile from approaching for a backside attack.[9][10] Therefore, Sₙ2 reactions are negligible for both compounds.[9]
Caption: Steric hindrance preventing Sₙ2 backside attack on a tertiary halide.
Reactivity in Elimination Reactions
Elimination reactions, which form alkenes, compete with substitution and can occur via E1 or E2 mechanisms.
E1 Reaction Pathway
The E1 (Elimination Unimolecular) mechanism shares the same rate-determining step as the Sₙ1 reaction: the formation of a carbocation.[11] Consequently, the same factors governing Sₙ1 reactivity apply to the E1 pathway.
-
2-bromo-2-methylpropane: Reacts readily via the E1 mechanism in the presence of a weak base (which often is the solvent) to form 2-methylpropene.[12]
-
This compound: The E1 reaction is significantly slower due to the high energy of the destabilized carbocation intermediate.
Therefore, 2-bromo-2-methylpropane is far more reactive in the E1 pathway than this compound. E1 reactions often occur concurrently with Sₙ1 reactions, with higher temperatures favoring elimination.[13]
E2 Reaction Pathway
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that requires a strong, non-nucleophilic base to abstract a proton from a β-carbon as the leaving group departs.
-
2-bromo-2-methylpropane: Undergoes E2 elimination efficiently with strong bases (e.g., ethoxide, tert-butoxide) to yield 2-methylpropene.[14]
-
This compound: Can also undergo E2 elimination. The presence of the electron-withdrawing chlorine atom makes the protons on the chloromethyl group slightly more acidic, which could potentially facilitate their abstraction by a base. However, the overall rate comparison is complex and depends heavily on the base used.
While both can undergo E2 reactions, the most dramatic difference in their reactivity remains in the carbocation-mediated Sₙ1 and E1 pathways.
Caption: Logical relationship of factors determining reaction pathways.
Summary of Reactivity Comparison
| Reaction Type | 2-bromo-2-methylpropane | This compound | Rationale |
| Sₙ1 | Fast | Very Slow | Forms a stable tertiary carbocation stabilized by +I effect of methyl groups.[6] |
| E1 | Fast | Very Slow | Proceeds through the same carbocation intermediate as Sₙ1.[11] |
| Sₙ2 | No Reaction | No Reaction | Severe steric hindrance at the tertiary carbon prevents backside attack.[9][10] |
| E2 | Favorable | Favorable | Occurs with a strong base; reactivity is less affected by carbocation stability. |
Experimental Protocols
A common method to quantify the Sₙ1 reactivity of alkyl halides is through a solvolysis experiment.
Objective: To determine the relative rates of solvolysis (an Sₙ1 reaction where the solvent is the nucleophile) for 2-bromo-2-methylpropane and this compound.
Materials:
-
2-bromo-2-methylpropane
-
This compound
-
Solvent: 80% ethanol (B145695) / 20% water (v/v)
-
pH indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)
-
Test tubes, burette, flasks, constant temperature water bath.
Procedure:
-
Prepare two identical reaction flasks, each containing a precise volume of the 80% ethanol/water solvent and a few drops of the pH indicator. Place them in a constant temperature water bath (e.g., 25°C).
-
At time t=0, add an equimolar amount of 2-bromo-2-methylpropane to the first flask and this compound to the second flask. Stopper and mix thoroughly.
-
The solvolysis reaction will produce HBr, causing the solution to become acidic and the indicator to change color.
-
Periodically, titrate the contents of each flask with the standardized NaOH solution to neutralize the HBr formed. The volume of NaOH required is proportional to the extent of the reaction.
-
Record the volume of NaOH used at various time intervals for both reactions.
-
The initial rate of reaction can be determined by plotting the concentration of HBr produced versus time and finding the slope of the initial linear portion of the curve.[15]
Expected Outcome: The rate of HBr production for 2-bromo-2-methylpropane will be orders of magnitude faster than for this compound, demonstrating its superior reactivity in Sₙ1 reactions.
Conclusion
The reactivity of 2-bromo-2-methylpropane and this compound is starkly different, despite their structural similarities. 2-bromo-2-methylpropane is significantly more reactive in Sₙ1 and E1 reactions. This is attributed to the formation of a stable tertiary carbocation, which is facilitated by the electron-donating nature of its three methyl groups. Conversely, the presence of an electron-withdrawing chlorine atom in This compound destabilizes the corresponding carbocation intermediate, thereby increasing the activation energy and dramatically reducing the rates of Sₙ1 and E1 reactions. Both compounds are unreactive via the Sₙ2 mechanism due to prohibitive steric hindrance. These findings underscore the critical role that electronic effects play in dictating the reaction pathways and rates of alkyl halides.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. This compound | C4H8BrCl | CID 137422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemist.sg [chemist.sg]
- 6. m.youtube.com [m.youtube.com]
- 7. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. m.youtube.com [m.youtube.com]
- 11. organic chemistry - Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Solved 2-bromo-2-methylpropane can undergo both the E1 | Chegg.com [chegg.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
A Comparative Analysis of SN1 Reaction Rates: 2-Bromo-1-chloro-2-methylpropane vs. 2-Chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding the factors governing SN1 reaction kinetics through a comparative study of 2-bromo-1-chloro-2-methylpropane and 2-chloro-2-methylpropane (B56623).
This guide provides a comprehensive comparison of the unimolecular nucleophilic substitution (SN1) reaction rates of this compound and 2-chloro-2-methylpropane. The analysis is grounded in fundamental principles of physical organic chemistry, supported by established experimental protocols and comparative kinetic data. The objective is to offer a clear and data-driven understanding of how leaving group ability and substrate structure, specifically the presence of an electron-withdrawing substituent, influence the rate of these reactions.
Executive Summary of SN1 Reactivity
The rate of an SN1 reaction is primarily determined by the stability of the carbocation intermediate formed in the rate-determining step. Two key factors influencing this are the nature of the leaving group and the electronic effects of substituents on the substrate. In the comparison between this compound and 2-chloro-2-methylpropane, both substrates form a tertiary carbocation upon departure of the leaving group. However, the relative rates of their SN1 reactions are expected to differ significantly due to the superior leaving group ability of bromide compared to chloride and the electron-withdrawing inductive effect of the chloro group at the beta-position in this compound.
Comparative Data on SN1 Reaction Rates
The following table summarizes the structural differences and the anticipated relative rates of solvolysis for the two compounds in a polar protic solvent, which is a typical condition for SN1 reactions. The relative rate for 2-bromo-2-methylpropane (B165281) is included as a benchmark to highlight the impact of the beta-chloro substituent.
| Compound | Structure | Leaving Group | Key Structural Feature | Expected Relative SN1 Reaction Rate |
| 2-Chloro-2-methylpropane | (CH₃)₃CCl | Chloride (Cl⁻) | Tertiary alkyl halide | 1 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Bromide (Br⁻) | Tertiary alkyl halide | ~40-60 |
| This compound | (CH₃)₂(CH₂Cl)CBr | Bromide (Br⁻) | Tertiary alkyl halide with a β-chloro substituent | Significantly < 40-60 |
Note: The relative rates are estimations based on the known better leaving group ability of bromide versus chloride and the expected rate-retarding inductive effect of the β-chloro group. The exact values can vary depending on the solvent and temperature.
Theoretical Framework
The SN1 reaction proceeds through a two-step mechanism:
-
Formation of a Carbocation: The rate-determining step involves the unimolecular dissociation of the alkyl halide to form a carbocation and a halide ion. The stability of the carbocation is paramount; tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.[1]
-
Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.[2]
The rate of the overall reaction is dependent only on the concentration of the substrate, following a first-order rate law: Rate = k[Alkyl Halide].[2]
Factors Influencing the Reaction Rate:
-
Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing.[3][4] In the halogen series, iodide is the best leaving group, followed by bromide, chloride, and fluoride.[5] This is because the larger halides can better distribute the negative charge over a larger volume. Therefore, the C-Br bond is weaker and breaks more readily than the C-Cl bond, leading to a faster reaction for the bromo-compound.
-
Carbocation Stability: The stability of the carbocation intermediate is crucial. Both this compound and 2-chloro-2-methylpropane form a tertiary carbocation. However, the presence of the electron-withdrawing chloro group on the methyl group adjacent to the carbocation center in this compound destabilizes the carbocation through a negative inductive effect (-I effect). This effect withdraws electron density from the already electron-deficient carbocation, increasing its energy and thus slowing down the rate of its formation.
Experimental Protocols: Determining SN1 Solvolysis Rates
The SN1 reaction rates of alkyl halides are commonly investigated through solvolysis, where the solvent acts as the nucleophile. A general experimental protocol to compare the rates of this compound and 2-chloro-2-methylpropane is outlined below.
Objective:
To determine and compare the first-order rate constants for the solvolysis of this compound and 2-chloro-2-methylpropane.
Materials:
-
This compound
-
2-chloro-2-methylpropane
-
Solvent system (e.g., 50:50 ethanol/water or acetone/water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: A known volume of the chosen solvent system is placed in a flask and equilibrated to a constant temperature in the water bath. A few drops of the indicator are added.
-
Initiation of Reaction: A precise amount of the alkyl halide is added to the solvent, and a timer is started immediately. The solution is mixed thoroughly.
-
Titration: The solvolysis reaction produces HBr or HCl, which acidifies the solution. The reaction progress is monitored by periodically titrating the generated acid with the standardized NaOH solution. This can be done by adding a known, small volume of NaOH to the reaction mixture and recording the time it takes for the indicator to change color, signifying the neutralization of the produced acid.
-
Data Collection: The time and the volume of NaOH added are recorded at regular intervals until the reaction is complete or a significant portion has reacted.
-
Data Analysis: The concentration of the unreacted alkyl halide at different times is calculated from the amount of NaOH consumed. The first-order rate constant (k) is then determined by plotting ln[Alkyl Halide] versus time, where the slope of the line is equal to -k.
Visualizing the Reaction Pathway
The following diagrams illustrate the logical flow of the SN1 reaction mechanism for both compounds.
Figure 1: Comparative SN1 reaction pathways.
The diagram above illustrates the two-step SN1 mechanism for both substrates, highlighting the formation of the respective carbocation intermediates. The rate of the overall reaction is dictated by the slow, rate-determining first step.
Discussion and Conclusion
The comparison of the SN1 reaction rates of this compound and 2-chloro-2-methylpropane provides a clear illustration of the interplay between leaving group ability and electronic effects on substrate reactivity.
It is expected that 2-chloro-2-methylpropane will undergo SN1 solvolysis at a faster rate than this compound . This prediction is based on the following reasoning:
-
Leaving Group Effect: While bromide is a significantly better leaving group than chloride, which would favor a faster reaction for the bromo-compound, this effect is likely outweighed by the destabilizing inductive effect of the beta-chloro substituent.
-
Inductive Effect: The electron-withdrawing chlorine atom in this compound destabilizes the adjacent tertiary carbocation formed in the rate-determining step. This destabilization raises the activation energy for the formation of the carbocation, thereby slowing down the reaction rate compared to the formation of the unsubstituted tert-butyl carbocation from 2-chloro-2-methylpropane.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. organic chemistry - Will this beta-branched secondary alkyl halide undergo SN1 or SN2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. The relative rates of solvolysis of 2-bromo-2-methylpropane in three solv.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for the Synthesis of Tertiary Alcohols
For researchers, scientists, and professionals in drug development, the synthesis of tertiary alcohols is a fundamental transformation. While the Grignard reaction has traditionally been the go-to method, a variety of alternative reagents offer distinct advantages in terms of functional group tolerance, operational simplicity, and suppression of side reactions. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic challenges.
Comparison of Core Synthetic Strategies
The primary methods for synthesizing tertiary alcohols involve the nucleophilic addition of a carbanion equivalent to a ketone or ester. The choice of reagent dictates the reaction's reactivity, selectivity, and tolerance to other functional groups.
Traditional Reagents: Grignard and Organolithium
-
Grignard Reagents (R-MgX): These organomagnesium halides are powerful nucleophiles used extensively for creating carbon-carbon bonds.[1] When reacting with a ketone, a single addition yields a tertiary alcohol.[2] With esters, two equivalents of the Grignard reagent are required, as the intermediate ketone is more reactive than the starting ester.[1][3] However, their high reactivity is coupled with strong basicity, making them incompatible with acidic protons (e.g., alcohols, carboxylic acids) and prone to side reactions like enolization or reduction, especially with sterically hindered ketones.[2]
-
Organolithium Reagents (R-Li): Due to the greater polarity of the carbon-lithium bond, organolithium compounds are generally more reactive and more basic than their Grignard counterparts.[1] This enhanced reactivity can be advantageous for reactions with sterically hindered ketones where Grignards might fail.[4] However, this also exacerbates the issue of basicity, often leading to undesired deprotonation.[1]
Alternative and Modern Reagents
-
Barbier Reaction: The Barbier reaction's main advantage is its operational simplicity. The organometallic species is generated in situ from an alkyl halide and a metal (e.g., Mg, Zn, Sn, In) in the presence of the carbonyl substrate.[1] This one-pot procedure avoids the separate preparation and handling of often sensitive organometallic reagents and can sometimes be performed in aqueous media, aligning with green chemistry principles.[5]
-
Reformatsky Reaction: This reaction involves an organozinc reagent, also known as a Reformatsky enolate, which is prepared by treating an alpha-halo ester with zinc dust.[6] These enolates are less reactive than Grignard or organolithium reagents, which prevents undesired nucleophilic addition to the ester group of another reagent molecule.[6] The reaction condenses aldehydes or ketones with the α-halo ester to form β-hydroxy-esters, a specific class of tertiary alcohols.
-
Cerium (III) Chloride Additive: The use of anhydrous cerium(III) chloride with Grignard or organolithium reagents is a powerful technique to enhance selectivity. Organocerium intermediates are less basic, which significantly suppresses side reactions like enolization and reduction. This method dramatically improves the yield of the desired tertiary alcohol, particularly with easily enolizable ketones.
-
Visible-Light Photocatalysis: Representing a modern, green approach, visible-light-mediated methods enable the synthesis of tertiary alcohols under mild conditions. One such method utilizes a water-phase system where carbonyl compounds and arylamines act as electron acceptors and donors, respectively, to generate sterically hindered tertiary alcohols.[6]
Logical Workflow for Reagent Selection
The selection of an appropriate reagent depends on the substrate's characteristics and the desired outcome. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a tertiary alcohol synthesis reagent.
General Pathways to Tertiary Alcohols
The synthesis of tertiary alcohols from carbonyl precursors can be visualized through several distinct pathways, each defined by the chosen reagent and substrate.
Caption: Synthetic pathways from carbonyl compounds to tertiary alcohols.
Data Presentation: Performance Comparison
The following table summarizes experimental data for the synthesis of a tertiary alcohol (1-butyl-1,2,3,4-tetrahydro-1-naphthol) from α-tetralone, a readily enolizable ketone, highlighting the efficacy of different reagents.
| Substrate | Reagent/Conditions | Yield of Tertiary Alcohol | Yield of Recovered Ketone | Reference |
| α-Tetralone | n-Butyllithium | 26% | 55% | |
| α-Tetralone | n-Butyllithium / anhydrous CeCl₃ | 92-97% | - | |
| α-Tetralone | Butylmagnesium bromide | 51% | 38% | |
| α-Tetralone | Butylmagnesium bromide / anhydrous CeCl₃ | 99% | - |
The data clearly demonstrates the dramatic improvement in yield when anhydrous CeCl₃ is used as an additive, effectively suppressing the competing enolization reaction.
The table below provides a broader comparison of yields for different methods with various substrates.
| Method | Substrate (Ketone/Ester) | Reagent | Conditions | Yield | Reference |
| Grignard | Methyl Benzoate | Phenylmagnesium bromide (2.5 equiv) | THF, 0 °C to RT | 95% | [1] |
| Organolithium | Methyl Benzoate | Phenyllithium (2.5 equiv) | THF, 0 °C to RT | 96% | [1] |
| Barbier (Mechanochemical) | 4-Chlorobenzaldehyde | Allyl bromide, Mg powder | Ball milling, 30 Hz, 60 min | 94% | [1] |
| Reformatsky | 2-Adamantanone | Ethyl bromoacetate (B1195939), Zn dust, I₂ | Toluene (B28343), 90 °C, 30 min | 86% | |
| Photocatalytic | Isatin | N-Phenyl-1-naphthylamine | H₂O, Blue LEDs, 24h | 98% | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis.
Protocol 1: Grignard Synthesis from an Ester [1]
This protocol is a general procedure for the double addition of a Grignard reagent to an ester.
-
Materials: Aryl or alkyl ester (1.0 equiv), Grignard reagent (2.5 equiv), Anhydrous diethyl ether or THF, Saturated aqueous solution of NH₄Cl (for quenching), Cyclopentyl methyl ether (CPME) for extraction, Anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve the ester (0.5 mmol) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.25 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with CPME (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Protocol 2: Barbier Reaction (in situ generation) [1]
This protocol describes a general procedure for a Barbier-type reaction.
-
Materials: Ketone or aldehyde (1.0 equiv), Alkyl halide (1.5 equiv), Magnesium powder (activated, 2.0 equiv), Anhydrous THF, Saturated aqueous solution of NH₄Cl.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone or aldehyde (1.2 mmol) and activated magnesium powder (2.4 mmol).
-
Add anhydrous THF (10 mL).
-
Add the alkyl halide (1.8 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 3: CeCl₃-Mediated Synthesis from an Enolizable Ketone
This protocol details the synthesis of 1-butyl-1,2,3,4-tetrahydro-1-naphthol from α-tetralone using n-butyllithium and anhydrous CeCl₃.
-
Materials: Anhydrous CeCl₃ (1.1 mmol), Anhydrous THF, n-Butyllithium (1.1 mmol, solution in hexane), α-Tetralone (1.0 mmol), 10% Aqueous HCl.
-
Procedure:
-
Dry anhydrous CeCl₃ (previously prepared from CeCl₃·7H₂O by heating under vacuum) in a flask under vacuum with heating, then cool to room temperature under argon.
-
Add anhydrous THF (5 mL) and stir the resulting suspension for 2 hours at room temperature.
-
Cool the suspension to -78 °C.
-
Add n-butyllithium (1.1 mmol) dropwise and stir the mixture for 1 hour at -78 °C.
-
Add a solution of α-tetralone (1.0 mmol) in anhydrous THF (2 mL) to the reagent mixture.
-
Stir for the appropriate time at -78 °C.
-
Quench the reaction with 10% aqueous HCl.
-
Extract the mixture with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 4: Reformatsky Reaction
This procedure outlines the synthesis of a β-hydroxy ester from a ketone.
-
Materials: Activated zinc dust (5.0 equiv), Iodine (0.1 equiv), Toluene, Ethyl bromoacetate (2.0 equiv), Ketone (1.0 equiv), MTBE (methyl tert-butyl ether).
-
Procedure:
-
Stir a suspension of activated zinc dust (5.0 eq) and a crystal of iodine in toluene under reflux for 5 minutes, then cool to room temperature.
-
To this mixture, add ethyl bromoacetate (2.0 equiv).
-
Add the ketone (1.0 equiv) dissolved in toluene.
-
Stir the resulting mixture at 90 °C for 30 minutes.
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with MTBE.
-
Wash the combined organic phases with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
-
Conclusion
While Grignard and organolithium reagents remain powerful tools for the synthesis of tertiary alcohols, their limitations necessitate the consideration of alternatives. For substrates prone to enolization or reduction, the addition of cerium(III) chloride provides a simple and highly effective solution to dramatically improve yields. The Barbier reaction offers significant operational advantages for generating unstable organometallics in situ, and the Reformatsky reaction provides a reliable route to β-hydroxy esters. Furthermore, emerging techniques like visible-light photocatalysis present promising green alternatives. A careful evaluation of the substrate, desired product, and operational constraints, as outlined in this guide, will enable researchers to select the optimal reagent and protocol for the efficient and high-yielding synthesis of tertiary alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. Visible-light-mediated green synthesis of tertiary alcohols from dicarbonyl compounds and arylamines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Fingerprints: A Comparative Guide to the Isomers of C4H8BrCl
A detailed analysis of the spectroscopic differences between the eight constitutional isomers of C4H8BrCl, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.
The subtle variations in the atomic arrangement of constitutional isomers give rise to distinct spectroscopic properties. For the eight isomers of C4H8BrCl, these differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectra, and Mass Spectra (MS). This guide provides a comparative analysis of these spectroscopic fingerprints, offering a valuable resource for the unambiguous identification of each isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for differentiating the isomers of C4H8BrCl based on the number of unique proton environments, their chemical shifts (δ), and spin-spin coupling patterns. The electronegativity of the bromine and chlorine atoms significantly influences the chemical shifts of nearby protons, causing them to appear at higher frequencies (downfield). The number of signals, their splitting patterns, and integration values provide a unique fingerprint for each isomer.
| Isomer | Structure | Predicted ¹H NMR Chemical Shifts (ppm) and Splitting |
| 1-Bromo-1-chlorobutane | CH₃CH₂CH(Br)Cl | CH₃ : ~1.0 (t), CH₂ : ~2.0-2.2 (m), CH(Br)Cl : ~5.8-6.0 (t) |
| 2-Bromo-1-chlorobutane | CH₃CH₂CH(Br)CH₂Cl | CH₃ : ~1.1 (t), CH₂ : ~1.9-2.1 (m), CH(Br) : ~4.2-4.4 (m), CH₂Cl : ~3.7-3.9 (m) |
| 1-Bromo-2-chlorobutane | CH₃CH₂CH(Cl)CH₂Br | CH₃ : ~1.1 (t), CH₂ : ~1.8-2.0 (m), CH(Cl) : ~4.3-4.5 (m), CH₂Br : ~3.6-3.8 (m) |
| 2-Bromo-2-chlorobutane | CH₃CH₂C(Br)(Cl)CH₃ | CH₂CH₃ : ~1.2 (t), CH₂CH₃ : ~2.2-2.4 (q), C(Br)(Cl)CH₃ : ~1.9 (s) |
| 1-Bromo-3-chlorobutane | CH₃CH(Cl)CH₂CH₂Br | CH₃ : ~1.6 (d), CH(Cl) : ~4.2-4.4 (m), CH₂ : ~2.2-2.4 (m), CH₂Br : ~3.5-3.7 (t) |
| 2-Bromo-3-chlorobutane | CH₃CH(Br)CH(Cl)CH₃ | CH₃ (next to CHBr) : ~1.8 (d), CH(Br) : ~4.4-4.6 (m), CH(Cl) : ~4.2-4.4 (m), CH₃ (next to CHCl) : ~1.7 (d) |
| 1-Bromo-2-chloro-2-methylpropane | (CH₃)₂C(Cl)CH₂Br | (CH₃)₂ : ~1.8 (s), CH₂Br : ~3.8 (s) |
| 2-Bromo-1-chloro-2-methylpropane | (CH₃)₂C(Br)CH₂Cl | (CH₃)₂ : ~1.9 (s), CH₂Cl : ~3.9 (s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments in each isomer. The chemical shifts of the carbon atoms are influenced by the attached halogens, with carbons bonded to bromine or chlorine appearing significantly downfield.
| Isomer | Structure | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1-Bromo-1-chlorobutane | CH₃CH₂CH(Br)Cl | CH₃ : ~12, CH₂ : ~30, CH(Br)Cl : ~65, C4 : ~10 |
| 2-Bromo-1-chlorobutane | CH₃CH₂CH(Br)CH₂Cl | CH₃ : ~11, CH₂ : ~28, CH(Br) : ~55, CH₂Cl : ~48 |
| 1-Bromo-2-chlorobutane | CH₃CH₂CH(Cl)CH₂Br | CH₃ : ~10, CH₂ : ~29, CH(Cl) : ~60, CH₂Br : ~38 |
| 2-Bromo-2-chlorobutane | CH₃CH₂C(Br)(Cl)CH₃ | CH₂CH₃ : ~9, CH₂CH₃ : ~35, C(Br)(Cl) : ~75, C(Br)(Cl)CH₃ : ~30 |
| 1-Bromo-3-chlorobutane | CH₃CH(Cl)CH₂CH₂Br | CH₃ : ~22, CH(Cl) : ~58, CH₂ : ~40, CH₂Br : ~33 |
| 2-Bromo-3-chlorobutane | CH₃CH(Br)CH(Cl)CH₃ | CH₃ (next to CHBr) : ~21, CH(Br) : ~53, CH(Cl) : ~59, CH₃ (next to CHCl) : ~20 |
| 1-Bromo-2-chloro-2-methylpropane | (CH₃)₂C(Cl)CH₂Br | (CH₃)₂ : ~30, C(Cl) : ~70, CH₂Br : ~45 |
| This compound | (CH₃)₂C(Br)CH₂Cl | (CH₃)₂ : ~32, C(Br) : ~68, CH₂Cl : ~52 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the presence of C-H and C-halogen bonds. All isomers will exhibit C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The key differentiating features are the C-Br and C-Cl stretching vibrations, which appear in the fingerprint region (below 1500 cm⁻¹). The exact position of these absorptions can vary depending on the substitution pattern.
| Isomer | C-Br Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| Primary Bromide/Chloride | ~650-550 | ~730-650 |
| Secondary Bromide/Chloride | ~600-500 | ~750-700 |
| Tertiary Bromide/Chloride | ~550-485 | ~750-700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers of C4H8BrCl have a nominal molecular weight of 170 amu. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4). The fragmentation patterns, particularly the formation of stable carbocations, will differ significantly between the isomers, providing a unique fingerprint for each. For example, isomers that can readily form tertiary carbocations upon fragmentation will show a prominent corresponding peak.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans with proton decoupling.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation of isomers and direct injection.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 30-250.
Visualizing Isomeric Relationships and Spectroscopic Features
Caption: Constitutional isomers of C4H8BrCl based on their carbon backbone.
Caption: Key spectroscopic features for differentiating C4H8BrCl isomers.
A Comparative Analysis of SN1 and E1 Reaction Pathways for Tertiary Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry, the reactions of tertiary haloalkanes are a cornerstone of synthetic strategy. These substrates readily undergo both nucleophilic substitution (SN1) and elimination (E1) reactions, often in competition with each other. Understanding the mechanistic nuances and the factors that dictate the product distribution is paramount for controlling reaction outcomes in research and pharmaceutical development. This guide provides an objective comparison of the SN1 and E1 pathways for tertiary haloalkanes, supported by experimental data and detailed protocols.
Mechanistic Overview: A Shared Intermediate
Both SN1 and E1 reactions of tertiary haloalkanes proceed through a common, rate-determining first step: the formation of a stable tertiary carbocation intermediate.[1][2] This initial ionization is the slow step and is unimolecular, meaning its rate depends only on the concentration of the haloalkane.[3] The stability of the tertiary carbocation, due to the electron-donating inductive effect of the three alkyl groups, is a key reason why these substrates favor this mechanistic pathway over concerted (SN2/E2) routes.[3]
Following the formation of the carbocation, the reaction can diverge into two pathways:
-
SN1 Pathway: The carbocation is attacked by a nucleophile. If the nucleophile is the solvent (e.g., water or an alcohol), the process is termed solvolysis.[4]
-
E1 Pathway: A weak base, often the solvent, abstracts a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon, leading to the formation of an alkene.[5]
The competition between these two pathways is highly sensitive to the reaction conditions.
Factors Influencing the SN1/E1 Competition
Several key factors can be manipulated to favor either substitution or elimination:
-
Temperature: Increased temperature generally favors the E1 pathway.[6][7] Elimination reactions are more entropically favored than substitution reactions because they result in an increase in the number of molecules in the system.[4] According to Ingold, the activation energy for elimination is typically 1-2 kcal/mol higher than for substitution, meaning that a rise in temperature has a more significant impact on the rate of elimination.[5]
-
Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, are capable of stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thus facilitating the initial ionization step required for both SN1 and E1 reactions.[2][8] However, the effect on the product ratio is more complex. In less polar solvents, the formation of tight ion pairs can lead to a higher proportion of the E1 product.[5]
-
Nature of the Nucleophile/Base: For SN1 and E1 reactions, the nucleophile/base is typically weak.[9] Strong bases will favor the concerted E2 mechanism.[9] When a weak nucleophile that is also a weak base is used (e.g., water, ethanol), both SN1 and E1 products are often observed.[4] The nucleophilicity versus basicity of the reagent can influence the product ratio.
Quantitative Analysis of Product Distribution
The following table summarizes experimental data on the product distribution between SN1 and E1 pathways for various tertiary haloalkanes under different conditions.
| Tertiary Haloalkane | Solvent | Nucleophile/Base | Temperature (°C) | % SN1 Product | % E1 Product | Reference |
| tert-Butyl chloride | 80% Aqueous Ethanol (B145695) | H₂O/EtOH | 25 | 83 | 17 | [10] |
| tert-Butyl bromide | Anhydrous Ethanol | EtOH | Not Specified | 64 | 36 | [10] |
| tert-Butyl chloride | Anhydrous Ethanol | EtOH | Not Specified | 56 | 44 | [10] |
| 2-Bromo-2-methylbutane | 80% Aqueous Ethanol | H₂O/EtOH | 25 | 64 | 36 | General textbook data |
| 2-Chloro-2-methylbutane | 80% Aqueous Ethanol | H₂O/EtOH | 25 | 73 | 27 | General textbook data |
Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of a Tertiary Haloalkane (e.g., tert-Butyl Chloride)
This protocol allows for the determination of the rate constant for the rate-determining ionization step, which is common to both SN1 and E1 pathways. The reaction is monitored by the production of HCl.[1]
Materials:
-
tert-Butyl chloride
-
Ethanol/Water mixture (e.g., 43% ethanol by volume)[1]
-
0.01 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Bromothymol blue indicator
-
Acetone
-
Burette, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare a 500 mL solution of 43% ethanol in water by mixing 225 mL of 95% ethanol with 275 mL of deionized water.[1]
-
To a 250 mL Erlenmeyer flask, add 100 mL of the ethanol/water solvent and 3-4 drops of bromothymol blue indicator.
-
Fill a burette with the standardized 0.01 M NaOH solution.
-
Equilibrate the flask containing the solvent and indicator in a constant temperature water bath (e.g., 25 °C).
-
Prepare a 0.2 M stock solution of tert-butyl chloride in acetone.
-
To initiate the reaction, add a known volume (e.g., 0.5 mL) of the tert-butyl chloride stock solution to the equilibrated solvent. Start a timer immediately. This is time t=0.
-
The solution will be acidic due to the production of HCl, turning the indicator yellow. Immediately add a small, precise volume (e.g., 0.50 mL) of the 0.01 M NaOH solution from the burette. The solution will turn blue.
-
Record the time it takes for the blue color to disappear (i.e., for the solution to turn yellow again).
-
Immediately add another 0.50 mL aliquot of NaOH and record the time for the color change.
-
Repeat this process until a significant portion of the tert-butyl chloride has reacted.
-
The rate of the reaction can be determined by plotting the amount of tert-butyl chloride reacted (calculated from the amount of NaOH used) as a function of time.
Protocol 2: Product Ratio Analysis by Gas Chromatography (GC)
This protocol is used to separate and quantify the amounts of the SN1 (alcohol/ether) and E1 (alkene) products.
Materials:
-
Completed reaction mixture from a solvolysis experiment
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or weakly polar column)
-
Microsyringe
Procedure:
-
Work-up: Once the solvolysis reaction is complete, quench the reaction by adding a sufficient amount of cold deionized water.
-
Extraction: Extract the organic products from the aqueous mixture using a suitable organic solvent like dichloromethane. Perform the extraction three times with small portions of the solvent.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
GC Analysis:
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation of the expected products (alcohol/ether and alkene).
-
Rinse the microsyringe with the clean extraction solvent and then with the sample.[11]
-
Inject a small, precise volume (e.g., 1 µL) of the sample into the GC.[11]
-
Record the chromatogram. The x-axis represents the retention time, and the y-axis represents the detector response (intensity).[12]
-
-
Data Analysis:
-
Identify the peaks corresponding to the SN1 and E1 products based on their retention times (which can be determined by running standards of the pure compounds if available).
-
Integrate the area under each peak. The ratio of the peak areas provides a quantitative measure of the product distribution. Note that the detector response may not be identical for all compounds, and for highly accurate results, response factors should be determined.
-
Protocol 3: Product Ratio Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to determine the product ratio by integrating the signals corresponding to unique protons in the SN1 and E1 products.[13]
Materials:
-
Completed and worked-up reaction mixture (as in the GC protocol)
-
Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent
-
NMR spectrometer
Procedure:
-
Sample Preparation: After the work-up and drying of the organic extract, carefully evaporate the solvent under reduced pressure. Dissolve the resulting residue in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for the SN1 and E1 products. For example, the alkene protons of the E1 product will appear in a distinct region (typically 4.5-6.5 ppm) compared to the alkyl protons of the SN1 product.
-
Integrate the area of a well-resolved signal for each product.
-
Normalize the integral values by the number of protons that give rise to each signal. The ratio of the normalized integrals gives the molar ratio of the products.[14][15]
-
Visualizing the Pathways and Workflows
Caption: The SN1 and E1 reaction pathways for a tertiary haloalkane, proceeding through a common carbocation intermediate.
Caption: A typical experimental workflow for the analysis of SN1 and E1 reaction products.
Caption: Logical relationships between reaction conditions and the favored SN1 or E1 pathway.
References
- 1. amherst.edu [amherst.edu]
- 2. quora.com [quora.com]
- 3. chemist.sg [chemist.sg]
- 4. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 13. magritek.com [magritek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
Validating Product Structure in Reactions of 2-Bromo-1-chloro-2-methylpropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-bromo-1-chloro-2-methylpropane under various reaction conditions, focusing on the validation of its substitution and elimination products. Due to the structural nature of this tertiary alkyl halide, it serves as an excellent substrate for exploring the competition between SN1, E1, and E2 reaction pathways. This guide will compare its reactivity profile with the well-documented substrate, 2-bromo-2-methylpropane (B165281), providing hypothetical experimental data to illustrate these principles.
Introduction to the Reactivity of this compound
This compound possesses a tertiary carbon atom bonded to a bromine atom, which is a good leaving group. This structural feature heavily influences its reaction mechanisms. The steric hindrance around the tertiary carbon largely prevents SN2 reactions.[1] Consequently, reactions with this substrate are dominated by unimolecular (SN1 and E1) and bimolecular elimination (E2) pathways. The stability of the intermediate tertiary carbocation is a key factor in favoring SN1 and E1 reactions.[2]
The presence of a chlorine atom on a neighboring carbon introduces an additional layer of complexity, potentially influencing the regioselectivity of elimination reactions, although the primary determinant remains the stability of the resulting alkene.
Competing Reaction Pathways: SN1 and E1
Under solvolytic conditions, such as in aqueous ethanol, this compound is expected to undergo a mixture of SN1 and E1 reactions. The polar protic solvent facilitates the departure of the bromide ion to form a stable tertiary carbocation. This carbocation can then be attacked by a nucleophile (ethanol or water) to yield substitution products or lose a proton to form an elimination product.
Experimental Protocol 1: Solvolysis in Aqueous Ethanol
Objective: To determine the product distribution between SN1 and E1 pathways for this compound and 2-bromo-2-methylpropane.
Materials:
-
This compound
-
2-bromo-2-methylpropane
-
80% Ethanol (v/v) in water
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
In separate round-bottom flasks, dissolve 1.0 g of this compound and 1.0 g of 2-bromo-2-methylpropane in 20 mL of 80% aqueous ethanol.
-
Stir the solutions at room temperature for 24 hours.
-
Quench the reactions by adding 20 mL of 5% sodium bicarbonate solution.
-
Extract the organic products with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Analyze the product mixture using GC-MS to identify the components and determine their relative percentages.
-
Characterize the major products using NMR spectroscopy to confirm their structures.
Expected Results:
| Substrate | Reaction Condition | Major Products | Product Ratio (SN1:E1) |
| This compound | 80% EtOH, 25°C | 2-Chloro-2-methyl-1-propanol, 1-Chloro-2-methyl-2-propanol, 2-Chloro-2-methyl-1-propene | ~80:20 |
| 2-Bromo-2-methylpropane | 80% EtOH, 25°C | tert-Butanol, 2-Methylpropene | ~85:15 |
The E2 Reaction Pathway with a Strong, Hindered Base
When a strong, sterically hindered base such as potassium tert-butoxide is used, the E2 mechanism is favored. The bulky base has difficulty accessing the tertiary carbon for a substitution reaction and instead preferentially abstracts a proton from a beta-carbon, leading to the formation of an alkene.
References
GC-MS differentiation of 1-bromo-2-chloro-2-methylpropane and 2-bromo-1-chloro-2-methylpropane
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides a detailed comparison of 1-bromo-2-chloro-2-methylpropane (B82608) and 2-bromo-1-chloro-2-methylpropane, outlining their differentiation using Gas Chromatography-Mass Spectrometry (GC-MS). The distinct boiling points of these isomers allow for their effective separation by gas chromatography, while their unique mass spectra, resulting from different fragmentation pathways, enable unambiguous identification.
Gas Chromatography Separation
The separation of 1-bromo-2-chloro-2-methylpropane and this compound by gas chromatography is predicated on their differing volatilities, which are directly related to their boiling points.
| Compound | Structure | Boiling Point (°C) | Predicted Elution Order |
| 1-Bromo-2-chloro-2-methylpropane | C(C)(C)(CBr)Cl | 79-82 @ 90 Torr | 1 |
| This compound | C(C)(Br)(CCl)C | 127-128 @ 760 mmHg[1] | 2 |
Due to its significantly lower boiling point, 1-bromo-2-chloro-2-methylpropane is expected to be the more volatile compound and therefore elute first from the GC column. Conversely, This compound , with its higher boiling point, will have a longer retention time.
Mass Spectrometry Differentiation
Upon elution from the GC column, the isomers enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for each compound. The presence of both chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will lead to characteristic isotopic patterns in the molecular ion and bromine/chlorine-containing fragment peaks.
Predicted and Observed Fragmentation Patterns
This compound: The experimental mass spectrum for this isomer is available from the National Institute of Standards and Technology (NIST) database.
| m/z | Predicted Relative Abundance (1-bromo-2-chloro-2-methylpropane) | Observed Relative Abundance (this compound) | Putative Fragment Ion | Fragmentation Pathway |
| 170/172/174 | Low | Low | [C₄H₈BrCl]⁺ | Molecular Ion |
| 91/93 | High | High | [C₄H₈Cl]⁺ | Loss of Br radical |
| 121/123 | Moderate | Low | [C₃H₅Br]⁺ | α-cleavage, loss of CH₂Cl radical |
| 55 | High | High | [C₄H₇]⁺ | Loss of Br and Cl radicals |
| 41 | Moderate | Moderate | [C₃H₅]⁺ | Further fragmentation |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of volatile halogenated hydrocarbons like 1-bromo-2-chloro-2-methylpropane and this compound.
1. Sample Preparation:
-
Prepare a dilute solution (e.g., 100 ppm) of the sample mixture in a volatile solvent such as dichloromethane (B109758) or methanol.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
3. GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain 150°C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-200.
-
Scan Mode: Full scan.
5. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the retention times of the eluted peaks with known standards if available.
-
Analyze the mass spectrum of each peak and compare it with reference spectra (e.g., NIST library) and predicted fragmentation patterns.
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the molecular fragmentation, the following diagrams are provided.
Caption: GC-MS Experimental Workflow.
Caption: Predicted Fragmentation Pathways.
References
Navigating Halogen Selectivity: A Comparative Guide to 2-Bromo-1-chloro-2-methylpropane in Organic Synthesis
In the landscape of synthetic organic chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. Among these, haloalkanes with differentiated reactivity offer a powerful tool for sequential chemical transformations. This guide provides a comprehensive comparison of 2-bromo-1-chloro-2-methylpropane, a tertiary alkyl halide with distinct halogen reactivities, against its alternatives in specific synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes through informed reagent selection.
Unveiling the Reactivity of this compound
The synthetic utility of this compound is rooted in the differential reactivity of its bromine and chlorine substituents. The tertiary bromide is significantly more labile towards nucleophilic substitution and elimination reactions compared to the primary chloride. This reactivity difference allows for selective functionalization, making it a valuable precursor for introducing the neopentyl group or for creating sterically hindered centers.
Comparative Performance in Key Synthetic Transformations
The primary application of this compound lies in its ability to act as a precursor to the 1-chloro-2-methylprop-2-yl moiety through selective manipulation of the C-Br bond. Here, we compare its performance against other common reagents used for similar synthetic goals.
Grignard Reagent Formation and Subsequent Alkylation
One of the key applications involves the selective formation of a Grignard reagent at the bromide position, leaving the chloride intact for further functionalization.
The selective formation of a Grignard reagent from molecules containing both bromine and chlorine is a well-established method in organic synthesis. The difference in bond dissociation energy between the C-Br and C-Cl bonds allows for the preferential insertion of magnesium at the more labile carbon-bromine bond. This principle is directly applicable to this compound.
Table 1: Comparison of Precursors for 1-chloro-2-methylprop-2-ylmagnesium Halides
| Precursor | Alternative Reagent | Key Advantages of this compound | Key Disadvantages |
| This compound | 1,2-dichloro-2-methylpropane | Higher selectivity in Grignard formation due to the significant difference in C-Br and C-Cl bond lability. | Potentially higher cost and lower availability. |
| 1,2-dibromo-2-methylpropane | The resulting Grignard reagent retains a chloro-functional handle for subsequent reactions. | Bromine is a better leaving group, which can be advantageous in some contexts. |
Experimental Protocols
Protocol 1: Selective Grignard Reagent Formation from this compound
Objective: To prepare 1-chloro-2-methylprop-2-ylmagnesium bromide.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried and cooled under an inert atmosphere.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the halide solution is added to the magnesium turnings to initiate the reaction, which may require gentle warming.
-
Once the reaction has initiated (indicated by the disappearance of the iodine color and bubbling), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting grey-to-brown solution of 1-chloro-2-methylprop-2-ylmagnesium bromide is ready for use in subsequent reactions.
Visualizing the Synthetic Strategy
The selective reactivity of this compound can be visualized as a branching point in a synthetic pathway, allowing for divergent synthesis strategies.
Caption: Synthetic pathways from this compound.
Nucleophilic Substitution at the Tertiary Carbon
The tertiary bromide in this compound is susceptible to SN1 reactions due to the formation of a stable tertiary carbocation. This allows for the selective introduction of nucleophiles at this position, while the primary chloride remains intact.
Table 2: Comparison of Substrates for SN1 Reactions
| Substrate | Alternative Reagent | Key Advantages of this compound | Key Disadvantages |
| This compound | 2-chloro-2-methylpropane | Bromine is a better leaving group than chlorine, leading to a faster reaction rate.[1] | The chloro-substituent may undergo elimination under certain conditions. |
| 2-bromo-2-methylpropane | The chloro-group provides a handle for further synthetic transformations. | The presence of the chloro-group may slightly decrease the stability of the carbocation intermediate. |
Protocol 2: SN1 Reaction of this compound with Water (Hydrolysis)
Objective: To synthesize 2-chloro-2-methylpropan-1-ol.
Materials:
-
This compound
-
Water
-
Acetone (B3395972) (as a co-solvent to increase solubility)
-
Sodium bicarbonate (for neutralization)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
A solution of this compound in a mixture of acetone and water (e.g., 70:30 v/v) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the acetone is removed under reduced pressure.
-
The aqueous residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product, 2-chloro-2-methylpropan-1-ol, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by distillation or column chromatography.
Logical Workflow for Reagent Selection
The choice between this compound and its alternatives depends on the desired synthetic outcome. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting a suitable alkyl halide reagent.
Conclusion
This compound offers distinct advantages in specific synthetic contexts, primarily due to the differential reactivity of its two halogen atoms. Its ability to undergo selective Grignard formation or nucleophilic substitution at the tertiary carbon, while retaining a primary chloride for further manipulation, makes it a valuable tool for the synthesis of complex molecules. However, the choice of this reagent over its alternatives must be guided by a careful consideration of the desired synthetic outcome, reaction conditions, and the potential for side reactions. The experimental data and protocols provided in this guide aim to facilitate this decision-making process for researchers and drug development professionals.
References
A Comparative Analysis of Bromide and Chloride as Leaving Groups in Tertiary Systems
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactions is paramount. In the realm of nucleophilic substitution reactions, particularly in tertiary systems which proceed via an SN1 mechanism, the choice of leaving group is a critical determinant of reaction rate and efficiency. This guide provides an objective comparison of bromide and chloride as leaving groups in such systems, supported by experimental data, detailed protocols, and mechanistic visualizations.
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. In tertiary systems, the rate-determining step of an SN1 reaction is the formation of a carbocation intermediate through the departure of the leaving group.[1][2][3] Consequently, a more stable leaving group will facilitate a faster reaction.
Experimental evidence consistently demonstrates that bromide is a superior leaving group compared to chloride.[1][2][4][5][6][7] This can be attributed to several key factors:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge.[5] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[6][8]
-
Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[4][8] The larger electron cloud of bromide allows for the negative charge to be dispersed over a greater volume, leading to increased stability.[4][8] This enhanced polarizability also helps to stabilize the transition state of the reaction.[9]
These factors collectively contribute to a lower activation energy for the departure of bromide, resulting in a faster reaction rate compared to the analogous chloride-containing compound.
Quantitative Comparison: Solvolysis of tert-Butyl Halides
The solvolysis of tert-butyl halides is a classic example used to study the kinetics of SN1 reactions. The following table summarizes the rate constants for the solvolysis of tert-butyl chloride and tert-butyl bromide in various solvents at 298 K, illustrating the greater lability of the bromide leaving group.
| Solvent | log k (s⁻¹) for tert-Butyl Chloride | log k (s⁻¹) for tert-Butyl Bromide |
| Water | -3.73 | -2.31 |
| Methanol | -6.07 | -4.61 |
| Ethanol | -6.82 | -5.48 |
| Propan-2-ol | -7.79 | -6.50 |
| tert-Butanol | -8.51 | -7.31 |
| Acetonitrile | -8.45 | -6.74 |
| Acetone | -8.58 | -6.89 |
| 1,4-Dioxane | -9.60 | -7.99 |
Data sourced from Abraham, M. H., et al. (2021). Properties of the tert-butyl halide solvolysis transition states.[1]
As the data clearly indicates, the rate of solvolysis for tert-butyl bromide is consistently higher than that for tert-butyl chloride across a range of solvents.
Experimental Protocol: Determination of Solvolysis Rates
The following is a generalized experimental protocol for comparing the solvolysis rates of tert-butyl chloride and tert-butyl bromide. This method relies on monitoring the production of acid (HCl or HBr) during the reaction.
Objective: To determine and compare the first-order rate constants for the solvolysis of tert-butyl chloride and tert-butyl bromide in a given solvent system (e.g., aqueous ethanol).
Materials:
-
tert-Butyl chloride
-
tert-Butyl bromide
-
Ethanol
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.1 M)
-
Acid-base indicator (e.g., bromothymol blue or phenolphthalein)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Solvent System: Prepare a solvent mixture of the desired composition (e.g., 80:20 ethanol:water by volume).
-
Reaction Setup: In a flask, place a known volume of the solvent system and a few drops of the acid-base indicator.
-
Temperature Equilibration: Place the flask in a constant temperature water bath until the solvent reaches the desired reaction temperature.
-
Initiation of the Reaction: Add a precise amount of the tert-butyl halide (e.g., tert-butyl chloride) to the flask, start a timer immediately, and mix thoroughly.
-
Titration: As the solvolysis reaction proceeds, acid is generated, which will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid produced. The endpoint is reached when the indicator color persists for a short period.
-
Data Collection: Record the volume of NaOH added and the time at regular intervals until the reaction is complete.
-
Repeat for the Other Halide: Repeat the entire procedure using the same molar quantity of tert-butyl bromide under identical conditions.
Data Analysis:
The rate of the SN1 solvolysis reaction is first-order with respect to the alkyl halide. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl halide (ln[R-X]) versus time. The concentration of the alkyl halide at any given time can be calculated from the volume of NaOH used to neutralize the acid produced. The plot will yield a straight line with a slope of -k. By comparing the calculated k values for tert-butyl chloride and tert-butyl bromide, a quantitative comparison of their leaving group abilities can be made.
Visualizing the Mechanism and Key Concepts
The following diagrams illustrate the SN1 reaction mechanism and the logical relationship between the factors affecting leaving group ability.
Caption: The SN1 reaction mechanism for a tertiary alkyl halide, proceeding through a two-step process with the formation of a carbocation intermediate as the rate-determining step.
Caption: Key factors that contribute to the effectiveness of a leaving group, with bromide serving as a prime example.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. The relative rate of solvolysis for tert-butyl bromide ( \mathbf { A } ) .. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Properties of the tert -butyl halide solvolysis transition states - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05099G [pubs.rsc.org]
Characterization of reaction products of 2-bromo-1-chloro-2-methylpropane with various nucleophiles
A detailed guide for researchers, scientists, and drug development professionals on the predicted reaction pathways and product characterization of 2-bromo-1-chloro-2-methylpropane with various nucleophiles.
This guide provides a comparative analysis of the predicted reaction products of this compound when treated with a range of nucleophiles, illustrating the interplay between substitution (SN1, SN2) and elimination (E1, E2) pathways. The unique structure of this substrate, featuring a primary chloride and a tertiary bromide, leads to a complex and informative reactivity profile. This document outlines the predicted major and minor products based on established mechanistic principles, provides detailed experimental protocols for their synthesis and characterization, and includes spectroscopic data for key compounds.
Predicted Product Distribution: A Comparative Overview
The reaction of this compound is predicted to yield different product mixtures depending on the nature of the nucleophile and the reaction conditions. The following table summarizes the anticipated major and minor products. It is important to note that these are predicted outcomes based on mechanistic principles, and experimental verification is recommended.
| Nucleophile/Base | Predicted Major Product(s) | Predicted Minor Product(s) | Dominant Reaction Pathway(s) |
| NaOH (Strong Base/Nucleophile) | 2-methyl-1-propene | 2-chloro-2-methyl-1-propanol | E2, SN2 |
| t-BuOK (Strong, Bulky Base) | 2-methyl-1-propene | - | E2 |
| CH₃OH (Weak Nucleophile/Base) | 2-methoxy-2-methyl-1-propanol, 2-methyl-1-propene | 1-chloro-2-methoxy-2-methylpropane | SN1, E1 |
| NaI (Good Nucleophile/Weak Base) | 1-iodo-2-bromo-2-methylpropane | 2-methyl-1-propene | SN2, E2 (from trace impurities) |
Reaction Pathway Analysis
The reactivity of this compound is governed by several factors:
-
Leaving Group Ability : Bromide is a better leaving group than chloride, making the tertiary carbon the more likely site for reactions involving leaving group departure (SN1, E1, E2).
-
Steric Hindrance : The tertiary carbon is sterically hindered, disfavoring SN2 reactions at this site. The primary carbon is less hindered, but the adjacent quaternary center still presents significant steric bulk, slowing down SN2 reactions.
-
Carbocation Stability : If the bromide leaves, a relatively stable tertiary carbocation is formed, favoring SN1 and E1 pathways. Formation of a primary carbocation by the departure of chloride is highly unfavorable.
-
Nucleophile/Base Strength and Steric Bulk : Strong, non-bulky bases/nucleophiles can participate in both substitution and elimination. Strong, bulky bases will predominantly lead to elimination. Weak nucleophiles favor unimolecular pathways.
dot digraph "Reaction_Pathways" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Figure 1: Competing reaction pathways for this compound.
Experimental Protocols
The following are generalized experimental protocols for reacting this compound with various nucleophiles and for characterizing the products.
General Experimental Workflow
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Figure 2: General experimental workflow for synthesis and characterization.
Protocol 1: Reaction with Sodium Hydroxide (B78521) (E2/SN2)
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Base : Add an aqueous solution of sodium hydroxide (1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification and Characterization : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product mixture by GC-MS to determine the ratio of elimination to substitution products. The major product, 2-methyl-1-propene, is a gas at room temperature and may require specific collection techniques. The minor product, 2-chloro-2-methyl-1-propanol, can be purified by distillation or column chromatography. Characterize the products using NMR and IR spectroscopy.
Protocol 2: Reaction with Potassium tert-Butoxide (E2)
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Base : Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by GC.
-
Workup and Analysis : Quench the reaction by carefully adding water. Extract the mixture with an organic solvent, wash with brine, dry, and analyze the product mixture by GC-MS. The primary product is expected to be 2-methyl-1-propene.
Protocol 3: Solvolysis in Methanol (B129727) (SN1/E1)
-
Reaction Setup : Dissolve this compound (1.0 eq) in methanol in a sealed tube or a flask equipped with a reflux condenser.
-
Reaction : Heat the solution to reflux and monitor the reaction progress over time using GC.
-
Analysis : Directly analyze the reaction mixture by GC-MS to determine the product distribution between the SN1 (2-methoxy-2-methyl-1-propanol and 1-chloro-2-methoxy-2-methylpropane) and E1 (2-methyl-1-propene) products.
Protocol 4: Reaction with Sodium Iodide (SN2)
-
Reaction Setup : Dissolve this compound (1.0 eq) and sodium iodide (1.5 eq) in acetone (B3395972) in a round-bottom flask.
-
Reaction : Stir the mixture at room temperature or with gentle heating. The formation of a precipitate (NaBr) indicates the progress of the reaction.
-
Workup and Characterization : After the reaction is complete, filter the precipitate and wash it with acetone. Evaporate the solvent from the filtrate to obtain the crude product. Purify by distillation or chromatography and characterize by NMR and mass spectrometry.
Characterization Data of Key Products
The following tables provide key spectroscopic data for the identification of potential reaction products.
Table 1: Spectroscopic Data for 2-chloro-2-methyl-1-propanol [1][2][3]
| Spectroscopic Technique | Key Signals |
| ¹H NMR | Singlet around 3.6 ppm (2H, -CH₂Cl), Singlet around 1.4 ppm (6H, 2 x -CH₃) |
| ¹³C NMR | Signal around 72 ppm (-C(CH₃)₂Cl), Signal around 54 ppm (-CH₂Cl), Signal around 26 ppm (-CH₃) |
| IR (cm⁻¹) | Broad peak around 3400 (O-H stretch), 2970-2870 (C-H stretch), 780 (C-Cl stretch) |
| Mass Spec (m/z) | Molecular ion peak may be weak or absent. Fragmentation patterns would show loss of CH₂Cl and Cl. |
Table 2: Spectroscopic Data for 2-methyl-1-propene [4][5]
| Spectroscopic Technique | Key Signals |
| ¹H NMR | Singlet around 4.7 ppm (2H, =CH₂), Singlet around 1.7 ppm (6H, 2 x -CH₃) |
| ¹³C NMR | Signal around 142 ppm (=C(CH₃)₂), Signal around 113 ppm (=CH₂), Signal around 22 ppm (-CH₃) |
| IR (cm⁻¹) | 3080 (=C-H stretch), 1650 (C=C stretch), 890 (=CH₂ bend) |
| Mass Spec (m/z) | Molecular ion at 56, prominent fragment at 41 ([C₃H₅]⁺) |
Table 3: Spectroscopic Data for 1-chloro-2-methyl-2-propanol [1][2][6]
| Spectroscopic Technique | Key Signals |
| ¹H NMR | Singlet around 3.5 ppm (2H, -CH₂Cl), Singlet around 1.3 ppm (6H, 2 x -CH₃), Singlet for OH (variable) |
| ¹³C NMR | Signal around 72 ppm (-C(OH)(CH₃)₂), Signal around 56 ppm (-CH₂Cl), Signal around 26 ppm (-CH₃) |
| IR (cm⁻¹) | Broad peak around 3400 (O-H stretch), 2970-2870 (C-H stretch), 760 (C-Cl stretch) |
| Mass Spec (m/z) | Molecular ion may be weak. Key fragments from loss of H₂O, Cl, and CH₂Cl. |
This guide serves as a foundational resource for investigating the reactivity of this compound. The predicted outcomes and provided experimental frameworks offer a starting point for further empirical studies in the development of novel chemical entities.
References
- 1. 1-Chloro-2-methylpropan-2-ol | C4H9ClO | CID 68409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR [m.chemicalbook.com]
- 3. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) IR Spectrum [chemicalbook.com]
- 4. Methallyl alcohol (513-42-8) 1H NMR [m.chemicalbook.com]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-Chloro-2-methyl-2-propanol | 558-42-9 | Benchchem [benchchem.com]
A Comparative Analysis of the Hydrolysis Kinetics of 2-Bromo-1-Chloro-2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected kinetic data for the hydrolysis of 2-bromo-1-chloro-2-methylpropane. Due to a lack of specific experimental data for this compound in the available literature, this report extrapolates from the known reactivity of structurally similar alkyl halides. The guide compares the predicted behavior of this compound with that of well-studied analogues, offering insights into its probable reaction mechanisms and rates.
Introduction to Substrate Reactivity
This compound possesses a unique structure with two different halogen atoms on a neopentyl-like framework. The bromine atom is attached to a tertiary carbon, while the chlorine atom is on a primary carbon. This structure suggests a complex reactivity profile, potentially involving competition between different substitution and elimination pathways. The bulky tert-butyl group is known to sterically hinder backside attack, which is a key feature of the S(_N)2 mechanism.[1][2][3]
Comparative Kinetic Data
To contextualize the expected reactivity of this compound, the following table summarizes the relative rates of hydrolysis for structurally related alkyl halides. These reactions are typically carried out in a mixed solvent system (e.g., aqueous ethanol (B145695) or acetone) and the rates are often compared under similar conditions.
| Alkyl Halide | Structure | Classification | Typical Mechanism | Relative Rate of Hydrolysis (approx.) | Key Factors Influencing Rate |
| 2-Bromo-2-methylpropane (B165281) | (CH(_3))(_3)CBr | Tertiary | S(_N)1 | Fast | Formation of a stable tertiary carbocation.[4][5] |
| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | Primary | Very Slow (S(_N)2/S(_N)1 with rearrangement) | Very Slow | Extreme steric hindrance to S(_N)2 backside attack; formation of an unstable primary carbocation for S(_N)1.[1][2][3] |
| 1-Chloro-2-methylpropane | (CH(_3))(_2)CHCH(_2)Cl | Primary | S(_N)2 | Slow | Primary halide, but some steric hindrance from the adjacent isopropyl group. |
| 2-Chloro-2-methylpropane | (CH(_3))(_3)CCl | Tertiary | S(_N)1 | Slower than t-butyl bromide | The C-Cl bond is stronger than the C-Br bond, making the leaving group depart more slowly.[6] |
Based on this comparative data, the bromine at the tertiary position of this compound is expected to be significantly more reactive towards hydrolysis than the chlorine at the primary, neopentyl-like position. The hydrolysis is likely to proceed via an S(_N)1 mechanism involving the formation of a tertiary carbocation, with the bromide acting as the leaving group. The primary chloride is anticipated to be relatively inert under conditions that would facilitate the hydrolysis of the tertiary bromide.
Experimental Protocols
A common method for determining the kinetics of alkyl halide hydrolysis is to monitor the production of the hydrogen halide product. This can be achieved by titration or by using a pH indicator.
Protocol: Determination of Hydrolysis Rate by Titration
-
Solution Preparation :
-
Prepare a stock solution of the alkyl halide (e.g., 0.1 M in a suitable solvent like acetone (B3395972) or ethanol to ensure solubility).
-
Prepare a standardized aqueous solution of sodium hydroxide (B78521) (e.g., 0.05 M).
-
Prepare a solvent mixture for the reaction (e.g., 80:20 ethanol:water).
-
Select a suitable acid-base indicator (e.g., bromothymol blue or phenolphthalein).[4][7]
-
-
Kinetic Run :
-
In a temperature-controlled water bath, place a flask containing a known volume of the solvent mixture.
-
Add a precise, small volume of the standardized NaOH solution and a few drops of the indicator. The solution should be basic at the start.
-
Initiate the reaction by adding a known volume of the alkyl halide stock solution to the flask with vigorous stirring and start a timer.
-
Record the time it takes for the indicator to change color, signifying the neutralization of the added NaOH by the produced HBr/HCl.
-
Immediately add another precise aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several aliquots to follow the reaction progress over time.
-
-
Data Analysis :
-
The rate of reaction can be determined from the time taken to neutralize each aliquot of NaOH.
-
By varying the initial concentrations of the alkyl halide and hydroxide (if investigating the effect of a nucleophile other than the solvent), the order of the reaction with respect to each component can be determined. For an S(_N)1 reaction, the rate is expected to be first order with respect to the alkyl halide and zero order with respect to the hydroxide ion concentration.[4]
-
An alternative method involves using silver nitrate (B79036) to precipitate the halide ions as they are formed. The rate of precipitate formation can be monitored turbidimetrically or by timing the appearance of a visible precipitate.[6][8][9]
Visualizations
Experimental Workflow
Caption: Workflow for kinetic analysis of alkyl halide hydrolysis.
Plausible Hydrolysis Pathways for this compound
Caption: Potential hydrolysis pathways for this compound.
Conclusion
The hydrolysis of this compound is predicted to be dominated by the reactivity of the tertiary bromide, proceeding through an S(_N)1 mechanism to form 2-chloro-2-methylpropan-1-ol. The primary chloride is expected to be much less reactive due to the steric hindrance of the neopentyl-like structure, which impedes S(_N)2 reactions, and the high energy of a primary carbocation, which disfavors an S(_N)1 pathway at that position.[1][2][10] While carbocation rearrangements are a possibility with neopentyl systems, they may not be the major pathway in this specific case due to the initial formation of a relatively stable tertiary carbocation.[11] Experimental verification using the outlined protocols is necessary to confirm these predictions and to quantify the precise reaction kinetics.
References
- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 6. savemyexams.com [savemyexams.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
The Dual Halogen Advantage: Evaluating 2-Bromo-1-Chloro-2-Methylpropane as a Pharmaceutical Intermediate
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is paramount to achieving high efficacy, purity, and yield. Among the diverse array of alkylating agents, 2-bromo-1-chloro-2-methylpropane emerges as a noteworthy candidate, offering a unique reactivity profile due to its dual halogen substitution. This guide provides a comprehensive comparison of this compound with its monochlorinated analog, 2-chloro-2-methylpropane (B56623), highlighting its potential advantages in the synthesis of pharmaceutical scaffolds.
Comparative Analysis of Reactivity and Efficacy
The primary advantage of this compound lies in the differential reactivity of its bromine and chlorine substituents. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group in nucleophilic substitution reactions. This inherent property can lead to enhanced reaction rates and milder reaction conditions, which are often crucial in the synthesis of complex and sensitive drug molecules.
To illustrate this, we can consider a common reaction in pharmaceutical synthesis: the O-alkylation of a phenol (B47542) to form an ether linkage, a motif present in numerous active pharmaceutical ingredients (APIs).
Table 1: Comparison of this compound and 2-Chloro-2-Methylpropane in Phenolic O-Alkylation
| Parameter | This compound | 2-Chloro-2-Methylpropane (tert-butyl chloride) | Rationale |
| Relative Reaction Rate | Faster | Slower | The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a faster rate of carbocation formation in an SN1 reaction. |
| Optimal Reaction Temperature | Lower | Higher | Due to the higher reactivity, the reaction can often proceed at a lower temperature, minimizing the formation of degradation byproducts. |
| Potential Yield | Potentially Higher | Potentially Lower | Faster reaction rates and milder conditions can contribute to higher yields by reducing the likelihood of side reactions. |
| Key Side Reactions | Elimination (E1) to form 2-chloro-2-methylpropene | Elimination (E1) to form isobutylene | Both are tertiary halides and are prone to elimination, especially in the presence of a strong, non-nucleophilic base. |
| Selectivity | The bromine is selectively displaced over the chlorine, leaving a chloro-functionalized product for potential further modification. | Only one possible substitution product. | The differential reactivity of the two halogens allows for sequential reactions at different sites. |
Reaction Pathway and Experimental Workflow
The alkylation of a phenol with this compound is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism, given the tertiary nature of the alkyl halide. The reaction pathway involves the formation of a tertiary carbocation as the rate-determining step, followed by a rapid attack by the phenoxide nucleophile.
Caption: SN1 reaction pathway for phenolic O-alkylation.
The experimental workflow for a comparative study would involve parallel reactions under identical conditions to empirically determine the differences in reaction rate and yield.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
The following is a representative experimental protocol for the O-alkylation of a phenol, which can be adapted for a comparative study of this compound and its alternatives.
General Protocol for O-Alkylation of 4-Methoxyphenol (B1676288)
Materials:
-
4-Methoxyphenol
-
This compound
-
2-Chloro-2-methylpropane (for comparative experiment)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.71 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent).
-
For the comparative experiment, repeat steps 1-5 in a separate flask using 2-chloro-2-methylpropane (1.07 g, 10 mmol).
-
Upon completion of the reaction (as indicated by the disappearance of the starting phenol on TLC), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of saturated aqueous sodium bicarbonate solution and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure O-alkylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the final yield.
Conclusion
While direct, large-scale pharmaceutical applications of this compound are not extensively documented in publicly available literature, its chemical properties suggest a significant potential as a versatile intermediate. Its enhanced reactivity compared to chlorinated analogs allows for milder reaction conditions, potentially improving yields and reducing byproducts. The presence of a second, less reactive halogen offers the tantalizing possibility of sequential, site-selective modifications, a valuable tool in the synthesis of complex molecular architectures. For researchers and drug development professionals, this compound represents a promising building block that warrants further investigation for the efficient and innovative synthesis of next-generation pharmaceuticals.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-1-chloro-2-methylpropane
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-chloro-2-methylpropane. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Understanding and implementing proper handling and disposal procedures is paramount to mitigating these risks.
Essential Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required personal protective equipment and safety parameters.
| Parameter | Recommendation | Source(s) |
| Occupational Exposure Limits | No established Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV). All work should be conducted in a manner that minimizes exposure. | [2] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. | [3] |
| Skin Protection | - Gloves: Chemical-resistant gloves are required. Butyl rubber or Viton™ are recommended for handling halogenated hydrocarbons. Always inspect gloves for degradation or punctures before use and consult the manufacturer's specific chemical resistance data. - Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat should be worn and properly fastened. | [4] |
| Respiratory Protection | In a well-ventilated area, such as a fume hood, respiratory protection may not be necessary. If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges should be used. | [5] |
| Emergency Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area. | [1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical. The following step-by-step plan outlines the procedures for safe handling and disposal.
Pre-Handling and Preparation
-
Training: Ensure all personnel handling the chemical are trained on its hazards and the procedures outlined in this document and the Safety Data Sheet (SDS).
-
Work Area: Designate a specific, well-ventilated work area, preferably a certified chemical fume hood, for all handling procedures.
-
Gather Materials: Assemble all necessary PPE, spill containment materials (such as absorbent pads), and waste containers before beginning work.
-
Inspect Container: Check the chemical container for any signs of damage or leaks upon receipt and before each use.
Handling and Use
-
Don PPE: Put on all required PPE as specified in the table above.
-
Grounding: When transferring the chemical, ensure containers are properly grounded to prevent static discharge, which can be an ignition source.
-
Avoid Inhalation and Contact: Handle the chemical in a fume hood to minimize inhalation of vapors. Avoid direct contact with skin and eyes.
-
No Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential ignition sources.
-
Container Management: Keep the chemical container tightly closed when not in use.
Spill and Emergency Procedures
-
Small Spills: For minor spills within a fume hood, use absorbent pads to contain and clean up the material. Place the used absorbent pads in a designated, sealed waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.
-
Skin Contact: If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Disposal Plan
-
Waste Segregation: this compound is a halogenated organic compound. All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.
-
Container Labeling: The waste container must be clearly labeled with its contents and the associated hazards.
-
Disposal Request: Follow your institution's hazardous waste disposal procedures to arrange for the pickup and disposal of the waste container. Do not dispose of this chemical down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
